molecular formula C7H6Cl2N2O2 B1630470 Ethyl 2,4-dichloropyrimidine-5-carboxylate CAS No. 51940-64-8

Ethyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No.: B1630470
CAS No.: 51940-64-8
M. Wt: 221.04 g/mol
InChI Key: SRJBDGLSCPDXBL-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJBDGLSCPDXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199909
Record name Ethyl 2,4-dichloropyrimidine-5-carboxylate
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Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51940-64-8
Record name 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 2,4-dichloropyrimidine-5-carboxylate
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Record name Ethyl 2,4-dichloropyrimidine-5-carboxylate
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Record name Ethyl 2,4-dichloropyrimidine-5-carboxylate
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Foundational & Exploratory

Ethyl 2,4-dichloropyrimidine-5-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2,4-dichloropyrimidine-5-carboxylate

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of chemical products.[1] Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an ethyl ester group, makes it a versatile building block in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of its physical properties, chemical behavior, applications, and safety protocols, tailored for researchers and professionals in drug development and organic synthesis. The strategic positioning of its functional groups allows for selective and sequential reactions, making it an invaluable tool for constructing complex molecular architectures.[2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity in synthetic applications. These properties have been compiled from various chemical data sources and are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester[1][2]
CAS Number 51940-64-8[1][2][4]
Molecular Formula C₇H₆Cl₂N₂O₂[1][2][4]
Molecular Weight 221.04 g/mol [1][2][4]
Appearance White to almost white powder or crystal[1][2]
Melting Point 34 - 38 °C[2]
Boiling Point 145 °C at 11 mmHg[1][2][5]
Density 1.433 g/cm³[1]
Flash Point 142.4 °C[1]
Refractive Index 1.543[1]
Vapor Pressure 0.000549 mmHg at 25°C[1]
Water Solubility Slightly soluble in water[1][5]
Storage Temperature 2 - 8 °C[2]

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available in comprehensive databases, characterization would typically involve standard spectroscopic techniques. For analogous pyrimidine derivatives, the following spectral features are expected:

  • ¹H NMR: Protons of the ethyl group would appear as a quartet (CH₂) and a triplet (CH₃). The pyrimidine ring proton would be a singlet in the aromatic region.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with those bonded to chlorine being significantly affected), and the two carbons of the ethyl group would be observed.

  • FT-IR: Key vibrational bands would include C=O stretching for the ester, C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[6]

Synthesis and Reactivity

The compound's utility stems from the differential reactivity of its chloro-substituents, which allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions.

General Synthesis Protocol

A common laboratory-scale synthesis involves the chlorination of a uracil derivative.

Experimental Protocol:

  • A mixture of 5-carboxyuracil (1 equivalent), phosphorus oxychloride (POCl₃, ~10-15 equivalents), and N,N-diethylaniline (~2-3 equivalents) is prepared in a flask equipped with a reflux condenser.[5]

  • The mixture is stirred and heated to reflux for approximately 2 hours, or until the starting material is fully consumed as monitored by TLC.[5]

  • After cooling to room temperature, the reaction mixture is cautiously poured into ice water.[5]

  • The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether.[5]

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.[5]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.[5][6]

Chemical Reactivity and Mechanistic Insight

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are electrophilic sites susceptible to nucleophilic attack. The C4 position is generally more reactive towards nucleophiles than the C2 position due to greater electronic activation from the ring nitrogen atoms. This chemoselectivity is crucial in synthetic strategies, allowing for the stepwise introduction of different substituents.[3]

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Selective Substitution Product start This compound reagent Nucleophile (e.g., R-NH₂) Base (e.g., Et₃N) Solvent (e.g., MeCN) start->reagent Step 1: Add Nucleophile & Base product Ethyl 2-chloro-4-(alkylamino)pyrimidine-5-carboxylate reagent->product Step 2: SɴAr Reaction at C4

Caption: Workflow for selective nucleophilic substitution.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several high-value chemical industries.

  • Pharmaceutical Research : It is a key building block for synthesizing biologically active molecules. Researchers have utilized this compound in the development of novel anti-infective and anti-cancer agents due to its ability to be incorporated into structures that can effectively interact with biological targets.[2]

  • Agrochemical Industry : In agricultural chemistry, it serves as an intermediate for creating new pesticides, particularly herbicides and fungicides.[2][5] The dichloropyrimidine scaffold contributes to compounds with enhanced selectivity and potentially reduced environmental impact.[2]

  • Dyestuff Industry : The compound acts as a raw material for producing various dyes, where its structural characteristics aid in developing dyes with improved color strength and stability.[1]

  • Analytical Chemistry : It can be employed as a standard in analytical methods, contributing to the accuracy and reliability of chemical analyses and quality control processes.[2]

Safety, Handling, and Storage

Due to its hazardous nature, proper safety precautions must be strictly followed when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazard statements:

  • H302 : Harmful if swallowed.[4]

  • H315 : Causes skin irritation.[4][7][8]

  • H319 : Causes serious eye irritation.[4][7][8]

  • H335 : May cause respiratory irritation.[4][7]

Precautionary Measures and PPE
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[8]

    • Skin Protection : Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection : If dust or aerosols are generated, use a full-face respirator with an appropriate filter.[8]

  • Handling : Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[5][8]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7][8]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7][8]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][7][8]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage is at 2-8°C to maintain chemical stability.[2]

References

  • LookChem. (n.d.). Cas 51940-64-8, this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Jigs Chemical. (n.d.). CAS No. 51940-64-8 this compound. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). This compound| CAS No:51940-64-8. Retrieved from [Link]

  • Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 2,4-dichloropyrimidine-5-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,4-dichloropyrimidine-5-carboxylate, a pivotal intermediate in the synthesis of a wide array of biologically active molecules. With a molecular weight of 221.04 g/mol , this versatile building block is integral to the development of novel pharmaceuticals and agrochemicals.[1][2][3] This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity, and discusses its applications in medicinal chemistry, supported by spectroscopic data and analytical methodologies.

Introduction

This compound (CAS No. 51940-64-8) is a substituted pyrimidine derivative featuring two reactive chlorine atoms and an ethyl ester functional group.[1][3] This unique combination of functionalities makes it a highly valuable precursor for the synthesis of complex heterocyclic compounds. Its structure allows for selective modification at multiple positions, providing a scaffold for the development of targeted therapeutic agents and specialized agrochemicals.[4] This guide aims to be an essential resource for researchers and professionals working with this key intermediate, offering both theoretical insights and practical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 221.04 g/mol [1][2]
Molecular Formula C₇H₆Cl₂N₂O₂[1][3]
Appearance White to off-white crystalline powder[5]
Melting Point 36-37 °C[5]
Boiling Point 145 °C at 11 mmHg[5]
CAS Number 51940-64-8[1][3]
Solubility Slightly soluble in water[5]

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves the chlorination of a uracil derivative.

Reaction Scheme

G 5-Carboxyuracil 5-Carboxyuracil This compound This compound 5-Carboxyuracil->this compound  POCl₃, N,N-diethylaniline, Reflux

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the general procedure found in the literature for the chlorination of 5-carboxyuracil.[6]

Materials:

  • 5-Carboxyuracil (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (excess, serves as reagent and solvent)

  • N,N-Diethylaniline (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-carboxyuracil (e.g., 3.01 g, 16.34 mmol).

  • Carefully add phosphorus oxychloride (e.g., 27 mL) and N,N-diethylaniline (e.g., 4.5 mL).

  • Heat the mixture to reflux and stir for approximately 2 hours, or until the starting material is completely consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (e.g., 50 mL). Caution: This is a highly exothermic reaction.

  • Transfer the quenched mixture to a separatory funnel and extract with diethyl ether (e.g., 2 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Reaction Mechanism

The chlorination of the uracil ring with phosphorus oxychloride is a complex process. The generally accepted mechanism involves the initial formation of a dichlorophosphate intermediate from the enol form of the uracil derivative. This is followed by nucleophilic attack of chloride ions, leading to the substitution of the hydroxyl groups with chlorine atoms. The presence of a tertiary amine base like N,N-diethylaniline facilitates the reaction.

G cluster_0 Activation of POCl₃ cluster_1 Tautomerization & Intermediate Formation cluster_2 Nucleophilic Substitution POCl₃ POCl₃ Activated Chlorine Species Activated Chlorine Species POCl₃->Activated Chlorine Species Dichlorophosphate Intermediate Dichlorophosphate Intermediate Activated Chlorine Species->Dichlorophosphate Intermediate 5-Carboxyuracil (keto) 5-Carboxyuracil (keto) 5-Carboxyuracil (enol) 5-Carboxyuracil (enol) 5-Carboxyuracil (keto)->5-Carboxyuracil (enol) 5-Carboxyuracil (enol)->Dichlorophosphate Intermediate Monochloro Intermediate Monochloro Intermediate Dichlorophosphate Intermediate->Monochloro Intermediate Cl⁻ This compound This compound Monochloro Intermediate->this compound Cl⁻

Caption: Proposed mechanism for the synthesis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring (with those bonded to chlorine being significantly downfield), and the carbons of the ethyl group.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 221.04 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed. The LRMS (M+H)+ peak is reported at m/z 221.0.[6]

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching vibrations.

Reactivity and Applications in Drug Development

The two chlorine atoms on the pyrimidine ring of this compound exhibit differential reactivity, which is a key feature for its utility in synthesis. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position. This allows for sequential and regioselective reactions, making it a valuable building block for creating diverse molecular architectures.

This intermediate is widely used in the pharmaceutical industry for the synthesis of various drugs, including antiviral and antibacterial agents.[4] While a direct synthesis of a marketed drug from this specific ethyl ester is not prominently documented in publicly available literature, the closely related 2,4-dichloropyrimidine is a known intermediate in the synthesis of the anticancer drug Pazopanib .[7][8][9][10][11] The chemistry involved in the synthesis of Pazopanib highlights the typical reactivity of the dichloropyrimidine core, where the chlorine atoms are sequentially displaced by amine nucleophiles.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Potential Products A This compound B Nucleophilic Substitution at C4 A->B C Nucleophilic Substitution at C2 A->C D Ester Hydrolysis/Amidation A->D E Diverse Heterocyclic Scaffolds B->E C->E D->E F Active Pharmaceutical Ingredients E->F

Caption: Reactivity and synthetic utility of this compound.

Analytical Methods

The purity of this compound is critical for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) is a standard method for its analysis.

HPLC Method for Purity Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[12][13]

  • Column: C18

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[12][13]

  • Detection: UV detection at an appropriate wavelength.

Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds with significant biological activity. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an invaluable tool for researchers and professionals in the pharmaceutical and agrochemical industries. This guide provides a solid foundation of technical information to support the effective and safe utilization of this important chemical building block.

References

  • SIELC Technologies. This compound. [Link]

  • PubChem. This compound. [Link]

  • Common Organic Chemistry. POCl3 Mechanism for Activated Chlorine Formation. [Link]

  • Google Patents.
  • ZaiQi Bio-Tech. This compound| CAS No:51940-64-8. [Link]

  • LookChem. Cas 51940-64-8,this compound. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Deoxychlorination. [Link]

  • Google Patents.
  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

  • NISCAIR. Phosphorous oxychloride (POCh). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Common Organic Chemistry. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • Google Patents.
  • Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • ResearchGate. (PDF) A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. [Link]

Sources

A Guide to the Definitive Structure Elucidation of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of Ethyl 2,4-dichloropyrimidine-5-carboxylate, a pivotal intermediate in modern drug discovery and agrochemical synthesis.[1][2][3] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5][6] Consequently, the precise characterization of its derivatives is not merely an academic exercise but a critical component of quality control, reaction optimization, and regulatory compliance. This document moves beyond a simple listing of techniques, offering a detailed, logic-driven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We delve into the causality behind experimental choices and data interpretation, providing researchers and drug development professionals with a self-validating system for structural confirmation.

The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (thymine, cytosine, and uracil) and a vast array of clinically significant drugs.[7] Its unique physicochemical properties have made it a favored scaffold for targeting a wide spectrum of biological targets, leading to treatments for cancer, infectious diseases, and metabolic disorders.[5][8] this compound serves as a versatile building block, with its reactive chlorine atoms at the C2 and C4 positions providing handles for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse molecular libraries.[9] Given its role as a key starting material, absolute certainty of its structure is paramount to ensure the integrity of the final active compounds.

An Integrated Workflow for Structure Elucidation

The confirmation of a chemical structure is a process of accumulating corroborating evidence from multiple orthogonal techniques. No single method is sufficient. The workflow below illustrates a robust pathway from a newly synthesized or procured sample to a fully validated structure.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation cluster_3 Final Validation Purity Purity Assessment (HPLC/GC) Physical Physical Properties (Melting/Boiling Point) Purity->Physical If pure MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Physical->MS Proceed to Spectroscopy IR Infrared (IR) Spectroscopy - Functional Group ID MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Framework IR->NMR XRAY Single-Crystal X-ray Crystallography - 3D Molecular Structure NMR->XRAY If ambiguity remains or absolute proof needed Final Final Structure Confirmation (Data Integration) NMR->Final Corroborates Structure XRAY->Final Unambiguous Proof

Caption: Integrated workflow for structure elucidation.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the foundational data for determining the molecular framework, connectivity, and functional groups present in the molecule.

Mass Spectrometry (MS)

Causality: MS is the primary technique for determining the molecular weight of a compound. For halogenated molecules like this compound, it offers a distinct signature due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), providing an immediate and powerful validation checkpoint.

Expected Data: The nominal molecular weight is 221.04 g/mol .[10][11] The mass spectrum should exhibit a characteristic cluster of peaks for the molecular ion [M]⁺.

  • [M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • [M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl. This will be approximately 66% of the intensity of the [M]⁺ peak.

  • [M+4]⁺: The peak for the molecule with two ³⁷Cl atoms. This will be approximately 10% of the intensity of the [M]⁺ peak.

This distinctive 100:66:10 ratio is a hallmark of a dichlorinated compound.

Experimental Protocol (Electron Ionization - EI-MS):

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Scan a mass range (e.g., m/z 50-300) to detect the molecular ion cluster and significant fragment ions.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster and plausible fragmentation patterns (e.g., loss of -OEt, -COOEt, Cl).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule.[12] It is an excellent tool for rapidly identifying the presence of key functional groups, in this case, the ester carbonyl (C=O) and the aromatic pyrimidine ring.

Expected Data:

Wavenumber (cm⁻¹) Bond Functional Group
~3100 C-H Aromatic C-H stretch (pyrimidine ring)
2980-2850 C-H Aliphatic C-H stretch (ethyl group)
~1720-1740 C=O Ester carbonyl stretch (strong, sharp)
~1550-1600 C=N, C=C Pyrimidine ring stretches
~1250 C-O Ester C-O stretch
~800-850 C-Cl C-Cl stretch

Key diagnostic peaks are highlighted in bold.

Experimental Protocol (KBr Pellet Method): [12]

  • Sample Preparation: Grind 1-2 mg of the dry, purified compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[12] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.

Expected ¹H NMR Data (Solvent: CDCl₃):

  • ~9.0 ppm (singlet, 1H): This downfield chemical shift is characteristic of the proton at the C6 position of the pyrimidine ring. Its significant deshielding is due to the electron-withdrawing effects of the two ring nitrogens and the two chlorine atoms.

  • ~4.4 ppm (quartet, 2H): These are the methylene (-CH₂-) protons of the ethyl ester. The signal is split into a quartet by the three adjacent methyl protons (n+1 rule).

  • ~1.4 ppm (triplet, 3H): These are the methyl (-CH₃) protons of the ethyl ester. The signal is split into a triplet by the two adjacent methylene protons.

Expected ¹³C NMR Data (Solvent: CDCl₃): The structure has 7 carbon atoms, and due to molecular symmetry, all are expected to be unique.

Chemical Shift (ppm) Carbon Assignment Rationale
~165-170 C=O Ester carbonyl carbon, typically in this region.
~160-165 C2, C4 Carbons bonded to both nitrogen and chlorine are highly deshielded.
~150-155 C6 Aromatic carbon adjacent to nitrogen and the ester group.
~130-135 C5 Aromatic carbon bearing the ester group.
~62 -OCH₂- Methylene carbon of the ethyl ester.

| ~14 | -CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocol (NMR Analysis): [12]

  • Sample Preparation: Accurately weigh and dissolve 5-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Ensure proper parameter settings for resolution and signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Interpretation: Integrate the ¹H signals and analyze the chemical shifts and splitting patterns to assign protons. Correlate ¹³C signals to the respective carbon atoms. For more complex structures, 2D NMR experiments (COSY, HSQC, HMBC) would be employed to confirm connectivity.

Definitive Proof: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides compelling evidence that strongly suggests the proposed structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atoms in space.[13][14] It serves as the gold standard for structure confirmation, resolving any potential isomerism and providing precise bond lengths and angles.[15][16]

Workflow Overview:

  • Crystal Growth: This is often the most challenging step. The compound must be induced to form high-quality, single crystals. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a 3D model of the molecule.

  • Validation: The final structure is validated using established crystallographic metrics to ensure its accuracy and quality.

The successful generation of a crystal structure provides the ultimate, irrefutable proof of the atomic connectivity and stereochemistry of this compound.

Data Integration and Final Confirmation

G Data MS Data IR Data ¹H NMR Data ¹³C NMR Data X-ray Data Conclusion Structure Confirmed: This compound Data:ms->Conclusion MW = 221.04 Cl₂ Isotope Pattern Data:ir->Conclusion C=O Stretch @ ~1730 cm⁻¹ Data:h1_nmr->Conclusion Ring H @ ~9.0 ppm Ethyl Group Pattern Data:c13_nmr->Conclusion 7 Unique Carbons Correct Shifts Data:xray->Conclusion Definitive 3D Structure

Caption: Logical integration of analytical data for final confirmation.

The mass spectrum confirms the correct molecular formula, C₇H₆Cl₂N₂O₂.[10][11] The IR spectrum confirms the presence of the key ester functional group. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity, placing the substituents at the correct positions on the pyrimidine ring. Finally, the X-ray crystal structure, if obtained, provides the ultimate geometric proof. When all data align, the structure of this compound is considered unequivocally elucidated.

References

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
  • Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. Retrieved from [Link]

  • NIH. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 51940-64-8,this compound. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Jigs Chemical. (n.d.). CAS No. 51940-64-8 this compound. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). This compound| CAS No:51940-64-8. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes the foundational knowledge and detailed experimental protocols necessary to perform such characterization. We will delve into the molecular structure's influence on solubility, present established analytical methods for its quantification, and explore modern in-silico predictive tools.

Introduction and Physicochemical Profile

2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester (CAS No: 51940-64-8) is a white to off-white crystalline powder.[2][3] Its strategic importance lies in its versatile reactivity, serving as a building block for a wide array of biologically active molecules, including anti-infectives, anti-cancer agents, herbicides, and fungicides.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust formulations, and ensuring reliable analytical measurements.[2]

Table 1: Physicochemical Properties of 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester

PropertyValueSource(s)
Molecular Formula C₇H₆Cl₂N₂O₂[4][5][6]
Molecular Weight 221.04 g/mol [4][5][6]
Melting Point 36-37 °C[7]
Boiling Point 145 °C at 11 mmHg[7][8]
Appearance White to almost white powder/crystal[2][3]
Qualitative Solubility Slightly soluble in water, chloroform, and methanol.[8][9]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of 2,4-dichloropyrimidine-5-carboxylic acid ethyl ester is influenced by several structural features: the polar pyrimidine ring with its nitrogen atoms and electron-withdrawing chlorine atoms, and the ethyl ester group which can participate in hydrogen bonding.

For a comprehensive theoretical estimation of solubility, several computational models can be employed:

  • Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between the chemical structure of a compound and its physical properties, including solubility.[2][10][11][12][13] By calculating various molecular descriptors, it is possible to predict the aqueous solubility of a compound.[2][14]

  • Hansen Solubility Parameters (HSP): This model dissects the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[15][16] A solvent with HSP values similar to the solute is likely to be a good solvent.[3][17]

  • Abraham Solvation Parameters: This is a linear free-energy relationship model that describes the partitioning of a solute between two immiscible phases and can be used to predict solubility in a wide range of organic solvents.[18][19][20][21][22]

Experimental Determination of Solubility

Accurate determination of solubility requires robust and reproducible experimental methods. The following section details the most common and reliable protocols.

The Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[23][24][25]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Experimental Protocol:

  • Preparation: Add an excess of 2,4-dichloropyrimidine-5-carboxylic acid ethyl ester to a series of flasks, each containing a known volume of the desired solvent (e.g., water, methanol, chloroform, DMSO).

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase by centrifugation and/or filtration using a syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature (24-72h) A->B Seal flasks C Centrifuge/Filter B->C Allow to settle D Analyze supernatant by HPLC C->D Collect clear supernatant

Caption: Workflow of the Shake-Flask Solubility Determination Method.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is crucial for the accurate quantification of the dissolved solute.

Principle: Reversed-phase HPLC is a suitable technique for separating and quantifying pyrimidine derivatives.[4][26][27] The compound is separated on a nonpolar stationary phase with a polar mobile phase, and its concentration is determined by comparing its peak area to a standard curve.

Method Development:

  • Column: A C18 column is a common choice for the separation of pyrimidine derivatives.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[28]

  • Detection: UV detection at a wavelength of maximum absorbance for 2,4-dichloropyrimidine-5-carboxylic acid ethyl ester should be used.

  • Calibration: A calibration curve should be prepared using a series of standard solutions of known concentrations.

High-Throughput Solubility Screening: Nephelometry

For rapid screening of solubility in multiple solvents or formulation conditions, nephelometry is a powerful tool.

Principle: Nephelometry measures the turbidity of a solution by detecting the light scattered by suspended particles.[6][29][30][31] A higher nephelometry signal indicates greater precipitation and lower solubility.[30]

Experimental Workflow:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a highly soluble solvent like DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in a microplate with the aqueous or organic solvent of interest.

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

G A Prepare concentrated stock solution in DMSO B Serially dilute stock solution in microplate with test solvent A->B C Incubate and measure light scattering (Nephelometer) B->C D Plot scattering vs. concentration C->D E Determine kinetic solubility limit D->E

Sources

An In-Depth Technical Guide to Ethyl 2,4-dichloropyrimidine-5-carboxylate: Reactivity, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical intermediates that form the backbone of novel therapeutics and agrochemicals is paramount. Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 51940-64-8) is one such pivotal building block, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] This guide provides an in-depth exploration of its chemical properties, reactivity, and the critical safety protocols required for its handling, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights for the laboratory setting.

Compound Profile and Physicochemical Properties

This compound is a white to off-white crystalline powder or solid.[3] Its structure, featuring a pyrimidine ring substituted with two reactive chlorine atoms and an ethyl carboxylate group, is the foundation of its utility as a chemical intermediate.[2][4] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆Cl₂N₂O₂[2][3]
Molecular Weight 221.04 g/mol [3][5]
Appearance White to almost white powder to crystal[3]
Melting Point 34 - 38 °C[3]
Boiling Point 145 °C at 11 mmHg[3][6]
Solubility Slightly soluble in water[2][6]
Storage Temperature 2 - 8 °C[3]

The Chemistry of Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The synthetic versatility of this compound stems from the high reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles.

Generally, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. However, the regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. The presence of the electron-withdrawing ethyl carboxylate group at the C5 position further activates the ring towards nucleophilic substitution.

Common nucleophiles used in reactions with this compound include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Safety and Toxicology: A Deeper Look

The safe handling of this compound is of utmost importance due to its hazardous properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential health effects.

Hazard ClassGHS Classification
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Caption: GHS pictogram for skin and eye irritation, and acute toxicity.

The Chemical Basis of Irritancy

The skin and eye irritancy of this compound is a direct consequence of its chemical reactivity. As a reactive halogenated heterocyclic compound, it can readily undergo nucleophilic substitution reactions with biological macromolecules such as proteins and enzymes present in the skin and eyes. This covalent modification can disrupt their normal function, leading to an inflammatory response, cell damage, and the observed irritation.

Furthermore, the hydrolysis of the chlorine atoms, although likely slow in neutral water, can be catalyzed by enzymes or occur in the slightly acidic or basic microenvironments of biological tissues. This hydrolysis would release hydrochloric acid (HCl), a corrosive substance that can cause chemical burns and severe irritation.

Toxicological Profile

Information on the long-term health effects of exposure to this specific compound is limited. However, prolonged or repeated exposure to other reactive halogenated compounds can lead to sensitization and allergic reactions.[8] Chronic exposure to some pyrimidine derivatives has been studied in the context of their effects on cellular processes.[9]

Experimental Protocols for Safe Handling and Use

Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is advisable to double-glove. Inspect gloves for any signs of degradation or perforation before and during use.

  • Body Protection: A lab coat is required. For procedures with a higher risk of exposure, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage Protocol
  • Weighing and Dispensing:

    • Conduct all weighing and dispensing operations within a chemical fume hood.

    • Use a spatula for transferring the solid material. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • Set up all reactions involving this compound in a chemical fume hood.

    • Ensure that all glassware is dry and free of contaminants.

    • Be mindful of potential incompatibilities with strong oxidizing agents and strong acids.[10]

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The recommended storage temperature is between 2 and 8 °C.[3]

Emergency Procedures
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal of Waste

Proper disposal of waste containing this compound is crucial to prevent environmental contamination and ensure safety.

Neutralization and Disposal Protocol

Due to its reactivity, it is advisable to neutralize any residual this compound before disposal. This should be done on a small scale and with extreme caution.

  • Quenching of Reaction Mixtures:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any unreacted starting material and acidic byproducts. Be prepared for potential gas evolution.

  • Disposal of Contaminated Materials:

    • All contaminated materials (e.g., gloves, filter paper, disposable labware) should be placed in a designated, sealed hazardous waste container.

  • Aqueous Waste:

    • After neutralization and ensuring the absence of reactive species, the aqueous waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis. Its utility, however, is intrinsically linked to its reactivity, which also dictates its hazardous nature. By understanding the principles of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution, and by adhering to stringent safety protocols for its handling, storage, and disposal, researchers can safely and effectively harness its synthetic potential in the pursuit of scientific advancement.

References

  • National Toxicology Program. (n.d.). 2-Chloropyridine. NTP Technical Report Series. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Rycroft, R. J. (1983). Allergic contact dermatitis due to highly reactive halogenated compounds. Contact dermatitis, 9(6), 500–503. [Link]

  • LookChem. (n.d.). Cas 51940-64-8,this compound. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). This compound| CAS No:51940-64-8. Retrieved from [Link]

  • Kumar, B., & Kumar, A. (2022). The growing concern of chlorpyrifos exposures on human and environmental health. Pesticide biochemistry and physiology, 185, 105138. [Link]

  • LookChem. (n.d.). Cas 51940-64-8,this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • Ma, Q. (2014). Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. Current environmental health reports, 1(2), 168–179. [Link]

  • Uziel, M., Butler, A., & Owen, B. (1987). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Archives of toxicology, 60(5), 388–393. [Link]

  • Kinsella, T. J., Collins, J., Rowland, J., Klecker, R., & Mitchell, J. B. (1988). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International journal of radiation oncology, biology, physics, 14(5), 921–927. [Link]

  • Mitchell, J. B., & Russo, A. (1987). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Oncology (Williston Park, N.Y.), 1(5), 41–48.
  • Iliakis, G., & Kurtzman, S. (1991). Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in plateau-phase Chinese hamster ovary cells.

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An In-depth Technical Guide to the Storage and Handling of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic pathways. Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 51940-64-8) is a pivotal building block in the synthesis of a wide array of biologically active molecules, including anti-infective, anti-cancer, and crop protection agents.[1] Its unique dichloropyrimidine structure offers versatile reactivity for creating novel compounds.[1][2][3] However, this reactivity also dictates stringent storage and handling requirements to prevent degradation and ensure experimental reproducibility.

This guide provides a comprehensive, technically-grounded overview of the optimal storage conditions, handling protocols, and chemical stability of this compound, moving beyond simple procedural lists to explain the underlying chemical principles.

Core Storage Directives: Preserving Chemical Integrity

The primary objective when storing this compound is to mitigate hydrolysis and other degradation pathways. The molecule's reactivity is centered on the two chlorine atoms attached to the electron-deficient pyrimidine ring, making them susceptible to nucleophilic substitution. Water, present as atmospheric moisture, is a key nucleophile that can initiate decomposition.

Recommended Storage Conditions

Based on compiled data from leading suppliers and safety data sheets (SDS), the following conditions are recommended for maintaining the long-term stability and purity of this compound.

ParameterConditionRationale & Expert Insight
Temperature 2°C to 8°C (Refrigerated) Storing the compound at refrigerated temperatures is the most critical parameter.[1][4] This significantly slows the rate of potential hydrolytic degradation. While the compound has a melting point of 34-38°C, refrigeration ensures it remains in a solid, more stable state, reducing its reactivity with trace atmospheric components.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Several suppliers recommend storage under an inert atmosphere.[4] This is a best practice for highly reactive halogenated heterocycles. The primary reason is to displace atmospheric moisture and oxygen. Oxygen can potentially participate in radical-based degradation pathways, while moisture is the key driver for hydrolysis of the chloro-substituents. For long-term storage, flushing the container with a dry, inert gas before sealing is strongly advised.
Container Tightly Closed, Dry The container must be sealed tightly to prevent the ingress of moisture and air.[5][6][7] Use of containers with high-integrity seals, such as those with PTFE-lined caps, is recommended. Ensure the container is placed in a dry location within the refrigerated unit to prevent condensation on the exterior, which could compromise the seal over time.
Light Protect from Light (Amber Vial) While not always explicitly stated as a primary concern, it is a standard best practice for complex organic molecules to be stored protected from light. UV radiation can provide the activation energy for unwanted side reactions. Storing the compound in an amber glass vial or in a dark location minimizes this risk.

Understanding the Chemistry: Stability and Reactivity

The storage protocols are directly derived from the chemical nature of the dichloropyrimidine core. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr).

Hydrolytic Instability

The C-Cl bonds on the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Water can act as a nucleophile, leading to the stepwise replacement of chlorine atoms with hydroxyl groups. This hydrolysis would result in the formation of ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate and subsequently, ethyl 2,4-dihydroxypyrimidine-5-carboxylate (a derivative of uracil), compromising the integrity of the starting material. This is a known risk for chloropyrimidines in general.[8]

Regioselectivity of Nucleophilic Attack

In reactions involving nucleophiles, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position.[9] This is attributed to the greater stabilization of the Meisenheimer complex intermediate formed during attack at the C4 position.[9] While this is more relevant to planned synthesis, uncontrolled reactions with contaminants like water would likely proceed with similar regioselectivity, leading to a mixture of impurities.

The workflow for ensuring compound stability can be visualized as a continuous cycle of control.

G cluster_storage Storage Protocol cluster_handling Handling Protocol refrigerate Refrigerate (2-8°C) equilibrate Equilibrate to Room Temp refrigerate->equilibrate Before Use inert Inert Atmosphere (N2/Ar) seal Tightly Seal Container dark Protect from Light weigh Weigh Quickly equilibrate->weigh purge Purge Headspace with Inert Gas weigh->purge reseal Reseal Tightly purge->reseal reseal->refrigerate After Use caption Workflow for Maintaining Compound Integrity.

Caption: Workflow for Maintaining Compound Integrity.

Laboratory Handling and Experimental Protocols

Proper handling is as crucial as correct storage. The transition from storage to use is a point of high vulnerability for the compound.

Protocol for Aliquoting the Reagent
  • Container Equilibration : Before opening, remove the container from the refrigerator and allow it to warm to ambient laboratory temperature for at least 20-30 minutes. This is a critical, self-validating step. Opening a cold container will cause atmospheric moisture to condense directly onto the solid compound, leading to rapid hydrolysis.

  • Inert Atmosphere Handling : If possible, perform all manipulations inside a glove box or glove bag with a dry, inert atmosphere.

  • Rapid Weighing : If a glove box is unavailable, open the container in a well-ventilated fume hood.[5][6][7] Quickly weigh the desired amount of the solid into a pre-tared, dry vessel. Minimize the time the main container is open to the atmosphere.

  • Purge and Reseal : Before resealing the main stock container, gently flush the headspace with a stream of dry nitrogen or argon. Seal the container tightly immediately afterward.

  • Return to Storage : Promptly return the main stock container to the recommended refrigerated storage (2-8°C).[1][4]

Safety and Personal Protective Equipment (PPE)

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is classified as an irritant.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][10]

  • Mandatory PPE :

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.[7]

    • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[7]

    • Body Protection : Wear a lab coat. For larger quantities, consider impervious clothing.[7]

    • Respiratory Protection : Use only in a well-ventilated area, typically a fume hood, to avoid inhalation of dust.[6][7] If exposure limits are exceeded, a full-face respirator may be necessary.[7]

The logical flow from hazard identification to mitigation is crucial for a self-validating safety system.

G compound This compound CAS: 51940-64-8 hazards Identified Hazards H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation compound->hazards Leads to controls Engineering Controls Fume Hood / Ventilated Area hazards->controls Mitigated by ppe Personal Protective Equipment (PPE) Safety Goggles Nitrile Gloves Lab Coat hazards->ppe Mitigated by caption Safety Protocol Logic Diagram.

Caption: Safety Protocol Logic Diagram.

Summary and Conclusion

The effective use of this compound in pharmaceutical and agrochemical research hinges on the rigorous application of appropriate storage and handling protocols. The core principles are rooted in minimizing exposure to moisture and heat. By storing the compound under refrigerated (2-8°C), dry, and inert conditions, and by following careful handling procedures to prevent atmospheric contamination, researchers can ensure its stability and purity. This diligence is fundamental to achieving reliable and reproducible results in the synthesis of novel, high-value molecules.

References

  • GHS 11 (Rev.11) SDS for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. (n.d.). XiXisys. Retrieved from [Link]

  • This compound | C7H6Cl2N2O2. (n.d.). PubChem. Retrieved from [Link]

  • 4,6-Dichloropyrimidine. (n.d.). SLT. Retrieved from [Link]

  • Process for the preparation of chloropyrimidines. (1996). Google Patents.
  • 2,4-Dichloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). National Institutes of Health. Retrieved from [Link]

  • The Chemical Backbone: 4,6-Dichloropyrimidine in Specialty Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Data of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No: 51940-64-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in the principles of spectroscopic analysis and supported by comparative data from structurally related compounds. Furthermore, this guide includes detailed, field-proven protocols for the acquisition of these spectra, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a wide array of biologically active molecules, and the presence of two reactive chlorine atoms at the 2 and 4 positions, along with an ethyl ester at the 5 position, provides multiple sites for synthetic modification. This trifunctional nature allows for the facile introduction of diverse substituents, making it an invaluable precursor for the generation of compound libraries in the pursuit of novel therapeutic agents and agrochemicals.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control during its synthesis and subsequent derivatization.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₆Cl₂N₂O₂[2][3]

  • Molecular Weight: 221.04 g/mol [2][3]

  • CAS Number: 51940-64-8[2][3]

  • Appearance: White to off-white powder or crystalline solid

  • Melting Point: 36-37 °C[1]

  • Boiling Point: 145 °C at 11 mmHg[1][4]

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the ethyl group protons and the proton on the pyrimidine ring.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0Singlet1HH-6 (pyrimidine ring)
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Causality Behind Predictions:

  • H-6 Proton: The proton at the 6-position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two chlorine atoms and the adjacent ester group. This will result in a downfield chemical shift, likely around 9.0 ppm.

  • Ethyl Group: The ethyl ester protons will exhibit a characteristic quartet-triplet splitting pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, leading to a chemical shift around 4.4 ppm. The methyl protons (-CH₃) are further from the electronegative atoms and will appear upfield, around 1.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~162C-2 (C-Cl)
~160C-4 (C-Cl)
~158C-6
~120C-5
~62-OCH₂CH₃
~14-OCH₂CH₃

Causality Behind Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically around 165 ppm.

  • Pyrimidine Ring Carbons: The carbons directly attached to the electronegative chlorine atoms (C-2 and C-4) will be significantly deshielded. The C-6 carbon, being adjacent to two nitrogen atoms, will also have a downfield chemical shift. The C-5 carbon, bearing the ester group, will be found at a more upfield position compared to the other ring carbons.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be deshielded by the adjacent oxygen, while the methyl carbon (-CH₃) will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule by detecting their vibrational frequencies.

Predicted IR Data (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3100Weak-MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1550, ~1450Medium-StrongC=N and C=C ring stretching
~1250StrongC-O stretch (ester)
~850StrongC-Cl stretch

Causality Behind Predictions:

  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group (C=O) around 1730 cm⁻¹.

  • Ring Vibrations: The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

  • C-O and C-Cl Stretches: A strong C-O stretching band for the ester is expected around 1250 cm⁻¹. The C-Cl stretches will likely appear in the fingerprint region, below 900 cm⁻¹.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
220/222/224High[M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
192/194/196Medium[M - C₂H₄]⁺ (Loss of ethylene)
175/177Medium[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
147/149Medium[M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical)

Causality Behind Predictions:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 220. Due to the presence of two chlorine atoms, this peak will be accompanied by isotopic peaks at m/z 222 and 224, with a characteristic intensity ratio of approximately 9:6:1.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. The pyrimidine ring itself is relatively stable, so fragmentation is likely to be initiated at the ester functionality.

Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Direct Insertion Probe: A small amount of the sample is placed in a capillary tube and introduced directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

Acquisition Parameters (EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

  • Analyze the fragmentation pattern to gain structural information.

Visualization of Workflows

General Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_elucidation Final Output Sample This compound Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Pellet Prepare KBr Pellet (for IR) Sample->Pellet Direct_Insertion Direct Insertion/GC Injection (for MS) Sample->Direct_Insertion NMR_Spec NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_Spec Insert Sample IR_Spec FTIR Spectrometer Pellet->IR_Spec Place Sample MS_Spec Mass Spectrometer Direct_Insertion->MS_Spec Introduce Sample FT Fourier Transform & Referencing NMR_Spec->FT Background_Subtraction Background Subtraction & Peak Assignment IR_Spec->Background_Subtraction Fragmentation_Analysis Fragmentation Analysis MS_Spec->Fragmentation_Analysis Elucidation Structural Elucidation & Purity Assessment FT->Elucidation Background_Subtraction->Elucidation Fragmentation_Analysis->Elucidation

Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Data Interpretation Logic

cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis Structure Molecular Structure (this compound) Chem_Shift_H Chemical Shift (δ) - Electronic Environment - Proximity to EWG Structure->Chem_Shift_H Integration Integration - Number of Protons Structure->Integration Multiplicity Multiplicity - Neighboring Protons Structure->Multiplicity Chem_Shift_C Chemical Shift (δ) - Hybridization - Electronic Environment Structure->Chem_Shift_C Num_Signals Number of Signals - Number of Unique Carbons Structure->Num_Signals Final_Spectrum_H Predicted ¹H Spectrum Chem_Shift_H->Final_Spectrum_H Integration->Final_Spectrum_H Multiplicity->Final_Spectrum_H Final_Spectrum_C Predicted ¹³C Spectrum Chem_Shift_C->Final_Spectrum_C Num_Signals->Final_Spectrum_C

Caption: Logical flow for the interpretation of ¹H and ¹³C NMR spectra.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The included experimental protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results. As a key synthetic intermediate, a thorough understanding of the spectroscopic profile of this compound is essential for advancing research and development in which this versatile molecule plays a crucial role.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound | C7H6Cl2N2O2 | CID 104020. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved January 7, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Cas 51940-64-8,this compound. (n.d.). lookchem. Retrieved January 7, 2026, from [Link]

  • This compound| CAS No:51940-64-8. (n.d.). ZaiQi Bio-Tech. Retrieved January 7, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 7, 2026, from [Link]

  • Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. (n.d.). Google Patents.
  • 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

Sources

Ethyl 2,4-dichloropyrimidine-5-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2,4-dichloropyrimidine-5-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical science, this document elucidates the compound's structural characteristics, synthesis, unique reactivity, and significant applications. The content herein is structured to deliver not just procedural steps but the underlying chemical principles that govern its utility, ensuring a robust understanding for both practical application and innovative research.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. This compound is a multifaceted building block whose utility is directly linked to its structure.

1.1. Nomenclature and Structure

The formal IUPAC name for this compound is This compound .[1] It is also commonly referred to by synonyms such as 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester.[2][3][4]

The structure consists of a pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with two chlorine atoms at the C2 and C4 positions and an ethyl carboxylate group at the C5 position. The chlorine atoms act as excellent leaving groups, making them prime sites for nucleophilic substitution, which is the cornerstone of this molecule's reactivity.

Caption: Chemical structure of this compound.

1.2. Key Identifiers and Properties

Quantitative data provides a clear profile of the compound for experimental design and safety considerations.

PropertyValueSource(s)
Molecular Formula C₇H₆Cl₂N₂O₂[1][2][5]
Molecular Weight 221.04 g/mol [1][2][5]
CAS Number 51940-64-8[1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 34 - 38 °C[2]
Boiling Point 145 °C @ 11 mmHg[2][6]
Solubility Slightly soluble in water[6][7]

Synthesis Protocol

The synthesis of this compound is a robust and well-established chlorination reaction. The primary causality for the choice of reagents lies in the need to convert hydroxyl groups on a pyrimidine precursor into chlorides, thereby activating the ring for subsequent functionalization.

2.1. Synthetic Pathway

The most common laboratory-scale synthesis involves the treatment of a uracil derivative, specifically 5-carboxyuracil or its corresponding ethyl ester (ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate), with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6] N,N-diethylaniline is often added as a base to facilitate the reaction.

Synthesis_Workflow start Ethyl 4-hydroxy-2-oxopyrimidine- 5-carboxylate (Precursor) process Reflux for ~2 hours (Reaction drives to completion) start->process reagents POCl₃ (Chlorinating Agent) N,N-Diethylaniline (Base) reagents->process workup Quench with ice water (Neutralizes excess POCl₃) process->workup extraction Extract with Ether (Isolates organic product) workup->extraction wash Wash with NaHCO₃ / Brine (Removes acidic impurities) extraction->wash end Ethyl 2,4-dichloropyrimidine- 5-carboxylate (Final Product) wash->end

Caption: General workflow for the synthesis of the title compound.

2.2. Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine the starting material, ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate (1 equivalent), with an excess of phosphorus oxychloride (POCl₃, ~10 equivalents) and N,N-diethylaniline (~3 equivalents).

  • Heating: The mixture is heated to reflux and stirred for approximately 2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. The elevated temperature is crucial for overcoming the activation energy of the chlorination.

  • Quenching: After cooling the reaction mixture to room temperature, it is poured slowly and cautiously onto crushed ice or into ice-cold water. This step hydrolyzes and neutralizes the highly reactive excess POCl₃ in a controlled manner.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent, such as diethyl ether (2 x 100 mL for a ~3g scale reaction).[6]

  • Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acidic impurities, followed by a brine wash to remove excess water.[6]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.[6]

Chemical Reactivity: The Principle of Regioselectivity

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. Understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SₙAr) is paramount for its effective use in multi-step syntheses.

3.1. General Reactivity and C4-Selectivity

In the vast majority of SₙAr reactions, the C4-chloro substituent is significantly more reactive than the C2-chloro substituent.[8][9][10] This preferential reactivity is a well-documented phenomenon in pyrimidine chemistry. The underlying electronic reason is that the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. This allows for a stepwise and controlled functionalization of the pyrimidine ring.

3.2. Factors Influencing Regioselectivity

While C4-selectivity is the general rule, the outcome is not absolute and can be influenced by several factors, providing a toolkit for the synthetic chemist:

  • Reaction Conditions: The choice of solvent and base can fine-tune selectivity. For instance, using conditions like n-butanol with DIPEA has been shown to strongly favor the formation of a single product substituted at the C4 position.[8]

  • Nucleophile Identity: The nature of the incoming nucleophile plays a role. While most common nucleophiles (amines, alkoxides, thiols) preferentially attack C4, highly specific catalyst-ligand systems can alter this outcome.[10]

  • Ring Substituents: The electronic properties of other substituents on the pyrimidine ring can dramatically alter the reactivity landscape. The presence of a strong electron-donating group at the C6 position, for example, can reverse the conventional selectivity and make the C2 position more reactive.[11]

Reactivity cluster_c4 Conventional Pathway (Favored) cluster_c2 Alternative Pathway (Disfavored) reactant Ethyl 2,4-dichloropyrimidine- 5-carboxylate c4_attack Attack at C4 reactant->c4_attack c2_attack Attack at C2 reactant->c2_attack nucleophile Nucleophile (Nu⁻) nucleophile->reactant c4_product C4-Substituted Product c4_attack->c4_product Major Product c2_product C2-Substituted Product c2_attack->c2_product Minor Product

Caption: Regioselectivity in nucleophilic substitution of the title compound.

3.3. Inverting Selectivity: An Advanced Synthetic Strategy

Recent advancements in catalysis have enabled the inversion of this natural selectivity. Specific palladium-catalyzed cross-coupling reactions have been developed that favor C2-selective C-S bond formation.[9] This capability is transformative for diversity-oriented synthesis in drug discovery, as it unshackles synthetic routes from the traditional "C4-first" functionalization sequence, opening up previously inaccessible chemical space.[9]

Applications in Research and Development

The versatile reactivity of this compound makes it a high-value intermediate in several key industrial sectors.

  • Pharmaceutical Development: The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[9] This intermediate is a crucial building block for:

    • Anti-cancer agents: Particularly in the synthesis of protein kinase inhibitors, which target enzymes often dysregulated in cancer.[2][9]

    • Anti-infective agents: Used in the development of novel antiviral and antibacterial compounds.[2]

  • Agrochemical Industry: It serves as a key precursor in the synthesis of modern herbicides and fungicides.[2][7] Its structure allows for the creation of active compounds with improved selectivity and better environmental profiles.[2]

  • Organic Synthesis and Materials Science: Beyond its primary applications, it is used as a versatile raw material for dyestuffs and other complex organic molecules.[7][12]

Safety and Handling

Trustworthiness in experimental science requires a commitment to safety. This compound must be handled with appropriate precautions.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][13]

  • H319: Causes serious eye irritation.[1][13]

  • H335: May cause respiratory irritation.[1][14]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[13]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][15]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][15]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined structure, predictable yet tunable reactivity, and straightforward synthesis make it an invaluable asset in the rapid assembly of complex, high-value molecules. For researchers in pharmaceuticals and agrochemicals, mastering the chemistry of this compound is a key step toward innovation and discovery.

References

  • PubChem. This compound | C7H6Cl2N2O2 | CID 104020. [Link]

  • National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. [Link]

  • Jigs Chemical. CAS No. 51940-64-8 this compound. [Link]

  • ZaiQi Bio-Tech. This compound| CAS No:51940-64-8. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - this compound. [Link]

  • LookChem. Cas 51940-64-8,this compound. [Link]

Sources

Ethyl 2,4-dichloropyrimidine-5-carboxylate: A Strategic Sourcing and Handling Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone reagent in medicinal chemistry and agrochemical development, Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 51940-64-8) is a versatile intermediate whose quality and reliable supply can significantly impact research timelines and synthetic success.[1][2] This guide provides senior application-level insights into the strategic sourcing, quality verification, and safe handling of this critical building block, empowering researchers to make informed decisions that ensure experimental reproducibility and safety.

The Synthetic Relevance of this compound

This compound is a di-chlorinated pyrimidine derivative featuring two reactive chlorine atoms at the C2 and C4 positions. These sites are amenable to sequential nucleophilic substitution, allowing for the controlled introduction of diverse functionalities. This structural motif is a key component in the synthesis of a wide array of biologically active molecules, including antiviral, antibacterial, and anti-cancer agents.[1] Furthermore, its utility extends to the agrochemical sector, where it serves as a precursor for novel herbicides and fungicides.[1][2]

The typical synthesis involves the chlorination of a pyrimidine precursor using a reagent like phosphorus oxychloride (POCl₃).[3][4] Understanding this synthetic origin is crucial, as residual starting materials or byproducts can influence the purity of the commercial product and potentially interfere with downstream reactions.

Strategic Sourcing: A Framework for Supplier Selection

Selecting a supplier is not merely a transactional step but a critical part of experimental design. The choice can impact everything from reaction yield to regulatory compliance. A systematic approach is essential for mitigating risks associated with reagent quality and supply chain reliability.

The following workflow illustrates a robust process for evaluating and selecting a commercial supplier for this compound.

G cluster_prep Phase 1: Requirement Definition cluster_search Phase 2: Supplier Identification cluster_eval Phase 3: Vetting and Evaluation cluster_procure Phase 4: Procurement & Verification Reqs Define Project Needs: - Purity (>98% GC) - Required Quantity (g to kg) - Documentation (CoA, SDS) Search Identify Potential Suppliers: - Chemical Marketplaces (e.g., ChemicalBook) - Reputable Manufacturers (e.g., TCI, Alfa Aesar) - Scientific Literature Reqs->Search Request Request Quotes & Documentation Search->Request Evaluate Evaluate Supplier: - Technical Data (Purity, Appearance) - Lead Time & Cost - Customer Support & Reputation Request->Evaluate Decision Decision Evaluate->Decision Decision->Search Does Not Meet Criteria Procure Select Supplier & Procure Decision->Procure Meets Criteria Verify Incoming Quality Control: - Verify CoA - Perform Confirmatory Analysis Procure->Verify

Sources

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

This compound is a pivotal heterocyclic building block in modern synthetic chemistry. Its reactive chlorine atoms and ester functionality make it a versatile intermediate for the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] As a precursor to active pharmaceutical ingredients (APIs), its purity is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product.[3][4] The presence of even trace-level impurities can introduce unforeseen toxicity, alter pharmacological activity, or compromise the shelf-life of a medication.[5]

This guide provides a comprehensive framework for the robust purity analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating analytical systems, and ground our protocols in authoritative standards. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to implement a holistic and regulatory-compliant purity assessment strategy.

The Impurity Landscape: Sources and Regulatory Context

A successful purity analysis begins with a theoretical understanding of what impurities might be present. For this compound, impurities typically arise from three main sources: the synthetic route, subsequent degradation, and residual materials from processing.[3][6]

  • Process-Related Impurities: These are substances generated during the synthesis itself. A common synthetic pathway involves the chlorination of a pyrimidine precursor like 5-carboxyuracil using phosphoryl chloride (POCl₃).[7][8] Potential impurities from this process include:

    • Unreacted Starting Materials: Residual 5-carboxyuracil or its ethyl ester.

    • Intermediates: Monochloro- or hydroxy-chloro-pyrimidine species.

    • By-products: Isomeric products or compounds resulting from side-reactions.

  • Degradation Products: These impurities form over time due to improper storage conditions (e.g., exposure to moisture, light, or heat), leading to hydrolysis of the ester or displacement of the chlorine atoms.[9]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., diethyl ether, acetonitrile) may be retained in the final product.[6]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][5] These guidelines set thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[6][9]

Core Analytical Methodologies: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, using multiple methods with different separation and detection principles to ensure all potential impurities are observed. For this compound, the primary techniques are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography (GC) for volatile impurities, supported by Quantitative Nuclear Magnetic Resonance (qNMR) as an absolute purity measure.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse technique for purity analysis, offering high-resolution separation of the main component from non-volatile process-related impurities and degradation products.[10][11] A reverse-phase method is ideal, separating compounds based on their polarity.

Protocol 1: Reverse-Phase HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.[11]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed for analysis.

  • Chromatographic Conditions:

    • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid to ensure sharp peaks). A typical starting point is 60:40 (v/v) Acetonitrile:Water.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Causality Behind Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar compounds like our target analyte.

  • Formic acid is used as a mobile phase modifier to protonate any acidic or basic sites on the analyte or impurities, leading to better peak shape and reproducibility. It is also mass spectrometry compatible.[12]

  • Detection at 254 nm is selected because the pyrimidine ring is a strong chromophore that absorbs well in this UV region.

Data Presentation: HPLC Purity Assessment

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
12.5415.60.08Unknown Impurity
23.8928.10.14Starting Material
35.12 19855.3 99.68 This compound
46.4519.90.10Unknown Impurity
Total 19918.9 100.00

Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurate Weighing of Sample dissolve Dissolution in Acetonitrile weigh->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate calculate Area Percent Calculation integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is the ideal method for analyzing thermally stable and volatile compounds.[13][14] It excels at separating residual solvents and other volatile process impurities that might not be detected by HPLC.

Protocol 2: GC Method for Residual Solvents

  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID).

  • Sample Preparation: Prepare a solution of this compound in a high-purity solvent that is not expected to be a residual solvent itself (e.g., DMSO), at a concentration of approximately 10 mg/mL.

  • Chromatographic Conditions:

    • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C for 5 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Detector: FID at 280°C.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Analysis: Identify residual solvents by comparing their retention times to those of known standards. Quantify using an external or internal standard method.

Causality Behind Choices:

  • An FID detector is chosen for its excellent sensitivity to nearly all organic compounds, making it ideal for detecting a wide range of potential residual solvents.

  • The temperature ramp allows for the separation of highly volatile solvents at the beginning of the run and less volatile impurities at higher temperatures.

Quantitative NMR (qNMR) for Absolute Purity Determination

Unlike chromatographic methods that provide a relative purity (area %), qNMR is a primary analytical method that can determine the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[11][15][16] The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[17]

Protocol 3: Absolute Purity by ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) about 10-15 mg of this compound into an NMR tube.

    • Accurately weigh (to 0.01 mg) about 5-10 mg of a certified internal standard (IS) into the same tube. The IS must be stable, non-reactive, and have signals that do not overlap with the analyte (e.g., maleic anhydride).

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: Calibrated 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).[18]

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the singlet for the proton at the C6 position of the pyrimidine ring) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 221.04 g/mol )[19]

    • m = Mass

    • PIS = Purity of the internal standard

Logical Framework: qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation Steps m_analyte Mass Analyte (m_analyte) ratio_mass Mass Ratio (m_is / m_analyte) m_analyte->ratio_mass m_is Mass Std. (m_is) m_is->ratio_mass I_analyte Integral Analyte (I_analyte) ratio_integrals Integral Ratio (I_analyte / I_is) I_analyte->ratio_integrals I_is Integral Std. (I_is) I_is->ratio_integrals MW_analyte MW Analyte (MW_analyte) ratio_mw MW Ratio (MW_analyte / MW_is) MW_analyte->ratio_mw MW_is MW Std. (MW_is) MW_is->ratio_mw N_analyte # Protons Analyte (N_analyte) ratio_protons Proton Ratio (N_is / N_analyte) N_analyte->ratio_protons N_is # Protons Std. (N_is) N_is->ratio_protons P_is Purity Std. (P_is) Result Purity (%) P_is->Result ratio_integrals->Result ratio_protons->Result ratio_mw->Result ratio_mass->Result

Caption: Logical inputs for calculating absolute purity via qNMR.

Method Validation: Establishing a Self-Validating System

Describing a protocol is insufficient; we must prove its suitability for the intended purpose. This is the role of analytical method validation.[20][21] A validated method provides documented evidence that the procedure is accurate, precise, and reliable.[10][22] Key validation parameters are defined by ICH guidelines.[23]

Key Validation Parameters for a Purity Method:

ParameterDescriptionWhy It's Critical
Specificity The ability to detect the analyte uniquely in the presence of impurities, degradants, and excipients.Ensures that a reported peak corresponds only to the target compound and that impurity peaks are well-separated.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte over a given range.Confirms that the detector response is consistent, allowing for accurate quantification of both high-concentration (main peak) and low-concentration (impurity) analytes.
Accuracy The closeness of the measured value to the true value, often assessed by analyzing a sample with a known concentration.Validates that the method is free from systematic errors and provides a truthful result.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Demonstrates the method's reproducibility by the same analyst on the same day (Repeatability) and by different analysts on different days (Intermediate Precision).
LOD / LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.Essential for ensuring that toxic or potent impurities can be controlled at appropriately low levels.

Workflow: The Interrelation of Validation Parameters

Validation_Workflow Core Analytical Method Specificity Specificity (Is it the right thing?) Core->Specificity Accuracy Accuracy (Is it the true value?) Core->Accuracy Precision Precision (Is it reproducible?) Core->Precision Linearity Linearity & Range (Does it work at different levels?) Core->Linearity Trust Trustworthy & Reliable Result Specificity->Trust Accuracy->Trust Precision->Trust Sensitivity Sensitivity (LOD/LOQ) Linearity->Sensitivity Linearity->Trust Sensitivity->Trust

Caption: The pillars of analytical method validation.

Conclusion: An Integrated Strategy for Quality Assurance

The purity analysis of this compound is a multi-faceted process that underpins the quality and safety of countless downstream products. A robust strategy cannot rely on a single measurement. It requires the intelligent application of orthogonal analytical techniques, primarily HPLC and GC, to build a comprehensive impurity profile. This profile must then be anchored by an absolute purity determination using a primary method like qNMR.

Each of these methods, in turn, must be rigorously validated to demonstrate its fitness for purpose, creating a self-validating system of protocols that ensures data integrity. By embracing this holistic approach—understanding the potential impurities, selecting the right tools for the job, and validating their performance—scientists and developers can ensure that this critical building block meets the highest standards of quality, from the laboratory to the final application.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Impurity Profiling in Pharmaceuticals Explained.Synthink.
  • Ethyl 2,4-dichloropyrimidine-5-carboxyl
  • Validating Analytical Methods in Pharmaceuticals.Pharmuni.
  • Impurity Profiling of Drug Substances in Pharmaceuticals.Pharmaguideline.
  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW.International Journal of Pharmaceutical Sciences and Research.
  • Regulatory aspects of Impurity profiling.
  • Q3B(R2) Impurities in New Drug Products.European Medicines Agency (EMA).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharma Quality.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.IVT Network.
  • Analytical method validation: A brief review.
  • Pyrimidine Biosynthesis Analysis Service.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Ethyl 2,4-Dichloropyrimidine-5-carboxyl
  • Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.Benchchem.
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  • A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine.Benchchem.
  • Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Compar
  • Ethyl 2,4-dichloropyrimidine-5-carboxyl
  • This compound | CAS 51940-64-8.Santa Cruz Biotechnology.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules makes its derivatives invaluable building blocks. Among these, Ethyl 2,4-dichloropyrimidine-5-carboxylate stands out as a versatile intermediate, pivotal in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] However, its utility is intrinsically linked to its reactivity, which necessitates a comprehensive understanding of its chemical hazards and the implementation of rigorous handling protocols. This guide provides an in-depth, experience-driven perspective on navigating the complexities of this compound, ensuring both experimental success and, most importantly, laboratory safety.

The Chemical Profile: Understanding the Inherent Reactivity and Hazards

At its core, this compound is a highly functionalized heterocycle. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two strongly electron-withdrawing chlorine atoms, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the very reason for its synthetic utility, but it is also the foundation of its primary chemical hazards.

Globally Harmonized System (GHS) Classification

Regulatory bodies have classified this compound with the following hazards, which should be prominently displayed on all containers and in all relevant laboratory documentation.[2][3]

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed

Signal Word: Warning

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₇H₆Cl₂N₂O₂[3]
Molecular Weight 221.04 g/mol [2][3]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 36-38 °C
Boiling Point 145 °C at 11 mmHg[4]
Solubility Slightly soluble in water[4]
Storage Temperature 2-8°C, under inert atmosphere

The Cornerstone of Safety: A Risk-Based Approach to Handling

The following protocols are not merely a list of rules but a system designed to mitigate the risks identified in the preceding section. The causality behind each recommendation is rooted in the chemical's reactivity and toxicological profile.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Given the irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.

  • Eye and Face Protection: Tightly sealed safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection: A flame-retardant laboratory coat is essential. Chemically resistant gloves (nitrile or neoprene) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.

Diagram: Hierarchy of Controls for Safe Handling

G cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: A visual representation of the hierarchy of controls for mitigating risks.

Storage and Incompatibility: Preventing Unwanted Reactions

The dichloropyrimidine core is susceptible to nucleophilic attack. Therefore, proper storage is paramount to maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. A refrigerated environment (2-8°C) is recommended. The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis by atmospheric moisture.

  • Chemical Incompatibilities: Avoid contact with:

    • Strong oxidizing agents: Can lead to violent reactions.

    • Strong acids: May cause decomposition.

    • Strong bases: Can catalyze hydrolysis of the ester and substitution of the chlorine atoms.

    • Nucleophiles: Amines, alcohols, and thiols will readily displace the chlorine atoms, often exothermically.

In the Laboratory: A Practical Workflow for Nucleophilic Aromatic Substitution

To provide a tangible context for the handling of this compound, the following is a representative protocol for a nucleophilic aromatic substitution reaction with a generic secondary amine.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize an ethyl 2-amino-4-chloropyrimidine-5-carboxylate derivative via a regioselective SNAr reaction.

Materials:

  • This compound

  • A secondary amine (e.g., diethylamine)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum.

  • Reagent Addition: In the fume hood, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base (1.1 eq) to the solution.

  • Nucleophile Addition: Slowly add the secondary amine (1.0 eq) dropwise to the stirred solution at room temperature. The reaction may be exothermic; monitor the temperature closely.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Experimental Workflow for SNAr Reaction

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Reagent Addition (Substrate, Solvent, Base) setup->reagents nucleophile Nucleophile Addition (Amine) reagents->nucleophile monitor Reaction Monitoring (TLC/LC-MS) nucleophile->monitor workup Aqueous Work-up (Quenching, Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A flowchart illustrating the key steps in a typical SNAr reaction.

Emergency Preparedness: A Proactive Stance on Safety

Even with the most stringent protocols, accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite or sand) to contain the spill.

  • Collect: Carefully sweep the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Environmental Considerations and Disposal

While specific data on the environmental fate of this compound is limited, its classification as a chlorinated heterocyclic compound suggests that it should be treated as potentially persistent and harmful to aquatic life.

  • Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion: A Culture of Safety and Scientific Excellence

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its potential for constructing complex molecular architectures is undeniable. However, realizing this potential safely and effectively requires more than just a cursory glance at a safety data sheet. It demands a deep, causal understanding of its chemical nature, a disciplined adherence to robust handling protocols, and a proactive approach to safety. By integrating the principles and practices outlined in this guide, researchers can confidently and responsibly harness the synthetic power of this versatile intermediate, driving forward the frontiers of drug discovery and development.

References

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  • EXTOXNET. (1996). 2,4-DB. Extension Toxicology Network. Retrieved from [Link]

  • LookChem. (n.d.). Cas 51940-64-8,this compound. Retrieved from [Link]

  • Shutalev, A. D., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Gagnon, C., et al. (2016). Environmental Fate of Cypermethrin. California Department of Pesticide Regulation. Retrieved from [Link]

  • Patel, M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • GCSAA. (n.d.). Environmental fate of pesticides. Golf Course Superintendents Association of America. Retrieved from [Link]

  • Singh, B. K. (2021). A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. PubMed. Retrieved from [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. Retrieved from [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Retrieved from [Link]

  • Buděšínský, M., & Vávrová, K. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed. (2022). Environmental Distribution, Metabolic Fate, and Degradation Mechanism of Chlorpyrifos: Recent and Future Perspectives. Retrieved from [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

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The Versatile Pharmacophore: A Technical Guide to the Biological Activity of Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dichloropyrimidine scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. Its inherent reactivity and structural versatility have propelled the development of a vast array of biologically active compounds, spanning a wide spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the multifaceted biological activities of dichloropyrimidine derivatives, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for assessing their therapeutic potential.

Anticancer Activity: Targeting the Engines of Malignancy

Dichloropyrimidine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. The dichloropyrimidine core serves as a crucial building block in the synthesis of targeted cancer therapies.[1]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which dichloropyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2]

  • PIM-1 Kinase: Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[2] Inhibition of PIM-1 can lead to cell cycle arrest and the induction of programmed cell death in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): Specifically mutated forms of EGFR are drivers in non-small cell lung cancer. 2,4-diaryl pyrimidine derivatives have been designed as selective inhibitors of these mutant EGFRs (L858R/T790M), effectively blocking downstream signaling pathways that promote tumor growth.[2]

Quantitative Assessment of Anticancer Potency

The in vitro cytotoxic activity of dichloropyrimidine derivatives is typically quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine DerivativesLeukemia (CCRF-CEM, HL-60(TB), MOLT-4), Non-Small Cell Lung Cancer (HOP-92, NCI-H522), Colon Cancer (HCT-116, HCC-2998, SW-620), Melanoma (SK-MEL-28), Ovarian Cancer (OVCAR-3), Renal Cancer (UO-31), Breast CancerGrowth inhibition reported as percentage[3]
Aminopyrimidine DerivativesHead and Neck Squamous Carcinoma (CAL27)5-8 (at 48h)[4]
Tetralin-6-yl-pyrazoline DerivativesCervical Carcinoma (HeLa), Breast Carcinoma (MCF7)3.5 - 10.9 (µg/mL)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichloropyrimidine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate treatment Prepare Serial Dilutions of Compounds incubate_cells Incubate Cells with Compounds (48-72h) treatment->incubate_cells Treat Cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize Develop Color read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of dichloropyrimidine derivatives.

Antiviral Activity: A Scaffold for Novel Therapeutics

While the direct antiviral efficacy of some simple dichloropyrimidine derivatives may be limited, the pyrimidine scaffold is a promising starting point for the development of novel antiviral agents.[6] A key strategy involves targeting host cell kinases that are essential for viral replication, which could offer broad-spectrum activity and a higher barrier to the development of drug resistance.[6]

Promising Antiviral Targets
  • Human Coronaviruses (HCoVs): Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E).[7]

  • Broad-Spectrum Potential: A review of patent literature reveals that a wide variety of pyrimidine-containing molecules have been developed and tested for activity against a range of viruses, including influenza virus, respiratory syncytial virus, herpes viruses, hepatitis B and C, and HIV.[8]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of host cells in 6-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the dichloropyrimidine derivative.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 (50% effective concentration) of the compound.

Plaque_Reduction_Assay A Prepare Confluent Host Cell Monolayer B Infect Cells with Virus A->B C Add Overlay Medium with Test Compound B->C D Incubate to Allow Plaque Formation C->D E Fix and Stain Cells D->E F Count Plaques and Calculate EC50 E->F

Caption: Key steps in the plaque reduction assay for evaluating antiviral activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Dichloropyrimidine derivatives have also been investigated for their potential as antimicrobial agents.

Antibacterial and Antifungal Potential
  • Metal Complexes: Metal(II) complexes of 4-amino-2,6-dichloropyrimidine have demonstrated broad-spectrum antibacterial activity against pathogens such as Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[9]

  • Dihydropyrimidine Derivatives: Novel dihydropyrimidine derivatives have shown significant antimicrobial activity, with some compounds exhibiting a wide spectrum of antibacterial and antifungal effects.[10][11]

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Dihydropyrimidine DerivativesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus32, 64[10]
Dihydropyrimidine DerivativesAspergillus niger, Candida albicans32[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the dichloropyrimidine derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis and Reactivity: The Chemical Foundation

The biological activities of dichloropyrimidine derivatives are intrinsically linked to their chemical structure. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[12] This reactivity allows for the regioselective introduction of various substituents at the C2, C4, and C6 positions, enabling the synthesis of diverse compound libraries for biological screening.[12][13]

SNAr_Reaction 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine C4-Substituted Product C4-Substituted Product 2,4-Dichloropyrimidine->C4-Substituted Product  Regioselective Amination (Pd-catalyzed) Mixture of C4 and C2 Isomers Mixture of C4 and C2 Isomers 2,4-Dichloropyrimidine->Mixture of C4 and C2 Isomers  Typical SNAr Conditions

Caption: Regioselectivity in the amination of 2,4-dichloropyrimidine.

Conclusion

Dichloropyrimidine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents underscores the importance of this scaffold in drug discovery and development. The ability to readily modify the dichloropyrimidine core through established synthetic methodologies provides a powerful platform for generating novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of new and effective treatments for a variety of human diseases.

References

  • Efficacy of 4-Amino-2,6-dichloropyrimidine Derivatives as Antiviral Agents: A Compar
  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem. (URL: )
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchG
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  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: )
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: )
  • Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed. (URL: [Link])

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - NIH. (URL: [Link])

  • The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. (URL: )
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - Frontiers. (URL: [Link])

  • (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents † - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - NIH. (URL: [Link])

  • A REVIEW ON ANTICANCER ACTIVITIES OF NOVEL DIHYDRO PYRIMIDINONES / THIONES DERIVATIVES - YMER. (URL: [Link])

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives - Der Pharma Chemica. (URL: [Link])

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (URL: [Link])

  • An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives - PubMed. (URL: [Link])

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed. (URL: [Link])

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  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

  • Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (URL: [Link])

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Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate from Uracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of ethyl 2,4-dichloropyrimidine-5-carboxylate, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol herein focuses on a robust and scalable method starting from readily available uracil derivatives. We provide an in-depth analysis of the reaction mechanism, a step-by-step experimental procedure, and critical insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of this compound

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, DNA, and RNA.[2] This structural motif is a cornerstone in medicinal chemistry, with pyrimidine-containing molecules exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][3][4] this compound is a particularly valuable building block due to the presence of two reactive chlorine atoms at the C2 and C4 positions and a versatile ester group at the C5 position. These features allow for subsequent nucleophilic substitution reactions, enabling the synthesis of a diverse library of complex molecules.[5]

Reaction Overview and Mechanistic Insights

The synthesis of this compound from a uracil derivative, specifically 5-carboxyuracil or its ester, proceeds via a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[6] This transformation is a variation of the Vilsmeier-Haack reaction, where the uracil ring, an electron-rich heteroaromatic compound, undergoes electrophilic substitution.[5][7][8]

The key steps of the mechanism are as follows:

  • Formation of the Vilsmeier Reagent: In reactions involving N,N-disubstituted amides like N,N-dimethylformamide (DMF), a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, is generated from the reaction with POCl₃.[5][9] In the direct chlorination of dihydroxypyrimidines, POCl₃ itself acts as the dehydrating and chlorinating agent.

  • Electrophilic Attack: The electron-rich pyrimidine ring attacks the electrophilic species. In the case of 5-carboxyuracil, the hydroxyl groups at the C2 and C4 positions are converted to good leaving groups by phosphorylation with POCl₃.

  • Chlorination and Aromatization: Subsequent elimination and substitution with chloride ions lead to the formation of the fully aromatic 2,4-dichloropyrimidine ring. The carboxylic acid at the C5 position is also converted to an acid chloride under these conditions, which is then esterified during workup or in a subsequent step.

A critical aspect of this reaction is the concurrent chlorination at the C2 and C4 positions, which is often the desired outcome for further synthetic modifications.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the general transformation from a uracil derivative to the target compound.

Synthesis_Workflow Uracil_Derivative Uracil-5-carboxylate Derivative Intermediate Phosphorylated Intermediate Uracil_Derivative->Intermediate POCl₃, Base (e.g., N,N-diethylaniline) Target This compound Intermediate->Target Chloride Substitution & Esterification

Sources

Application Notes & Protocols: Strategic Functionalization of Ethyl 2,4-dichloropyrimidine-5-carboxylate via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of Ethyl 2,4-dichloropyrimidine-5-carboxylate, a critical building block in modern medicinal and agricultural chemistry.[1][2][3] We move beyond simple procedural lists to dissect the underlying principles of regioselectivity, offering field-proven protocols to strategically control functionalization at the C2 and C4 positions of the pyrimidine core.

The Strategic Importance of the 2,4-Dichloropyrimidine Scaffold

This compound is a highly valuable starting material due to its versatile reactivity. The electron-deficient nature of the pyrimidine ring, further activated by two chloro leaving groups and a C5-ester, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[4][5] This allows for the sequential and controlled introduction of various functional groups, a cornerstone of library synthesis and lead optimization in drug discovery.[6] A deep understanding of its reactivity is paramount for synthesizing complex, biologically active molecules.[2]

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this scaffold proceeds via the SNAr mechanism, a two-step addition-elimination process.[5]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The aromaticity of the ring is temporarily broken in this step.

  • Elimination & Aromatization: The negative charge collapses, expelling the chloride leaving group and restoring the aromaticity of the pyrimidine ring to yield the substituted product.

The inherent reactivity of the C2 and C4 positions is not equal, a crucial aspect that governs synthetic strategy.

Caption: The two-step Addition-Elimination SNAr mechanism.

Decoding Regioselectivity: The C4 vs. C2 Position

For most nucleophiles, substitution occurs preferentially at the C4 position.[4][9][10] This C4-selectivity is a well-documented phenomenon rooted in fundamental electronic and steric principles.[11]

  • Electronic Control: The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring generally has a larger coefficient at the C4 position compared to C2.[9][10][12] This indicates that C4 is the more electrophilic site and thus more susceptible to nucleophilic attack. The presence of the electron-withdrawing ethyl carboxylate group at C5 further enhances this inherent preference for C4 substitution.[11][12]

  • Intermediate Stability: The anionic charge of the Meisenheimer complex formed upon attack at C4 is delocalized more effectively, including onto the N1 nitrogen, which is a para-like relationship. Attack at C2 results in a less stable ortho-like intermediate.[7][10]

  • Steric and Electrostatic Factors: The C2 position is flanked by two ring nitrogens. An incoming nucleophile may experience greater electrostatic repulsion from the lone pairs of these two nitrogens compared to the single adjacent nitrogen at C4.[10]

While C4 is the default reactive site, this selectivity is not absolute and can be manipulated or even inverted by carefully choosing the nucleophile and reaction conditions.

cluster_factors Influencing Factors center_node Regioselectivity (C4 vs. C2) nuc Nature of Nucleophile center_node->nuc Primary/Secondary Amines → C4 Tertiary Amines → C2 ewg Ring Substituents (C5-EWG enhances C4) center_node->ewg cond Reaction Conditions (Solvent, Temp, Base) center_node->cond cat Catalysis (e.g., Palladium) center_node->cat Can enforce or reverse selectivity

Caption: Key factors governing the site of nucleophilic attack.

Validated Experimental Protocols

The following protocols provide robust starting points for the selective functionalization of this compound.

Protocol 1: Highly Selective C4-Amination

This protocol details the standard, highly reliable method for substituting the C4-chloro group with a primary or secondary amine, leveraging the intrinsic reactivity of the substrate.

Rationale: The reaction is typically run at moderate temperatures with a non-nucleophilic base. The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Solvents like n-butanol (nBuOH) or dimethylacetamide (DMAc) are effective for this transformation.[4][12]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the desired solvent (e.g., n-BuOH, 5-10 mL per mmol of substrate).

  • Nucleophile & Base: Add the primary or secondary amine (1.1 eq.) followed by a hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure C4-amino-2-chloro-pyrimidine derivative.

Protocol 2: Inverting Selectivity - Strategic C2-Amination

A fascinating exception to the C4-selectivity rule arises with the use of tertiary amine nucleophiles, which can achieve excellent selectivity for the C2 position.[13][14] This reaction proceeds through an initial SNAr reaction followed by an in situ N-dealkylation of the resulting quaternary ammonium intermediate.[15]

Rationale: The presence of a strong electron-withdrawing group at C5, such as the ester in our substrate, is critical for this unusual C2 selectivity with tertiary amines.[13][15] This method provides access to C2-substituted isomers that are difficult to obtain otherwise.

Step-by-Step Methodology:

  • Vessel Preparation: In a sealed vial, dissolve this compound (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or 1,2-dichloroethane.

  • Nucleophile Addition: Add the tertiary amine (e.g., N-methylmorpholine, triethylamine) (3.0-5.0 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.).

  • Reaction Execution: Seal the vial and heat to 40-60 °C. The reaction is often rapid.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the dealkylated C2-aminated product (e.g., the C2-morpholinyl product if N-methylmorpholine was used).

  • Workup & Purification: Upon completion, cool the mixture, concentrate under reduced pressure, and purify directly by column chromatography to isolate the desired C2-substituted product.

Protocol 3: Workflow for Sequential C4 then C2 Disubstitution

The differential reactivity of the two chlorine atoms allows for a powerful sequential substitution strategy to build molecular complexity. The more reactive C4-chloro is displaced first, followed by substitution of the less reactive C2-chloro under more forcing conditions.

start Ethyl 2,4-dichloropyrimidine- 5-carboxylate step1 Step 1: C4 Substitution - Nucleophile 1 (Nu¹) - Base (e.g., DIPEA) - Moderate Temp (e.g., 80°C) start->step1 intermediate Isolate & Purify: Ethyl 4-(Nu¹)-2-chloropyrimidine- 5-carboxylate step1->intermediate step2 Step 2: C2 Substitution - Nucleophile 2 (Nu²) - Base (optional/required) - Higher Temp (e.g., >120°C) intermediate->step2 final Final Product: Ethyl 4-(Nu¹)-2-(Nu²)-pyrimidine- 5-carboxylate step2->final

Caption: Workflow for sequential nucleophilic substitution.

Data Summary & Troubleshooting

Nucleophile (Nu)PositionTypical BaseTypical SolventTemp (°C)Typical Outcome
Primary/Secondary AmineC4DIPEA, K₂CO₃n-BuOH, THF, DMF25 - 100High yield, excellent C4 selectivity
ThiolC4NaH, K₂CO₃THF, DMF0 - 60Good yield, high C4 selectivity
Alcohol (as alkoxide)C4NaH, NaOMeTHF, MeOH0 - 65Good yield, high C4 selectivity
Tertiary AmineC2DIPEACHCl₃, DCE40 - 80Good C2 selectivity, requires dealkylation

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Mixture of C2/C4 Isomers Reaction temperature is too high; Nucleophile is too reactive; Incorrect base/solvent system.Lower the reaction temperature. Screen different solvents and bases to optimize selectivity. For amines, consider Pd-catalyzed conditions which can enhance C4 selectivity.[4][12]
Low or No Conversion Insufficient temperature; Deactivated nucleophile (e.g., protonated amine); Poor quality reagents.Gradually increase temperature. Ensure at least stoichiometric amounts of base are used with amine nucleophiles. Use fresh, anhydrous solvents and high-purity reagents.
Formation of Byproducts Hydrolysis of ester or chloro groups by moisture or hydroxide; Dimerization or side reactions at high temperatures.Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar). Avoid strong hydroxide bases if ester integrity is critical. Monitor reaction closely to avoid prolonged heating after completion.

Conclusion

This compound is a powerful and predictable scaffold for constructing diverse molecular architectures. While nucleophilic substitution overwhelmingly favors the C4 position, a nuanced understanding of the factors at play—particularly the unique reactivity of tertiary amine nucleophiles—unlocks access to the full spectrum of C2, C4, and C2/C4-disubstituted derivatives. The protocols and principles outlined herein provide a validated framework for researchers to harness the full synthetic potential of this essential chemical intermediate.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • ethyl 2,4-dichloropyrimidine-5-carboxyl
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
  • Ethyl 2,4-Dichloropyrimidine-5-carboxyl
  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
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  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
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Application Notes & Protocols: The Strategic Application of Ethyl 2,4-dichloropyrimidine-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2,4-dichloropyrimidine-5-carboxylate is a cornerstone building block for the synthesis of a multitude of biologically active molecules.[1][2] Its privileged structure, characterized by two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing ester group at C5, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its reactivity, outlines detailed protocols for its strategic functionalization, and highlights its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Versatility of a Privileged Scaffold

The pyrimidine ring is a recurring motif in numerous FDA-approved drugs and clinical candidates. Its ability to engage in critical hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases, makes it a highly sought-after heterocyclic core.[3] this compound emerges as a particularly valuable starting material due to its predictable, yet tunable, reactivity. The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups.[4][5]

This compound is a key intermediate in the synthesis of a wide array of therapeutic agents, including antiviral, antibacterial, and anti-cancer drugs.[1] Its strategic importance lies in the ability to generate vast libraries of 2,4-disubstituted pyrimidines, which are essential for structure-activity relationship (SAR) studies in drug discovery.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₇H₆Cl₂N₂O₂[6][7]
Molecular Weight 221.04 g/mol [6][7]
Appearance White to off-white powder or lump[2][8]
Melting Point 36-38 °C[2][8]
Boiling Point 145 °C / 11 mmHg[2][9]
Solubility Slightly soluble in water. Soluble in common organic solvents (e.g., Ether, EtOAc).[2][9]
CAS Number 51940-64-8[2][7]

Core Directive: Understanding Regioselectivity in SNAr Reactions

The primary utility of this compound lies in the differential reactivity of its C2 and C4 positions towards nucleophiles. This regioselectivity is governed by the electronic properties of the pyrimidine ring.

The Causality of C4-Selectivity: Generally, nucleophilic attack is favored at the C4 position.[4][5][10] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate, as the charge can be delocalized onto one of the ring nitrogen atoms. The presence of the electron-withdrawing ethyl carboxylate group at C5 further activates the ring towards nucleophilic attack, predominantly directing it to the adjacent C4 position.

Achieving C2-Selectivity: While C4 substitution is the conventional outcome, forcing substitution at the C2 position is crucial for generating isomeric diversity. This can be achieved under specific conditions. Recent studies have shown that using tertiary amine nucleophiles can invert the typical regioselectivity, leading to preferential substitution at the C2 position.[11][12] This occurs through an in-situ N-dealkylation of the intermediate, providing a novel pathway to otherwise difficult-to-access C2-substituted pyrimidines.[11][12]

G cluster_0 Regioselectivity of SNAr Start Ethyl 2,4-dichloropyrimidine- 5-carboxylate Nuc Nucleophile (e.g., R-NH2, R-SH) C4_Attack Attack at C4 (Kinetic Product) Nuc->C4_Attack Favored Pathway (Lower Energy Intermediate) C2_Attack Attack at C2 (Thermodynamic or Special Conditions) Nuc->C2_Attack Disfavored Pathway (Higher Energy Intermediate) Product_C4 4-Substituted Product C4_Attack->Product_C4 Product_C2 2-Substituted Product C2_Attack->Product_C2

Caption: General regioselectivity of nucleophilic attack.

Field-Proven Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Protocol 1: Selective Monosubstitution at the C4 Position (Amination)

This protocol describes the reaction with a primary amine, a common first step in the synthesis of kinase inhibitors.

  • Rationale: The reaction is performed at low temperature to maximize selectivity for the more reactive C4 position and minimize di-substitution. A tertiary amine base like DIPEA is used to quench the HCl generated without acting as a competing nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous THF (0.2 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flask, dissolve the amine and DIPEA in anhydrous THF.

    • Add the amine/DIPEA solution dropwise to the pyrimidine solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-chloro-4-(substituted-amino)pyrimidine-5-carboxylate.

Protocol 2: Sequential Di-substitution at C4 and C2

This protocol builds upon the product from Protocol 1 to install a second, different nucleophile at the C2 position.

  • Rationale: Substitution at the C2 position is less favorable and requires more forcing conditions, such as elevated temperatures. The first substitution with an amine at C4 deactivates the ring slightly, making the second substitution more challenging.

  • Materials:

    • Ethyl 2-chloro-4-(substituted-amino)pyrimidine-5-carboxylate (from Protocol 1) (1.0 eq)

    • Second Nucleophile (e.g., another amine, thiol) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

    • Base (e.g., K₂CO₃ or NaH, depending on the nucleophile) (2.0-3.0 eq)

  • Procedure:

    • Combine the C4-substituted pyrimidine, the second nucleophile, and the base in a sealed tube or microwave vial.

    • Add anhydrous DMF or dioxane as the solvent.

    • Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 4-16 hours.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Work-up: Cool the reaction to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired 2,4-disubstituted pyrimidine-5-carboxylate.

Caption: Standard workflow for sequential di-substitution.

Application Spotlight: Synthesis of Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a privileged core in many kinase inhibitors.[3][13] The nitrogen at position 1 and the exocyclic amine at C4 often form crucial hydrogen bonds with the kinase hinge region, while the C2 substituent can be modified to achieve potency and selectivity.

Example Synthetic Route: The synthesis of many kinase inhibitors follows the sequential substitution strategy outlined above. For instance, the core of drugs like Pazopanib was developed through the derivatization of a 2,4-dichloropyrimidine intermediate.[4]

G cluster_workflow Kinase Inhibitor Synthesis Workflow start Start Ethyl 2,4-dichloropyrimidine- 5-carboxylate step1 C4 Amination Introduce Hinge-Binding Moiety (e.g., Aniline derivative) start:f0->step1:f0 intermediate1 Intermediate A 2-Chloro-4-anilino-pyrimidine step1:f0->intermediate1:f0 step2 C2 Substitution Introduce Solubilizing/ Selectivity Group (e.g., Piperazine) intermediate1:f0->step2:f0 intermediate2 Intermediate B 2,4-Disubstituted Pyrimidine Ester step2:f0->intermediate2:f0 step3 Ester Modification Hydrolysis & Amide Coupling intermediate2:f0->step3:f0 final Final Compound Kinase Inhibitor Candidate step3:f0->final:f0

Caption: Generalized synthetic workflow for a pyrimidine-based kinase inhibitor.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity profile, coupled with the ability to selectively functionalize its C2 and C4 positions, provides a robust and reliable platform for generating novel chemical entities. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this versatile scaffold in the rational design of next-generation therapeutics.

References

  • Malerba, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 51940-64-8, this compound. Retrieved from [Link]

  • Ye, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ye, M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). This compound | CAS No:51940-64-8. Retrieved from [Link]

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Application Note & Protocols: Ethyl 2,4-Dichloropyrimidine-5-carboxylate as a Cornerstone Building Block for Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms, and at the heart of many of these successful drugs lies the pyrimidine ring.[2][3] This heterocycle is a privileged scaffold, acting as a bioisostere of the adenine ring of ATP, which allows it to form key hydrogen bond interactions within the kinase hinge region—the anchor point for ATP binding.[4][5][6]

Among the vast array of available pyrimidine-based starting materials, Ethyl 2,4-dichloropyrimidine-5-carboxylate stands out as a uniquely versatile and powerful building block for diversity-oriented synthesis in drug discovery.[7][8][9] Its strategic placement of two chlorine atoms at the C2 and C4 positions, which possess differential reactivity, allows for controlled, sequential, and regioselective functionalization. This, combined with the C5-ester group for further modification, provides medicinal chemists with a three-pronged approach to rapidly generate libraries of complex molecules and explore the structure-activity relationships (SAR) necessary to optimize potency, selectivity, and pharmacokinetic properties.[10] This guide provides an in-depth analysis of its reactivity, detailed protocols for its use, and case studies of its application in the synthesis of potent kinase inhibitors.

Physicochemical Properties & Reactivity Profile

Understanding the inherent chemical nature of this compound is fundamental to exploiting its synthetic potential.

Key Properties

The compound's physical and chemical properties are summarized below, providing essential data for experimental design.

PropertyValueReference(s)
CAS Number 51940-64-8[11][12][13]
Molecular Formula C₇H₆Cl₂N₂O₂[12][13]
Molecular Weight 221.04 g/mol [12][13]
Appearance White to off-white crystalline solid/powder[9]
Melting Point 36-37 °C[9]
Boiling Point 145 °C @ 11 mmHg[9][11]
Solubility Soluble in common organic solvents (e.g., ether, chloroform); slightly soluble in water.[8][9][11]
Storage 0-10 °C[9]
The Principle of Differential Reactivity

The synthetic utility of this building block hinges on the electronically distinct nature of the C2 and C4 positions. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing C5-ester group. This electronic landscape makes the chlorine atoms susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Crucially, the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[14][15] This reactivity hierarchy (C4 > C2) is the cornerstone of its application, enabling chemists to perform sequential substitutions with a high degree of regiochemical control.[14] The first substitution typically occurs at the C4 position under milder conditions, and the second substitution at the C2 position can then be carried out, often requiring more forcing conditions.

G cluster_0 Reactivity Profile of this compound Pyrimidine Pyrimidine Core (C₇H₆Cl₂N₂O₂) C4 C4-Cl (Most Reactive Site) Pyrimidine->C4 Primary SₙAr Site (Milder Conditions) C2 C2-Cl (Less Reactive Site) Pyrimidine->C2 Secondary SₙAr Site (Harsher Conditions) C5 C5-Ester (Modification Handle) Pyrimidine->C5 Hydrolysis / Amidation

Caption: Reactivity hierarchy of functional sites.

Core Synthetic Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and explaining the rationale behind key steps.

Protocol 2.1: Regioselective Mono-amination at the C4 Position

This protocol describes a typical SₙAr reaction to install an amine nucleophile selectively at the more reactive C4 position. This is a foundational step in building many kinase inhibitors, as this amine often forms a critical hydrogen bond with the kinase hinge region.

Workflow Overview

G A 1. Reagent Setup - Dissolve starting material - Add amine & base B 2. Reaction - Heat to 50-80 °C - Monitor by TLC/LC-MS A->B C 3. Workup - Quench with water - Extract with organic solvent B->C D 4. Purification - Dry, filter, concentrate - Column chromatography C->D E Final Product (C4-aminated pyrimidine) D->E

Caption: Experimental workflow for C4-amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M).

    • Causality: An inert atmosphere prevents moisture from interfering with the reaction, especially if using a strong base. Aprotic polar solvents are ideal for SₙAr as they solvate the cation of the base without deactivating the nucleophile.

  • Addition of Nucleophile and Base: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.). Subsequently, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.) or potassium carbonate (K₂CO₃) (2.0 eq.).[16]

    • Causality: The base is crucial to neutralize the HCl generated during the substitution, driving the reaction to completion. A mild, non-nucleophilic base like DIPEA is chosen to prevent it from competing with the amine nucleophile.

  • Reaction Execution: Heat the reaction mixture to a temperature between 50-80 °C.

    • Causality: While the C4 position is reactive, moderate heating is often required to achieve a reasonable reaction rate without promoting disubstitution at the C2 position.

  • In-Process Control (Self-Validation): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Trustworthiness: This step is critical to prevent the formation of side products from over-reaction and to ensure the reaction has gone to completion, validating the endpoint.

  • Aqueous Workup: Cool the mixture to room temperature. If DMF was used, pour the mixture into a separatory funnel containing water and an appropriate organic solvent (e.g., ethyl acetate, EtOAc). If MeCN was used, it can be removed under reduced pressure first.

    • Causality: The aqueous wash removes the base (and its salt) and any other water-soluble components.

  • Extraction and Drying: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/EtOAc gradient) to yield the pure ethyl 2-chloro-4-aminopyrimidine-5-carboxylate derivative.

Protocol 2.2: Substitution at the C2 Position

Once the C4 position is functionalized, the less reactive C2-chloro group can be displaced. This often requires more forcing conditions or a different synthetic strategy, such as palladium-catalyzed cross-coupling.

Step-by-Step Methodology (SₙAr):

  • Setup: Using the product from Protocol 2.1 (1.0 eq.), dissolve it in a high-boiling point aprotic solvent like DMF, Dimethyl sulfoxide (DMSO), or 1,4-dioxane.

  • Reagent Addition: Add the second nucleophile (1.2-2.0 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

    • Causality: The electronic nature of the C4-substituent influences the reactivity of the C2 position. An electron-donating amine at C4 deactivates the ring towards further SₙAr, necessitating stronger conditions.

  • Reaction: Heat the reaction to a higher temperature, typically 100-150 °C. Microwave irradiation can also be effective in accelerating this step.

  • Monitoring & Workup: Follow the same validation and workup steps as described in Protocol 2.1. Purification will yield the 2,4-disubstituted pyrimidine-5-carboxylate.

Protocol 2.3: Palladium-Catalyzed Suzuki Cross-Coupling

For installing aryl or heteroaryl groups (C-C bond formation), SₙAr is often not viable. The Suzuki-Miyaura cross-coupling is a powerful alternative.[17][18]

Step-by-Step Methodology:

  • Inert Setup: In a Schlenk flask or microwave vial under an inert atmosphere, combine the chloropyrimidine substrate (either the starting material or the C4-substituted product) (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A pre-catalyst like XPhos Pd G2 (1-5 mol%) is highly effective.[18]

    • Causality: The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) that forms the C-C bond. The ligand (e.g., XPhos) stabilizes the palladium center and facilitates the reaction.

  • Solvent and Reaction: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water. Heat the reaction to 80-110 °C until completion, monitoring by TLC/LC-MS.

  • Workup and Purification: Cool the reaction, filter through a pad of Celite to remove the catalyst, and perform a standard aqueous workup and extraction. Purify by column chromatography.

Application in Kinase Inhibitor Synthesis: A Case Study

The true power of this compound is demonstrated in its role in synthesizing approved and investigational drugs. For example, the core of Pazopanib (a VEGFR inhibitor) and AZD9291 (Osimertinib, an EGFR inhibitor) is built upon a 2,4-disubstituted pyrimidine scaffold, showcasing the industrial relevance of these protocols.[19]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, drives proliferation in several cancers.[10] Kinase inhibitors targeting EGFR bind to the ATP-pocket, preventing the downstream signaling cascade.

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR 1. Binding & Dimerization Ras Ras/Raf EGFR->Ras 3. Signal Transduction ATP ATP ATP->EGFR 2. Autophosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Mek MEK Ras->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation

Caption: EGFR pathway and the action of a pyrimidine inhibitor.

A common synthetic strategy involves first reacting this compound with a key aniline derivative at the C4 position (as in Protocol 2.1), followed by a second substitution or coupling at the C2 position to introduce another pharmacophoric element. Finally, the C5-ester is often hydrolyzed and converted into an acrylamide group, which can form a covalent bond with a cysteine residue in the EGFR active site, leading to potent and irreversible inhibition.

Safety & Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust/fumes.[11] Wash hands thoroughly after handling.

  • Reagents: Many reagents used in these protocols, such as DMF, DIPEA, and palladium catalysts, have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions: Perform reactions in a well-ventilated fume hood. Reactions under pressure (e.g., in a microwave reactor) should be conducted behind a blast shield.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its predictable, hierarchical reactivity allows for the efficient and controlled construction of complex molecular architectures. By mastering the protocols for its sequential functionalization, researchers can accelerate the discovery-and-development cycle of next-generation kinase inhibitors, paving the way for new and more effective therapies against cancer and other diseases.

References

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) . PubMed. [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) . ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines . National Institutes of Health. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . PubMed Central. [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety . Srini Chem. [Link]

  • 2,4-Dichloropyrimidine: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) . Dongguk University. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC Publishing. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors . ACS Publications. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs . ResearchGate. [Link]

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  • Recent Advances in Pyrimidine-Based Drugs . PubMed Central. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation . ACS Publications. [Link]

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  • Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.
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The Strategic Utility of Ethyl 2,4-dichloropyrimidine-5-carboxylate in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Antiviral Drug Design

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within the realm of virology, pyrimidine nucleoside analogs have proven to be a particularly fruitful class of compounds, effectively inhibiting viral replication and providing treatment options for a range of viral infections.[2] Ethyl 2,4-dichloropyrimidine-5-carboxylate has emerged as a highly versatile and valuable starting material in the quest for novel antiviral agents.[3][4] Its di-chloro substituted pyrimidine ring, activated by the electron-withdrawing carboxylate group, provides two reactive sites for sequential and selective nucleophilic substitution, enabling the synthesis of a diverse library of 2,4-disubstituted pyrimidine derivatives with potential antiviral activity.[5]

This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound as a key building block in the development of new antiviral compounds. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the significance of this scaffold in the context of modern antiviral drug discovery.

Core Synthetic Strategies: Harnessing the Reactivity of the Dichloropyrimidine Ring

The synthetic utility of this compound lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This differential reactivity allows for a stepwise and controlled introduction of various functional groups, leading to the creation of a diverse array of molecular architectures.

The primary reaction pathway involves nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient pyrimidine ring, leading to the displacement of a chloride ion. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can achieve selective substitution at either the C4 or C2 position, or disubstitution at both.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the functionalization of this compound to generate a library of potentially antiviral compounds.

G A This compound B Nucleophilic Substitution at C4 (e.g., Amines, Thiols, Alkoxides) A->B Nucleophile 1 Base, Solvent C 2-Chloro-4-substituted-pyrimidine Intermediate B->C D Nucleophilic Substitution at C2 (e.g., Amines, Thiols, Alkoxides) C->D Nucleophile 2 Base, Solvent E 2,4-Disubstituted Pyrimidine Derivatives D->E F Further Functionalization (e.g., Hydrolysis, Amidation) E->F G Final Antiviral Candidates F->G

Caption: General synthetic workflow for the diversification of this compound.

Application Protocols: Synthesizing Key Antiviral Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of key pyrimidine derivatives from this compound. These examples are illustrative of the broader synthetic possibilities.

Protocol 1: Synthesis of Ethyl 2-chloro-4-aminopyrimidine-5-carboxylate Derivatives

This protocol details the selective monosubstitution at the C4 position with an amine, a common structural motif in antiviral nucleoside analogs.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add the substituted amine (1.1 eq).

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ethyl 2-chloro-4-aminopyrimidine-5-carboxylate derivative.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Conducting the initial addition at 0 °C helps to control the exothermic nature of the reaction and improve selectivity for monosubstitution.

  • DMF is a suitable polar aprotic solvent that facilitates the SNAr reaction.

Protocol 2: Synthesis of 2,4-Diaminopyrimidine-5-carboxylate Derivatives

This protocol describes the subsequent substitution at the C2 position to generate 2,4-diaminopyrimidine derivatives, which have shown promise as antiviral agents.[6]

Materials:

  • Ethyl 2-chloro-4-aminopyrimidine-5-carboxylate derivative (from Protocol 1)

  • A different substituted amine

  • A suitable base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous DMF or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a sealed reaction vessel, dissolve the Ethyl 2-chloro-4-aminopyrimidine-5-carboxylate derivative (1.0 eq) in anhydrous DMF.

  • Add the second substituted amine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2,4-diaminopyrimidine-5-carboxylate derivative.

Causality Behind Experimental Choices:

  • Higher temperatures are often required for the substitution at the less reactive C2 position.

  • Potassium carbonate is a suitable base for this transformation.

  • The use of a sealed vessel is important when working with volatile amines or at elevated temperatures.

Data Presentation: Representative Yields and Characterization

The following table summarizes representative yields for the synthesis of various pyrimidine derivatives from this compound, based on analogous reactions reported in the literature.

EntryNucleophile 1 (at C4)Nucleophile 2 (at C2)Product ClassRepresentative Yield (%)
1Aniline-4-Anilino-2-chloropyrimidine85-95
2Benzylamine-4-(Benzylamino)-2-chloropyrimidine80-90
3Thiophenol-2-Chloro-4-(phenylthio)pyrimidine75-85
4AnilineMorpholine4-Anilino-2-morpholinopyrimidine70-80
5BenzylaminePiperidine4-(Benzylamino)-2-piperidinopyrimidine65-75

Note: Specific yields may vary depending on the substrate and reaction conditions.

Mechanism of Action: How Pyrimidine Analogs Inhibit Viral Replication

Many pyrimidine-based antiviral agents function as nucleoside analogs.[7] Once inside a host cell, these compounds are metabolized into their triphosphate form. This active form can then be recognized by viral polymerases (such as RNA-dependent RNA polymerase or reverse transcriptase) and incorporated into the growing viral DNA or RNA chain. The incorporation of these fraudulent nucleotides leads to chain termination or increased mutation rates, ultimately inhibiting viral replication.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of action for a pyrimidine nucleoside analog antiviral agent.

G A Pyrimidine Nucleoside Analog (Prodrug) B Cellular Kinases A->B Phosphorylation C Active Triphosphate Form B->C D Viral Polymerase C->D E Viral RNA/DNA Synthesis D->E F Chain Termination or Increased Mutation E->F G Inhibition of Viral Replication F->G

Caption: General mechanism of action for pyrimidine nucleoside analog antivirals.

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the synthesis of a wide range of pyrimidine derivatives with potential antiviral activity. The ability to selectively and sequentially functionalize the C2 and C4 positions allows for the creation of diverse chemical libraries for screening against various viral targets. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chemical scaffold in the ongoing fight against viral diseases. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of novel substitutions on the pyrimidine ring to enhance antiviral potency and overcome drug resistance.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. (n.d.).
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 58-75.
  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (2023). Results in Chemistry, 5, 100845.
  • Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. (1991). Journal of Medicinal Chemistry, 34(7), 2195-2200.
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  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. (2021). Journal of Medicinal Chemistry, 64(15), 11529-11543.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1968). Journal of the Chemical Society C: Organic, 2, 196-200.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). Recent Patents on Anti-Infective Drug Discovery, 18(1), 3-17.
  • Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. (2020). Molecules, 25(18), 4234.
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  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2023). Molecules, 28(23), 7796.
  • Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (2023). The Journal of Organic Chemistry, 88(13), 9475-9487.
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Application Notes & Protocols: Ethyl 2,4-dichloropyrimidine-5-carboxylate as a Cornerstone Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2,4-dichloropyrimidine-5-carboxylate is a highly versatile and reactive heterocyclic building block, pivotal to the discovery and development of novel agrochemicals.[1][2] Its di-chlorinated pyrimidine core, activated by an adjacent ester moiety, allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. This unique reactivity profile enables the strategic construction of complex molecular architectures with potent herbicidal and fungicidal activities.[1] This document provides an in-depth guide for researchers, detailing the fundamental reactivity, strategic application, and field-proven protocols for leveraging this key intermediate in the synthesis of next-generation crop protection agents.

Introduction: The Strategic Importance of the Dichloropyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in agrochemical design, forming the core of numerous commercial herbicides and fungicides.[3][4] this compound (CAS No: 51940-64-8) has emerged as a critical starting material due to the differential reactivity of its two chlorine atoms located at the C4 and C2 positions.[1][5][6] The electron-withdrawing nature of the pyrimidine nitrogens and the C5-carboxylate group renders the C4 and C2 positions highly electrophilic and susceptible to nucleophilic attack.

Crucially, the C4 position is significantly more reactive than the C2 position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4, where the negative charge can be delocalized over both ring nitrogens.[7] This reactivity differential is the cornerstone of its synthetic utility, permitting a programmed, stepwise introduction of diverse nucleophiles (amines, phenols, thiols, etc.) to build a library of analogues for structure-activity relationship (SAR) studies.

Key Physicochemical Properties
PropertyValueReference
CAS Number 51940-64-8[8][9]
Molecular Formula C₇H₆Cl₂N₂O₂[1][8]
Molecular Weight 221.04 g/mol [1][9]
Appearance White to off-white crystalline powder[1][2]
Melting Point 34 - 38 °C[1][2]
Boiling Point 145 °C @ 11 mmHg[1][2]

Principle of Application: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in agrochemical synthesis is as an electrophilic scaffold in SNAr reactions. The general workflow involves two sequential substitution steps, allowing for the creation of 2,4-disubstituted pyrimidine derivatives.

  • Step 1 (C4-Substitution): Reaction with a primary nucleophile (Nu¹-H) under mild conditions to selectively displace the more labile C4-chloro group.

  • Step 2 (C2-Substitution): Reaction of the resulting 2-chloro-4-substituted intermediate with a second nucleophile (Nu²-H), often under more forcing conditions (e.g., higher temperature), to displace the less reactive C2-chloro group.

This stepwise approach provides complete control over the final substitution pattern, which is critical for tuning the biological activity and selectivity of the target agrochemical.

Logical Workflow for Agrochemical Synthesis

G A Ethyl 2,4-dichloropyrimidine- 5-carboxylate C Step 1: S N Ar at C4 (Mild Conditions, e.g., RT to 50°C) Base (e.g., K₂CO₃, DIPEA) A->C B First Nucleophile (Nu¹-H) (e.g., Substituted Aniline) B->C D Intermediate: Ethyl 2-chloro-4-(Nu¹)-pyrimidine- 5-carboxylate C->D Regioselective Monosubstitution F Step 2: S N Ar at C2 (Forcing Conditions, e.g., 80-120°C) Stronger Base (e.g., NaH) D->F E Second Nucleophile (Nu²-H) (e.g., Alkoxide, Thiolate) E->F G Final Product: 2,4-Disubstituted Pyrimidine Agrochemical (e.g., Herbicide/Fungicide) F->G Second Substitution

Caption: Sequential SNAr workflow for agrochemical synthesis.

Experimental Protocols: Synthesis of a Model Herbicide Candidate

The following protocols describe a representative two-step synthesis of a potential herbicidal agent based on a 2-alkoxy-4-anilinopyrimidine scaffold, a common motif in modern herbicides that target enzymes like acetohydroxyacid synthase (AHAS).[4]

Protocol 1: Regioselective C4-Amination

This protocol details the selective reaction of a substituted aniline at the C4 position. The choice of a moderately weak base and controlled temperature is critical for preventing side reactions and ensuring high regioselectivity.[10]

Objective: To synthesize Ethyl 2-chloro-4-(2,6-diethyl-4-methylanilino)pyrimidine-5-carboxylate.

ReagentCAS No.M.W.EquivalentsAmount
This compound51940-64-8221.041.05.00 g (22.6 mmol)
2,6-Diethyl-4-methylaniline24544-04-5163.271.053.88 g (23.7 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.54.4 mL (25.3 mmol)
Anhydrous Acetonitrile (MeCN)75-05-8--100 mL
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (5.00 g, 22.6 mmol) and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Stir the solution under a nitrogen atmosphere. Add 2,6-diethyl-4-methylaniline (3.88 g, 23.7 mmol) followed by the dropwise addition of DIPEA (4.4 mL, 25.3 mmol) over 5 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate) until the starting pyrimidine is consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the title compound as a pale yellow solid.

Causality: The use of a hindered, non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the substitution without competing with the aniline nucleophile.[11] Running the reaction at a moderate temperature (50 °C) provides sufficient energy to overcome the activation barrier for C4 substitution while being mild enough to prevent significant substitution at the less reactive C2 position.

Protocol 2: C2-Alkoxylation

This protocol describes the substitution of the remaining chlorine at the C2 position with an alkoxide. This step requires a stronger nucleophile (generated in situ from an alcohol and a strong base) and higher temperatures, demonstrating the lower reactivity of the C2 position.[12][13]

Objective: To synthesize Ethyl 2-ethoxy-4-(2,6-diethyl-4-methylanilino)pyrimidine-5-carboxylate.

ReagentCAS No.M.W.EquivalentsAmount
Product from Protocol 1-347.851.05.00 g (14.4 mmol)
Sodium Hydride (60% in mineral oil)7646-69-724.001.50.86 g (21.6 mmol)
Anhydrous Ethanol (EtOH)64-17-5--80 mL
Anhydrous Tetrahydrofuran (THF)109-99-9--40 mL
  • Alkoxide Formation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (80 mL). Carefully add sodium hydride (0.86 g of 60% dispersion, 21.6 mmol) portion-wise at 0 °C. Stir the mixture for 20 minutes at room temperature to allow for the complete formation of sodium ethoxide.

  • Reagent Addition: Dissolve the product from Protocol 1 (5.00 g, 14.4 mmol) in anhydrous THF (40 mL) and add it dropwise to the sodium ethoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford the final product.

Causality: The C2-Cl bond is stronger and less electrophilic than the C4-Cl. Therefore, a more potent nucleophile (ethoxide) and higher thermal energy (reflux) are required to drive the second SNAr reaction to completion.[14] Sodium hydride is a strong, non-reversible base ideal for generating the alkoxide quantitatively.

Summary of Reaction Conditions
StepPositionNucleophileBaseSolventTemperatureTypical Yield
1 C4Substituted AnilineDIPEAAcetonitrile50 °C80-90%
2 C2EthanolSodium HydrideEthanol/THFReflux (~75 °C)75-85%

Concluding Remarks

This compound is an indispensable tool for the agrochemical scientist. Its well-defined regioselective reactivity allows for the rational design and efficient synthesis of novel pyrimidine-based herbicides and fungicides.[1][2] The protocols outlined herein provide a robust and reproducible framework for exploiting this key intermediate. By understanding the principles of its reactivity, researchers can systematically modify the substituents at the C2 and C4 positions to optimize biological efficacy, crop selectivity, and environmental profile, thereby accelerating the discovery of superior crop protection solutions.

Visualization of SNAr Regioselectivitydot

G

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Dichloropyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of a vast number of biologically active compounds, including numerous FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to engage in hydrogen bonding and other key interactions within biological targets. Dichloropyrimidines, in particular, serve as versatile and highly valuable starting materials in drug discovery programs. The two chlorine atoms offer orthogonal handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse molecular libraries for lead optimization.[5][6] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of dichloropyrimidines, focusing on the underlying principles, practical execution, and troubleshooting of these critical transformations.

Understanding the Reaction Landscape: Regioselectivity and Reactivity

In 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position.[5][6] This preferential reactivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[5] However, recent advances have demonstrated that this selectivity can be inverted through judicious ligand choice, offering unprecedented control over the synthetic outcome.[1][7][8][9]

The general mechanism for palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle.[10][11][12] This cycle begins with the oxidative addition of the dichloropyrimidine to a palladium(0) complex, followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[10][13]

Core Cross-Coupling Methodologies for Dichloropyrimidines

This section details the application of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the functionalization of dichloropyrimidines.

1. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[11][14] In the context of dichloropyrimidines, it allows for the introduction of a diverse array of aryl and heteroaryl substituents.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a suitable ligand is crucial. The choice of ligand can significantly influence reaction efficiency and selectivity.[15][16]

  • Base: An appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to facilitate the transmetalation step.[5][15]

  • Solvent: A variety of solvents can be employed, often in aqueous mixtures (e.g., dioxane/water, toluene/ethanol/water).[6][14]

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often with lower catalyst loadings.[5][14]

This protocol describes a highly efficient, microwave-assisted Suzuki-Miyaura coupling for the selective C4-arylation of 2,4-dichloropyrimidine.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reagents Combine 2,4-dichloropyrimidine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a microwave vial. Add Solvent Add dioxane/water (4:1) mixture. Combine Reagents->Add Solvent Seal and Irradiate Seal the vial and irradiate in a microwave reactor at 120 °C for 15 min. Add Solvent->Seal and Irradiate Cool and Dilute Cool to room temperature and dilute with ethyl acetate. Seal and Irradiate->Cool and Dilute Wash Wash with water and brine. Cool and Dilute->Wash Dry and Concentrate Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Wash->Dry and Concentrate Purify Purify by column chromatography. Dry and Concentrate->Purify

Caption: Microwave-assisted Suzuki coupling workflow.

Reagents and Equipment:

Reagent/EquipmentSpecification
2,4-Dichloropyrimidine1.0 equiv
Arylboronic Acid1.1 equiv
K₂CO₃2.0 equiv
Pd(PPh₃)₄0.5 mol%
Dioxane/Water (4:1)Anhydrous, degassed
Microwave ReactorCapable of reaching 120 °C
Standard Glassware---

Step-by-Step Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated pyrimidines.[17][18][19]

  • Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[17][18] Copper-free variations have also been developed.

  • Base: An amine base, such as triethylamine or diisopropylamine, is commonly used and often serves as the solvent.[17]

  • Inert Atmosphere: The reaction is sensitive to oxygen, and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with 2,4-dichloropyrimidine.

Reaction Scheme:

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Product 2-Chloro-4-alkynylpyrimidine 2,4-Dichloropyrimidine->Product Pd(PPh₃)₄, CuI, Et₃N, THF, rt Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product

Caption: Sonogashira coupling of 2,4-dichloropyrimidine.

Reagents and Equipment:

Reagent/EquipmentSpecification
2,4-Dichloropyrimidine1.0 equiv
Terminal Alkyne1.2 equiv
Pd(PPh₃)₄2-5 mol%
CuI1-2 mol%
Triethylamine (Et₃N)Anhydrous, degassed
Tetrahydrofuran (THF)Anhydrous, degassed
Schlenk Flask/Tube---

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine, the terminal alkyne, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

3. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[20][21] This reaction is particularly valuable for the introduction of diverse amine functionalities onto the pyrimidine core.[22][23]

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to promote the catalytic cycle.[24][25][26]

  • Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[27]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, and rigorous anhydrous conditions are necessary.

This protocol details a highly regioselective Buchwald-Hartwig amination of a 6-aryl-2,4-dichloropyrimidine with a secondary amine.

Troubleshooting Workflow:

G Start Low/No Yield or Poor Selectivity Check_Reagents Verify Reagent Purity (Substrate, Amine, Base) Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvents) Check_Reagents->Check_Atmosphere Reagents OK Successful Successful Reaction Check_Reagents->Successful Impurity Found & Rectified Optimize_Ligand Screen Different Bulky, Electron-Rich Ligands Check_Atmosphere->Optimize_Ligand Atmosphere OK Check_Atmosphere->Successful Atmosphere Issue Corrected Optimize_Base Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃) Optimize_Ligand->Optimize_Base No Improvement Optimize_Ligand->Successful Improved Result Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp No Improvement Optimize_Base->Successful Improved Result Optimize_Temp->Successful Improved Result

Caption: Troubleshooting Buchwald-Hartwig amination.

Reagents and Equipment:

Reagent/EquipmentSpecification
6-Aryl-2,4-dichloropyrimidine1.0 equiv
Secondary Amine1.2 equiv
Pd₂(dba)₃1-2 mol%
Ligand (e.g., Xantphos)2-4 mol%
NaOtBu1.4 equiv
TolueneAnhydrous, degassed
Glovebox or Schlenk Line---

Step-by-Step Procedure:

  • In a glovebox or under a robust inert atmosphere, combine the 6-aryl-2,4-dichloropyrimidine, palladium precatalyst, and ligand in a dry reaction vessel.

  • Add the anhydrous, degassed toluene.

  • In a separate vessel, dissolve the sodium tert-butoxide in toluene.

  • Add the amine to the reaction mixture, followed by the dropwise addition of the base solution.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until complete.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Advanced Topic: Inverting Regioselectivity

While the C4 position of 2,4-dichloropyrimidine is intrinsically more reactive, recent studies have shown that C2-selective cross-coupling can be achieved.[1][7][8][9] This is typically accomplished by employing bulky N-heterocyclic carbene (NHC) ligands in conjunction with a palladium precatalyst.[7][8] This "unconventional" selectivity opens up new avenues for the synthesis of previously difficult-to-access pyrimidine derivatives.[9][28][29][30]

Troubleshooting Common Issues

Palladium-catalyzed cross-coupling reactions can sometimes be challenging.[31][32][33] Common issues include low or no yield, catalyst decomposition (formation of palladium black), and poor regioselectivity. A systematic approach to troubleshooting is essential.[31][32]

General Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low/No Yield Inactive catalyst, impure reagents, insufficient degassing, incorrect stoichiometry.Use a fresh catalyst, purify reagents, ensure rigorous inert atmosphere, re-verify calculations.
Palladium Black Catalyst decomposition at high temperatures, ligand dissociation.Lower the reaction temperature, use a more stable ligand, consider a different palladium precatalyst.[31]
Poor Selectivity Incorrect ligand choice, competing side reactions (e.g., SNAr).Screen different ligands, adjust reaction temperature and time, consider a different base.[1][7]
Conclusion

Palladium-catalyzed cross-coupling reactions of dichloropyrimidines are indispensable tools in modern drug discovery. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and a systematic approach to troubleshooting are paramount for the successful synthesis of functionalized pyrimidine derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these powerful transformations in their pursuit of novel therapeutics.

References
  • Štefánik, M., Gucký, T., & Jorda, R. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2973. [Link]

  • Wallace, D. J., & Klauber, D. J. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 52(17), 2031-2033. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. [Link]

  • Štefánik, M., Gucký, T., & Jorda, R. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]

  • American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3482. [Link]

  • Jackson, O. D., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(45), 20563-20568. [Link]

  • Neufeldt, S. R., & Jackson, O. D. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Jackson, O. D., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Jackson, O. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9349-9360. [Link]

  • ResearchGate. (2025). Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Jackson, O. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]

  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • American Chemical Society. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • American Chemical Society. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Application Notes and Protocols: Mastering Regioselectivity in Dichloropyrimidine Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anticancer agent Gleevec and the antiviral Zidovudine.[1][2] Its prevalence stems from the ability of its nitrogen atoms to engage in crucial hydrogen bonding and pi-stacking interactions within biological targets. Dichloropyrimidines, particularly 2,4-dichloropyrimidine, are indispensable building blocks for drug development professionals, offering two reactive sites for the sequential and controlled introduction of diverse functionalities.[3]

However, the synthetic utility of these intermediates is critically dependent on the ability to control reactions at the C2 and C4 positions. A lack of regioselectivity often leads to isomeric mixtures that are challenging and costly to separate, impeding the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[4] This guide provides an in-depth exploration of the factors governing this selectivity and offers field-proven protocols to empower researchers to confidently direct reactions to the desired position.

Pillar 1: The Electronic Landscape of Dichloropyrimidines - Understanding C4 vs. C2 Reactivity

In the majority of cases, the chlorine atom at the C4 position of 2,4-dichloropyrimidine is inherently more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the chlorine at C2.[4][5][6][7] This preference is rooted in the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, creating an electron-deficient (electrophilic) aromatic system. Quantum mechanics calculations, specifically analysis of the Lowest Unoccupied Molecular Orbital (LUMO), reveal that the LUMO coefficient is larger at the C4 position.[5][8] This indicates that C4 is the more electrophilic site and thus more susceptible to nucleophilic attack.

However, this intrinsic preference is not absolute and can be modulated, or even completely reversed, by a nuanced interplay of electronic, steric, and catalytic factors. Mastering these factors is the key to achieving high regioselectivity.

Key Influencing Factors:
  • Ring Substituents: The electronic nature of other substituents on the pyrimidine ring has a profound impact.

    • Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position.[5][6][8][9] These groups donate electron density into the ring, altering the LUMO distribution to make C2 more electrophilic.

    • Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -CN, -NO₂, -CF₃) enhance the inherent preference for C4 substitution by further increasing the electrophilicity of this position.[5][6]

    • Steric Hindrance from a bulky substituent at the C5 position can disfavor attack at the adjacent C4 position, thereby promoting C2 substitution.[1][8]

  • Nature of the Nucleophile:

    • Most neutral nitrogen nucleophiles (e.g., primary and secondary amines) tend to yield mixtures of C2 and C4 isomers, with ratios often ranging from 1:1 to 4:1 in favor of the C4 isomer under thermal SNAr conditions.[4][5]

    • Interestingly, tertiary amines have been shown to exhibit high selectivity for the C2 position, particularly when a C5 substituent is an electron-withdrawing group.[5][6][10]

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base is critical. For instance, systems like n-butanol with diisopropylethylamine (DIPEA) have been reported to effectively favor C4 substitution.[5][11]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.[5] Conversely, forcing conditions with high temperatures can lead to scrambling and loss of selectivity.[5]

  • Catalysis:

    • Palladium Catalysis: The use of palladium catalysts, particularly in Buchwald-Hartwig amination and Suzuki coupling reactions, can dramatically influence regioselectivity. For aminations, Pd-catalyzed approaches strongly favor the formation of the C4-substituted product.[4][5] Similarly, for Suzuki couplings, oxidative addition of the palladium catalyst occurs preferentially at the C4-chlorine bond.[1][12]

    • Ligand Choice: In Pd-catalyzed reactions, the ligand plays a crucial role. For example, in the cross-coupling of 2,4-dichloropyridines (a related substrate), sterically hindered N-heterocyclic carbene (NHC) ligands promote C4 selectivity, while ligands like Xantphos can be used to achieve C2-selective amination.[13] Recently, it has been shown that bulky NHC ligands can uniquely promote C2-selective C-S coupling on 2,4-dichloropyrimidine itself.[14][15]

G cluster_input Inputs cluster_decision Decision Factors cluster_pathways Selective Pathways cluster_output Products Start 2,4-Dichloropyrimidine Substrate ReactionType Reaction Type? Start->ReactionType RingSubstituents Ring Substituents? ReactionType->RingSubstituents SNAr C4_Pathway Conditions for C4-Selectivity ReactionType->C4_Pathway Pd-Catalyzed (Suzuki, Buchwald) Nucleophile Nucleophile Type? RingSubstituents->Nucleophile Unsubstituted RingSubstituents->C4_Pathway Unsubstituted or C5-EWG C2_Pathway Conditions for C2-Selectivity RingSubstituents->C2_Pathway C6-EDG Nucleophile->C4_Pathway Primary/Secondary Amine Nucleophile->C2_Pathway Tertiary Amine or Thiol (specific Pd cat.) C4_Product C4-Substituted Pyrimidine C4_Pathway->C4_Product C2_Product C2-Substituted Pyrimidine C2_Pathway->C2_Product

Pillar 2: Validated Protocols for Regioselective Synthesis

The following protocols are presented as robust starting points for achieving regioselective functionalization of dichloropyrimidines. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Highly C4-Selective Suzuki Coupling via Microwave Irradiation

This protocol is adapted from a procedure developed for the efficient and regioselective synthesis of C4-substituted pyrimidines, leveraging the advantages of microwave heating for rapid optimization and high yields.[1][16]

Objective: To selectively couple an aryl or heteroaryl boronic acid at the C4 position of 2,4-dichloropyrimidine.

G A 1. Reagent Prep: Combine 2,4-dichloropyrimidine, boronic acid, Pd catalyst, and base in solvent. B 2. Microwave Irradiation: Heat to 100°C for 15 min in a sealed microwave vial. A->B C 3. Work-up: Quench, extract with organic solvent, and dry. B->C D 4. Purification: Purify by column chromatography. C->D E C4-Aryl-2-chloropyrimidine D->E

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.1 eq.), tetrakis(triphenylphosphine)palladium(0) (0.5 mol%), and potassium carbonate (2.0 eq.).

    • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).

    • Add a 1,4-dioxane/water mixture (4:1, to give a 0.2 M solution with respect to the dichloropyrimidine).

  • Reaction Execution:

    • Seal the vial with a cap.

    • Place the vial in a microwave reactor and irradiate at 100°C for 15 minutes.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure C4-substituted product.

Causality and Trustworthiness: The preference for C4 coupling is driven by the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[1][12] The use of microwave irradiation accelerates the reaction, often leading to cleaner conversions and higher yields in shorter timeframes.[1] The low catalyst loading (0.5 mol%) makes this an efficient and cost-effective method.[1][16]

Reactant CombinationProduct Selectivity (C4:C2)Yield (%)Reference
2,4-dichloropyrimidine + Phenylboronic acid>95:581[1]
2,4-dichloropyrimidine + 4-Methoxyphenylboronic acid>95:592[1]
2,4-dichloropyrimidine + 3-Thiopheneboronic acid>95:575[1]
Protocol 2: C2-Selective SNAr Reaction Driven by C6-EDG

This protocol illustrates how an electron-donating group (EDG) at the C6 position can be leveraged to override the inherent C4 reactivity and achieve selective substitution at C2.[8][9]

Objective: To selectively displace the C2-chlorine of a 6-alkoxy-2,4-dichloropyrimidine with an amine nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the 6-alkoxy-2,4-dichloropyrimidine substrate (1.0 eq.) in a suitable solvent such as isopropanol (IPA) or N,N-dimethylformamide (DMF).

    • Add the amine nucleophile (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) as needed.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness: The C6-alkoxy group, an EDG, alters the electronic distribution of the pyrimidine ring. Quantum mechanics calculations show that for such substrates, the LUMO lobes at C2 and C4 become similar in size, and transition state energy calculations reveal a lower energy barrier for nucleophilic attack at C2 compared to C4.[8] This electronic perturbation is the driving force for the observed reversal in regioselectivity.

SubstrateNucleophileProduct Selectivity (C2:C4)Reference
2,4-dichloro-6-methoxypyrimidineMorpholineHighly C2-selective[8]
2,4-dichloro-6-(methylamino)pyrimidineBromide (surrogate)Calculated C2-selective[8]
Protocol 3: C2-Selective Thiolation via Palladium Catalysis

This protocol describes a recently discovered method to invert the conventional selectivity of cross-coupling reactions, achieving C2-thiolation using a specific palladium/N-heterocyclic carbene (NHC) catalyst system.[14][15]

Objective: To achieve the unprecedented C2-selective C-S cross-coupling of unsubstituted 2,4-dichloropyrimidine.

G A 1. Catalyst Activation: Prepare Pd(II)/NHC precatalyst solution. B 2. Reagent Addition: Add 2,4-dichloropyrimidine, thiol, and base. A->B C 3. Reaction: Stir at specified temperature. B->C D 4. Work-up & Purification: Standard aqueous work-up and chromatography. C->D E C2-Thio-4-chloropyrimidine D->E

Step-by-Step Methodology:

  • Reagent Preparation:

    • Caution: This reaction is sensitive to the specific precatalyst used. In a glovebox, add the specified Pd(II) precatalyst supported by a bulky NHC ligand (e.g., IPr) and a suitable base (e.g., Cs₂CO₃) to a reaction vial.

    • Add an anhydrous, degassed solvent (e.g., toluene).

    • Add the thiol nucleophile (1.0 eq.) followed by 2,4-dichloropyrimidine (1.2 eq.).

  • Reaction Execution:

    • Seal the vial and stir the mixture at the optimized temperature (e.g., 80°C) for the required time (typically several hours).

    • Monitor the reaction for the formation of the C2-coupled product and consumption of starting materials.

  • Work-up and Purification:

    • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify by column chromatography.

Causality and Trustworthiness: This C2-selectivity is a departure from the norm and is highly dependent on the catalyst system.[14] The bulky NHC ligand is believed to play a key role in altering the mechanism of oxidative addition, overriding the intrinsic electronic preference for C4. It is critical to note that competing C4-selective SNAr can occur, and the success of this protocol relies on the catalytic cycle outcompeting the uncatalyzed background reaction.[14][15]

Pillar 3: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Poor C4-selectivity / Mixture of Isomers 1. Reaction conditions favor C2-substitution. 2. Steric hindrance near C4. 3. Nucleophile has an inherent C2 preference.1. For aminations, switch to a Pd-catalyzed Buchwald-Hartwig approach.[4][5] 2. Screen different solvents (e.g., n-BuOH/DIPEA).[5][11] 3. Lower the reaction temperature to favor the kinetic product.[5]
Difficulty Achieving C2-substitution 1. C4 is the more reactive site. 2. Inappropriate reaction conditions to favor C2. 3. Alkaline conditions may disfavor C2 substitution.[11]1. Use a substrate with a C6-EDG to direct substitution to C2.[5][6][8] 2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[5][10] 3. For C-S coupling, use the specific Pd/NHC catalyst system.[14] 4. Explore acidic conditions (e.g., TFA/IPA).[5][11]
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base.1. Use a stronger nucleophile or add an activating agent. 2. Gradually increase the reaction temperature, monitoring for selectivity loss. 3. Screen different solvents and bases systematically.

Conclusion

The regioselective functionalization of dichloropyrimidines is a solvable, albeit nuanced, challenge. By understanding the fundamental electronic principles and carefully selecting ring substituents, nucleophiles, and reaction conditions, researchers can confidently steer reactions towards the desired C2 or C4 position. The protocols and troubleshooting guide provided herein serve as a robust foundation for developing efficient and selective syntheses, ultimately accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. Angene. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]

  • 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. [Link]

  • Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed. [Link]

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Application Notes and Protocols: Versatile Derivatization of the Ester Group on Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Dichloropyrimidine-5-carboxylates in Medicinal Chemistry

Ethyl 2,4-dichloropyrimidine-5-carboxylate is a pivotal building block in the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of two reactive chlorine atoms at the 2 and 4 positions, along with a modifiable ester group at the 5-position, offers a rich platform for combinatorial library synthesis and lead optimization in drug discovery.[1] The differential reactivity of the chlorine atoms allows for sequential nucleophilic aromatic substitution (SNAr) reactions, while the ester functionality serves as a versatile handle for the introduction of various pharmacophoric elements. This guide provides an in-depth exploration of key derivatization strategies for the ester group of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Derivatization Pathways

The ethyl ester of 2,4-dichloropyrimidine-5-carboxylate can be readily transformed into a variety of functional groups, including carboxylic acids, amides, and alcohols. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, hydrogen bonding capacity, and metabolic stability. The following sections detail the protocols for these key derivatization reactions.

Hydrolysis to 2,4-Dichloropyrimidine-5-carboxylic acid

The saponification of the ethyl ester to the corresponding carboxylic acid is often the initial step in a multi-step synthesis. The resulting carboxylic acid is a versatile intermediate for a range of subsequent reactions, most notably amide bond formation.

Mechanistic Rationale

Base-catalyzed hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, which is then protonated by the newly formed carboxylic acid to yield ethanol and the carboxylate salt. Acidic workup then protonates the carboxylate to afford the final carboxylic acid product.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound[2][3][4][5]

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric acid (HCl) aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture such as THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M aqueous sodium hydroxide solution (1.1 - 1.5 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with 1 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine-5-carboxylic acid.[6]

Self-Validation Checklist:

  • TLC Analysis: The product should have a lower Rf value than the starting ester due to the increased polarity of the carboxylic acid.

  • Spectroscopic Analysis: Successful conversion can be confirmed by the disappearance of the characteristic ethyl ester signals in ¹H NMR and the appearance of a broad carboxylic acid proton signal.

Amidation: Direct and Indirect Routes

The synthesis of amides from the pyrimidine scaffold is of significant interest as the amide bond is a key feature in many drug molecules. This can be achieved either directly from the ester or via the carboxylic acid intermediate.

Indirect Amidation via the Carboxylic Acid

This two-step approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling agent.

Mechanistic Insight: Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSC), are commonly used to activate the carboxylic acid.[7] The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming the desired amide and a urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate, which can improve reaction efficiency and suppress side reactions.[7]

Experimental Protocol: EDC/HOBt Mediated Amidation

Materials:

  • 2,4-Dichloropyrimidine-5-carboxylic acid[6]

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Dissolve 2,4-dichloropyrimidine-5-carboxylic acid (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2,4-dichloropyrimidine-5-carboxamide.[8][9]

Direct Amidation from the Ester

In some cases, direct conversion of the ester to an amide (aminolysis) can be achieved, offering a more atom-economical route. This is typically feasible with less sterically hindered and more nucleophilic amines, often requiring elevated temperatures.

Experimental Protocol: Direct Aminolysis

Materials:

  • This compound

  • Desired primary or secondary amine

  • Aprotic solvent (e.g., Toluene, Dioxane) or neat amine

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 eq) with an excess of the desired amine (5-10 eq). The amine can be used as the solvent if it is a liquid at the reaction temperature.

  • Alternatively, dissolve the ester and amine (2-3 eq) in a high-boiling point aprotic solvent.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an excess of amine was used, remove it under reduced pressure.

  • If a solvent was used, concentrate the reaction mixture.

  • Purify the residue by column chromatography or recrystallization to yield the desired amide.

Reduction to (2,4-Dichloropyrimidin-5-yl)methanol

Reduction of the ester functionality to a primary alcohol provides another avenue for structural diversification, allowing for subsequent etherification or other transformations of the hydroxyl group.

Mechanistic Considerations

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for ester reduction. However, their high reactivity can lead to side reactions, including reduction of the pyrimidine ring or reaction with the chloro substituents. Milder reducing agents, such as sodium borohydride (NaBH₄) in combination with a Lewis acid or in a protic solvent at elevated temperatures, can offer better chemoselectivity.[10]

Experimental Protocol: NaBH₄ Reduction

Materials:

  • This compound

  • Ethanol or Methanol

  • Sodium borohydride (NaBH₄)

  • Ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0-4.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (2,4-dichloropyrimidin-5-yl)methanol.[11][12][13]

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of Grignard reagents to the ester group allows for the introduction of two identical alkyl or aryl substituents, leading to the formation of a tertiary alcohol. This reaction significantly increases the molecular complexity and provides access to novel chemical space.

Mechanistic Pathway and Challenges

The Grignard reaction with an ester involves two successive nucleophilic additions.[14][15] The first addition of the Grignard reagent to the ester carbonyl forms a tetrahedral intermediate, which collapses to form a ketone. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. Acidic workup then furnishes the tertiary alcohol. A key challenge with 2,4-dichloropyrimidines is the potential for the Grignard reagent to react at the electrophilic carbon atoms of the pyrimidine ring. Careful control of reaction conditions, such as low temperatures, is crucial to favor addition to the ester.

Experimental Protocol: Grignard Addition

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) in a suitable ether solvent (e.g., THF, Diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (2.2-2.5 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS by quenching a small aliquot with saturated NH₄Cl solution.

  • Upon completion, carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired tertiary alcohol.

Summary of Derivatization Reactions

Reaction Reagents Product Key Considerations
Hydrolysis NaOH, H₂O/THFCarboxylic AcidStraightforward and high-yielding.
Amidation (Indirect) R¹R²NH, EDC, HOBtAmideWide substrate scope, mild conditions.
Amidation (Direct) R¹R²NH (excess), heatAmideAtom-economical, requires reactive amines.
Reduction NaBH₄, EtOHPrimary AlcoholChemoselectivity is key; avoid over-reduction.
Grignard Reaction 2.2 eq R-MgBr, THF, -78°CTertiary AlcoholLow temperature is critical to prevent side reactions.

Visualizing the Derivatization Workflow

Derivatization_Workflow cluster_hydrolysis Hydrolysis cluster_amidation Amidation cluster_reduction Reduction cluster_grignard Grignard Reaction start Ethyl 2,4-dichloropyrimidine- 5-carboxylate acid 2,4-Dichloropyrimidine- 5-carboxylic acid start->acid 1. NaOH, H₂O/THF 2. H⁺ workup amide 2,4-Dichloropyrimidine- 5-carboxamide start->amide R¹R²NH, Heat (Direct Aminolysis) alcohol_prim (2,4-Dichloropyrimidin-5-yl)methanol (Primary Alcohol) start->alcohol_prim NaBH₄, EtOH alcohol_tert Tertiary Alcohol start->alcohol_tert 1. 2.2 eq R-MgBr 2. H⁺ workup acid->amide R¹R²NH, EDC, HOBt

Caption: Key derivatization pathways of the ester group.

References

  • Google Patents. US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link].

  • European Patent Office. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - EP 1054004 A1. Available at: [Link].

  • Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • PubChem. This compound | C7H6Cl2N2O2 | CID 104020. Available at: [Link].

  • Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ResearchGate. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link].

  • ZaiQi Bio-Tech. This compound| CAS No:51940-64-8. Available at: [Link].

  • Oakwood Chemical. Ethyl 2,4-Dichloro-pyrimidine-5-carboxylate. Available at: [Link].

  • Dana Bioscience. (2,4-Dichloropyrimidin-5-yl)methanol. Available at: [Link].

  • ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link].

  • Jigs Chemical. CAS No. 51940-64-8 this compound. Available at: [Link].

  • Chemistry LibreTexts. Grignard Reagents. Available at: [Link].

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available at: [Link].

  • YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough). Available at: [Link].

  • PubMed Central. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Available at: [Link].

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Experimental protocol for amination of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective Amination of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmacophores.[1][2] Its derivatives are integral to a vast array of FDA-approved drugs, demonstrating a remarkable breadth of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4][5] The inherent ability of the pyrimidine ring system to interact with biological macromolecules makes it a privileged structure in drug discovery.[1]

This compound serves as a highly versatile and valuable building block in this field.[6][7][8] Its two chlorine atoms are susceptible to sequential displacement via nucleophilic aromatic substitution (SNAr), allowing for the controlled and differential introduction of various functional groups. This application note provides a detailed experimental guide for the amination of this substrate, a critical transformation for generating libraries of novel drug candidates.

Mechanistic Rationale: Achieving Regioselectivity in SNAr Reactions

The amination of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles.[2] The reactivity of the halogenated positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[2][9]

This inherent reactivity profile is further amplified in the target substrate. The potent electron-withdrawing effect of the ester group at the C5 position significantly activates the adjacent C4 position towards nucleophilic attack, making it the preferred site for the initial substitution.[10][11] Consequently, reacting this compound with one equivalent of an amine typically yields the C4-aminated product with high regioselectivity. While this selectivity is generally high, reaction conditions can sometimes lead to the formation of minor C2-substituted or di-substituted isomers, necessitating careful control and purification.[2][9]

Experimental Protocols

This section details two robust protocols for the regioselective mono-amination of this compound at the C4 position. Protocol 1 outlines a general, non-catalyzed approach suitable for a wide range of primary and secondary amines. Protocol 2 describes a palladium-catalyzed method, which is particularly useful for less nucleophilic amines.

Protocol 1: General Regioselective C4-Amination via SNAr

This method leverages the intrinsic reactivity of the C4 position and is the most common approach for amination with aliphatic and cyclic amines.

Causality: The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the charged Meisenheimer intermediate. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)

  • Solvent: Ethanol (EtOH), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Analytical TLC plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the amine (1.0-1.2 eq) to the stirring solution, followed by the dropwise addition of the base (TEA or DIPEA, 1.5-2.0 eq).

  • Reaction Execution: Heat the reaction mixture to a temperature between 60-80 °C (reflux for EtOH). The optimal temperature and time depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-chloro-4-(amino)pyrimidine-5-carboxylate.

Self-Validation: The progress of the reaction should be clearly observable by TLC, with the appearance of a new, more polar spot corresponding to the product and the disappearance of the starting material spot. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Workflow for General SNAr Amination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup_1 Dissolve Substrate in Solvent setup_2 Add Amine & Base setup_1->setup_2 react Heat & Stir (e.g., 60-80 °C) setup_2->react monitor Monitor by TLC react->monitor workup_1 Solvent Removal monitor->workup_1 workup_2 Aqueous Extraction workup_1->workup_2 workup_3 Dry & Concentrate workup_2->workup_3 purify Column Chromatography workup_3->purify analyze Characterize (NMR, MS) purify->analyze

Caption: General workflow for the SNAr amination protocol.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the C4-amination of this compound with various amine classes using Protocol 1.

Amine TypeAmine (eq)Base (eq)SolventTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Aliphatic 1.11.5 (TEA)EtOHReflux2-675-95
Secondary Aliphatic 1.11.5 (TEA)MeCN803-880-98
Secondary Cyclic 1.12.0 (DIPEA)MeCN804-1070-90
Aniline (unactivated) 1.22.0 (DIPEA)DMF100-12012-2440-60

Note: Yields are representative and can vary based on the specific amine and purification efficiency. For less reactive amines like anilines, a palladium-catalyzed approach is often preferred for higher yields and cleaner conversions.[2][12]

Field-Proven Insights & Troubleshooting

IssueProbable CauseSuggested Solution
Reaction Stalled / Low Conversion Insufficiently reactive amine; Inadequate temperature; Impure reagents.Increase temperature. Switch to a higher boiling point solvent like DMF. For weak nucleophiles, consider a Pd-catalyzed protocol. Ensure reagents are pure and dry.
Formation of Di-substituted Product Excess amine used; Prolonged reaction time at high temperature.Use a maximum of 1.1-1.2 equivalents of the amine. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Poor Regioselectivity (C2 Isomer) High reaction temperatures can sometimes reduce selectivity.Perform the reaction at the lowest effective temperature. Consider a Pd-catalyzed approach, which can offer higher regioselectivity.[2][9]
Difficult Purification Product and starting material have similar polarity; Presence of byproducts.Optimize the solvent system for column chromatography (e.g., using a dichloromethane/methanol gradient). Ensure complete removal of the base during workup.

Conclusion

The regioselective amination of this compound is a fundamental and highly enabling transformation in synthetic and medicinal chemistry. The protocols and insights provided herein offer a robust framework for researchers to access a diverse range of C4-aminated pyrimidine derivatives. The preferential reactivity of the C4 position, driven by the electronic nature of the pyrimidine ring and the C5-ester, allows for predictable and high-yielding synthesis. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, scientists can efficiently generate novel molecular entities for the development of next-generation therapeutics.

References

  • G. W. Rewcastle, W. A. Denny. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. Available at: [Link]

  • S. Kumar, A. K. Singh, et al. "Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity." Archiv der Pharmazie. Available at: [Link]

  • J. D. Movassaghi, et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." PubMed. Available at: [Link]

  • G. W. Rewcastle, W. A. Denny. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." ACS Publications. Available at: [Link]

  • S. L. Buchwald, et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." ResearchGate. Available at: [Link]

  • A. R. Valdes-Martinez, et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI. Available at: [Link]

  • S. L. Buchwald, et al. "Regioselective 2-Amination of Polychloropyrimidines." PubMed. Available at: [Link]

  • Semantic Scholar. "A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine." Semantic Scholar. Available at: [Link]

  • J. D. Movassaghi, et al. "Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." ResearchGate. Available at: [Link]

  • A. A. Khan, et al. "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact." Journal of the Indian Chemical Society. Available at: [Link]

  • A. K. Singh, et al. "Recent advancements of pyrimidine chemistry thriving deeper into drug discovery." Taylor & Francis Online. Available at: [Link]

  • D. T. Smith, et al. "Recent Advances in Pyrimidine-Based Drugs." PubMed Central. Available at: [Link]

  • M. Al-Tuwaijri, et al. "Synthesis of new pyrimidine derivatives." ResearchGate. Available at: [Link]

  • M. Nawaz, et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19." PubMed Central. Available at: [Link]

  • LookChem. "Cas 51940-64-8,this compound." LookChem. Available at: [Link]

  • PubChem. "this compound." PubChem. Available at: [Link]

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Scalable Synthesis of Substituted Pyrimidines: A Comprehensive Guide for Researchers from Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant portion of kinase inhibitors approved for clinical use.[1][2] Their prevalence in drug discovery underscores the continuous need for robust and scalable synthetic routes to access diverse pyrimidine scaffolds. Ethyl 2,4-dichloropyrimidine-5-carboxylate is a versatile and commercially available starting material that offers a gateway to a wide array of 2,4-disubstituted pyrimidine-5-carboxylates through sequential and regioselective functionalization.[3]

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of substituted pyrimidines from this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles governing regioselectivity and offers step-by-step methodologies for the selective functionalization of the C4 and C2 positions of the pyrimidine ring.

The Strategic Advantage of this compound

The inherent reactivity differences between the chlorine atoms at the C2 and C4 positions of the pyrimidine ring, influenced by the electronic effects of the ring nitrogen atoms and the C5-ester group, allow for a stepwise and controlled introduction of various substituents. Generally, nucleophilic aromatic substitution (SNAr) reactions occur preferentially at the more electrophilic C4 position.[4] This initial, highly regioselective reaction yields a stable 4-substituted-2-chloropyrimidine intermediate, which can then be subjected to a second functionalization at the C2 position, often under different reaction conditions, to afford the desired 2,4-disubstituted product.

Part 1: Regioselective C4-Functionalization Protocols

The first and most critical step in the divergent synthesis of substituted pyrimidines from this compound is the selective substitution of the C4-chloro group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the adjacent nitrogen atom and the C5-carboxylate group renders the C4 position highly susceptible to attack by a wide range of nucleophiles.

Protocol 1.1: Scalable C4-Selective Amination

The introduction of an amino group at the C4 position is a common transformation in the synthesis of bioactive pyrimidines.

Reaction Scheme:

C4_Amination cluster_conditions Reaction Conditions start This compound product Ethyl 2-chloro-4-(substituted-amino)pyrimidine-5-carboxylate start->product r.t. reagents + R¹R²NH (e.g., p-toluidine) Diisopropylethylamine (DIPEA) Acetonitrile (ACN) Room Temperature Room Temperature

C4-Amination Reaction Scheme.

Materials:

  • This compound

  • Amine (e.g., p-toluidine, aniline, benzylamine, morpholine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Acetonitrile (ACN) or other suitable aprotic solvent (e.g., THF, DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile (5-10 mL per gram of starting material) at room temperature, add the desired amine (1.1 eq).

  • To this mixture, add diisopropylethylamine (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-chloro-4-(substituted-amino)pyrimidine-5-carboxylate.

Expected Yield: 75-95%

Causality Behind Experimental Choices:

  • Base: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the amine nucleophile.

  • Solvent: Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but is aprotic and does not interfere with the reaction.

  • Temperature: The reaction proceeds efficiently at room temperature, making it a mild and scalable process.

Protocol 1.2: Scalable C4-Selective Alkoxylation and Thiolation

The introduction of alkoxy or thioether moieties at the C4 position can be achieved under basic conditions.

Reaction Scheme:

C4_Alkoxylation_Thiolation cluster_conditions Reaction Conditions start This compound product Ethyl 2-chloro-4-(alkoxy/thio)pyrimidine-5-carboxylate start->product 0 °C to r.t. reagents + R-OH or R-SH NaH or K₂CO₃ THF or DMF 0 °C to Room Temperature 0 °C to Room Temperature

C4-Alkoxylation/Thiolation Reaction Scheme.

Materials:

  • This compound

  • Alcohol or Thiol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the desired alcohol or thiol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Expected Yield: 70-90%

Causality Behind Experimental Choices:

  • Base: A strong base like NaH is required to deprotonate the alcohol or thiol, forming the corresponding nucleophilic alkoxide or thiolate. For less acidic alcohols, a milder base like K₂CO₃ in DMF can also be effective.

  • Solvent: Anhydrous THF is a suitable solvent for reactions involving NaH. DMF can be used as an alternative, particularly with K₂CO₃.

  • Temperature: The initial deprotonation is carried out at 0 °C to control the exothermic reaction. The subsequent substitution is allowed to proceed at room temperature for a sufficient reaction rate.

Part 2: C2-Functionalization of 4-Substituted-2-chloropyrimidine Intermediates

Once the C4 position has been selectively functionalized, the remaining C2-chloro group can be replaced using a variety of cross-coupling reactions or, in some cases, a second SNAr reaction under more forcing conditions. Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing aryl, heteroaryl, and alkyl groups at the C2 position.

Protocol 2.1: Buchwald-Hartwig Amination for C2-Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and can be effectively applied to the C2 position of the pyrimidine ring.[1][5]

Reaction Scheme:

C2_Buchwald_Hartwig cluster_conditions Reaction Conditions start Ethyl 2-chloro-4-(substituted)pyrimidine-5-carboxylate product Ethyl 2,4-disubstituted-pyrimidine-5-carboxylate start->product Heat reagents + R³R⁴NH Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane Elevated Temperature Elevated Temperature C2_Suzuki_Coupling cluster_conditions Reaction Conditions start Ethyl 2-chloro-4-(substituted)pyrimidine-5-carboxylate product Ethyl 2-aryl-4-substituted-pyrimidine-5-carboxylate start->product Heat reagents + Ar-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O Elevated Temperature Elevated Temperature

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method is the chlorination of a 2,4-dihydroxypyrimidine derivative, such as ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate (or 5-carboxyuracil), using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diethylaniline or N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[1][2]

Q2: What is the role of N,N-diethylaniline in the reaction?

A2: N,N-diethylaniline serves a dual purpose in this synthesis. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the chlorination reaction. Secondly, it can catalyze the reaction, potentially by forming a more reactive intermediate with phosphorus oxychloride.

Q3: My reaction is sluggish and gives a low yield. What are the potential causes?

A3: Several factors can contribute to a low yield:

  • Inadequate Chlorinating Agent: Ensure that the phosphorus oxychloride is fresh and has not been exposed to moisture, which can lead to its decomposition.

  • Insufficient Temperature or Reaction Time: This reaction typically requires refluxing for several hours to go to completion.[1] Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Poor Quality Starting Material: The purity of the starting ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate is crucial. Impurities can interfere with the reaction.

  • Suboptimal Base Concentration: The amount of N,N-diethylaniline can be critical. Too little may not effectively neutralize the generated HCl, while an excessive amount could lead to side reactions.

Q4: I am observing a significant amount of dark, tar-like material in my reaction mixture. How can I minimize this?

A4: The formation of dark, polymeric byproducts is often due to excessive heating or prolonged reaction times. To mitigate this:

  • Control the Temperature: Use a well-controlled heating mantle and monitor the internal reaction temperature.

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Purification of POCl₃: If the phosphorus oxychloride is old or discolored, consider distilling it before use.

Q5: What is the best work-up procedure for this reaction?

A5: A common and effective work-up involves carefully quenching the reaction mixture by slowly pouring it into ice water.[1] This hydrolyzes the excess phosphorus oxychloride. The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate.[1] The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Increase reaction time and continue monitoring by TLC/HPLC.- Gradually increase the reflux temperature, ensuring it does not exceed the decomposition point of the product.The chlorination of the dihydroxypyrimidine is a substitution reaction that may require sufficient thermal energy and time to reach completion.
Moisture Contamination - Use freshly distilled or a new bottle of phosphorus oxychloride.- Ensure all glassware is thoroughly dried before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Phosphorus oxychloride reacts vigorously with water to form phosphoric acid and HCl, which will consume the reagent and introduce unwanted byproducts.
Suboptimal Reagent Ratio - Experiment with a slight excess of phosphorus oxychloride.- Optimize the amount of N,N-diethylaniline. A molar ratio of 1.5-2.0 equivalents relative to the starting pyrimidine is a good starting point.An excess of the chlorinating agent can drive the reaction to completion. The optimal base concentration is key to neutralizing HCl without promoting side reactions.
Inefficient Extraction - Perform multiple extractions with the organic solvent.- Ensure the pH of the aqueous layer is basic during extraction to keep the product in the organic phase.The product has some solubility in water, so multiple extractions will ensure maximum recovery from the aqueous layer.
Problem 2: Formation of Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Over-chlorination or Side Reactions - Carefully control the reaction temperature and time.- Consider a milder chlorinating agent if over-chlorination is suspected, although this may require significant process development.High temperatures and prolonged reaction times can lead to the formation of undesired chlorinated byproducts or decomposition of the starting material and product.
Hydrolysis of the Product - Ensure a rapid and efficient work-up procedure.- Avoid prolonged contact of the product with the acidic aqueous phase during work-up.The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under acidic or basic conditions, which would revert the product to the starting material or a mono-chlorinated intermediate.
Incomplete Removal of N,N-diethylaniline - Wash the organic layer thoroughly with a dilute acid solution (e.g., 1M HCl) during work-up.N,N-diethylaniline is a basic compound and can be effectively removed from the organic layer by converting it to its water-soluble salt.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Co-eluting Impurities - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.[2]Different solvent polarities will affect the retention of the product and impurities on the silica gel, allowing for better separation.
Product Oiling Out - If the product is obtained as an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization.This process can help to remove residual solvents and impurities, often leading to the formation of a solid product.
Thermal Instability - Use reduced pressure distillation at a lower temperature for purification if the product is a liquid at room temperature. The boiling point is reported as 145°C at 11 mmHg.[1]The product may be susceptible to decomposition at its atmospheric boiling point. Vacuum distillation allows for purification at a lower temperature, minimizing thermal degradation.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[1] Researchers should adapt it based on their specific experimental setup and safety protocols.

Materials:

  • Ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate (or 5-carboxyuracil)

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate (1 equivalent), phosphorus oxychloride (a significant excess, e.g., 5-10 equivalents), and N,N-diethylaniline (1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield this compound.

Visualizing the Reaction Pathway

The synthesis of this compound involves the conversion of a dihydroxypyrimidine to a dichloropyrimidine. This can be conceptually understood as a double nucleophilic substitution where the hydroxyl groups are replaced by chlorine atoms.

Synthesis_Workflow cluster_reaction Reaction Vessel Start Ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate Intermediate Reactive Chloro-intermediate Start->Intermediate Chlorination Reagents POCl₃ N,N-Diethylaniline Reagents->Intermediate   Product This compound Intermediate->Product Chlorination Workup Quenching (Ice Water) Extraction Purification Product->Workup

Caption: Workflow for the synthesis of this compound.

Mechanistic Considerations

While the detailed mechanism can be complex, a simplified view involves the activation of the hydroxyl groups by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion. The Vilsmeier-Haack reaction, which involves the formation of a Vilsmeier reagent from a substituted amide and POCl₃, provides a useful analogy for understanding the activation of the pyrimidine ring.[3][4][5][6][7]

Mechanism_Concept cluster_activation Activation of Hydroxyl Groups cluster_substitution Nucleophilic Substitution Pyrimidine Pyrimidine-OH Activated_Intermediate Pyrimidine-O-P(O)Cl₂ Pyrimidine->Activated_Intermediate POCl3 POCl₃ POCl3->Activated_Intermediate Final_Product Pyrimidine-Cl Activated_Intermediate->Final_Product Chloride Cl⁻ Chloride->Final_Product

Caption: Conceptual mechanism of chlorination.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • Grokipedia. Ullmann condensation. [Link]

  • Slideshare. Ullmann reaction. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. [Link]

  • Google Patents.
  • Organic Syntheses. diethyl methylenemalonate. [Link]

  • ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]

  • Arkivoc. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • ZaiQi Bio-Tech. This compound| CAS No:51940-64-8. [Link]

  • National Institutes of Health. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

  • ResearchGate. The synthesis of N, N′‐diaryl formamidine derivatives. [Link]

  • ResearchGate. N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part XIII. Cleavage and Rearrangement Reactions of Pyrazolo[1,5-b][1][3][4][8]thiatriazine 1,1-Dioxides*. [Link]

  • Jigs Chemical. CAS No. 51940-64-8 this compound. [Link]

  • ResearchGate. N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part VIII. Novel Pyrazolo-Fused Oxathiadiazines and Thiatriazoles*. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • National Institutes of Health. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]

  • ResearchGate. N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part XII. Synthesis and Reactivity of the Pyrazolo[3,4-e][1][3][4]thiadiazine Ring System*. [Link]

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Technical Support Center: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. This compound is a critical intermediate in the production of various pharmaceuticals and agrochemicals, making a robust and high-yielding synthesis essential.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions to get your experiment back on track.

Q1: My reaction resulted in a very low yield or failed to produce the desired product. What went wrong?

Probable Cause 1: Incomplete Chlorination

The conversion of the dihydroxy-pyrimidine precursor (ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate) to the dichloro-product requires forcing conditions. Insufficient heating, inadequate reaction time, or a non-optimal ratio of chlorinating agent can lead to the recovery of starting material or mono-chlorinated intermediates.

Solution:

  • Temperature and Time: The chlorination reaction using phosphorus oxychloride (POCl₃) typically requires heating to reflux to ensure both hydroxyl groups are substituted.[3][4] Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material before proceeding with the workup.

  • Reagent Stoichiometry: POCl₃ is often used in large excess, acting as both the chlorinating agent and the solvent.[3][5] This ensures the reaction concentration is high enough to drive the equilibrium towards the product. A common protocol involves using POCl₃ as the solvent and refluxing for 2-4 hours.[4]

Probable Cause 2: Product Decomposition or Hydrolysis during Workup

This compound is highly susceptible to hydrolysis. The chlorine atoms are activated towards nucleophilic substitution and can readily react with water, especially under non-neutral pH conditions, to revert to the hydroxy-pyrimidine precursors.

Solution:

  • Quenching Procedure: The quenching of excess POCl₃ is a critical step. This highly exothermic reaction must be controlled by pouring the cooled reaction mixture slowly onto a large excess of crushed ice or into an ice-water slurry.[4] This keeps the temperature low, minimizing the rate of hydrolysis of the desired product.

  • Extraction: Immediately following the quench, extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.[4][6] Perform the extraction swiftly to minimize the product's contact time with the aqueous phase.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid (HCl, phosphoric acid) and then with brine to remove excess water before drying.[4]

Q2: My final product is impure. What are the likely side products and how can I avoid them?

Side Product 1: Unreacted Starting Material or Mono-Chlorinated Intermediates

As discussed in Q1, the presence of starting material or the mono-chlorinated species is a clear sign of an incomplete reaction. The two positions on the pyrimidine ring may exhibit different reactivities, sometimes leading to the accumulation of an intermediate if conditions are not sufficiently rigorous.

Solution:

  • Catalyst Use: The reaction is significantly accelerated by the addition of a tertiary amine base, such as N,N-diethylaniline or pyridine.[4][5] The amine activates the POCl₃, forming a more potent electrophilic chlorophosphonium intermediate, which more readily chlorinates the pyrimidine ring. Ensure the correct catalytic amount is used as specified in established protocols.

  • Reaction Vigor: Ensure the reaction mixture is heated to a consistent reflux. Insufficient energy input will slow the reaction rate and may not be enough to overcome the activation energy for the second chlorination step.

Side Product 2: Dark, Tarry Polymeric Materials

Overheating or excessively long reaction times can lead to the decomposition of the starting material and product, resulting in the formation of intractable tars.

Solution:

  • Temperature Control: Use a heating mantle with a temperature controller and a reflux condenser to maintain a steady, controlled reflux. Avoid aggressive, localized heating.

  • Reaction Monitoring: Do not simply run the reaction for a fixed time. Actively monitor its progress. Once the starting material is consumed, proceed to the workup to avoid unnecessary thermal stress on the product.

Side Product 3: Hydrolyzed Ester (2,4-Dichloropyrimidine-5-carboxylic acid)

While the chloro groups are the most reactive sites, the ethyl ester is also susceptible to hydrolysis under the harsh acidic conditions of the reaction and workup, especially if the workup is prolonged or performed at elevated temperatures.

Solution:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the POCl₃ and any solvents used are anhydrous.

  • Efficient Workup: As emphasized previously, a rapid, cold workup is crucial to protect both the chloro and the ester functionalities.

Troubleshooting Summary Table
Observed ProblemProbable CauseRecommended Solution
Low Product YieldIncomplete reactionIncrease reflux time/temperature; ensure excess POCl₃; use a tertiary amine catalyst.
Product hydrolysis during workupQuench reaction mixture slowly onto crushed ice; perform extractions quickly.
Decomposition/tar formationMaintain steady reflux temperature; monitor reaction to avoid prolonged heating.
Impure Product (Starting Material Present)Incomplete chlorinationConfirm sufficient reflux time and temperature; add N,N-diethylaniline or pyridine.
Impure Product (Mono-chloro Species)Insufficiently forcing conditionsEnsure vigorous reflux and adequate reaction time for second chlorination.
Impure Product (Hydrolyzed Byproducts)Exposure to waterUse dry glassware/reagents; perform a rapid, cold workup.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism and the role of the tertiary amine catalyst?

A tertiary amine, like N,N-diethylaniline, acts as a nucleophilic catalyst. It attacks the phosphorus atom of POCl₃, displacing a chloride ion to form a highly reactive chlorophosphonium salt intermediate. This intermediate is a much more powerful electrophile than POCl₃ itself. The oxygen of the pyrimidine's keto-enol tautomer then attacks this activated intermediate, leading to phosphorylation of the oxygen. Subsequent attack by a chloride ion displaces the phosphate group, yielding the chlorinated pyrimidine. This catalytic cycle makes the overall chlorination process much more efficient.[7]

Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent over others like thionyl chloride (SOCl₂)?

While other reagents like SOCl₂ or phosphorus pentachloride (PCl₅) can be used for chlorinations, POCl₃ is particularly effective for converting hydroxy- and oxo-pyrimidines (and other similar heterocycles) into their chloro-derivatives.[8][9] It serves as both the reagent and a high-boiling solvent, allowing the reaction to be conducted at the elevated temperatures required for complete conversion.[3][5] Its physical properties and reactivity profile are well-suited for this specific transformation.

Q3: What are the critical safety precautions when handling phosphorus oxychloride?

Extreme caution is mandatory.

  • Corrosivity: POCl₃ is highly corrosive and can cause severe burns upon contact with skin or eyes.

  • Reaction with Water: It reacts violently and exothermically with water, releasing large volumes of toxic and corrosive hydrogen chloride (HCl) gas.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Quenching: The quenching of excess POCl₃ must be performed with extreme care, adding the reaction mixture slowly to ice with efficient stirring. Be prepared for the evolution of HCl gas.

Q4: How can the final product be purified effectively?

The crude product obtained after workup is often a brown liquid or a low-melting solid.[4]

  • Distillation: The most common method for purification is vacuum distillation. This compound has a reported boiling point of 145°C at 11 mmHg.[1][2] This method is effective at removing non-volatile impurities and residual solvent.

  • Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, purification by silica gel column chromatography can be employed. A solvent system of ethyl acetate in hexanes is typically effective.

  • Recrystallization: The purified product is a white to off-white solid with a melting point of 34-38°C.[2][10] If a solid is obtained after distillation or chromatography, it can be recrystallized from a suitable solvent like a hexane/ether mixture for further purification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and should only be performed by trained chemists with appropriate safety measures in place.[4]

Reagents and Equipment:

  • Ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (approx. 9-10 eq, serves as solvent)

  • N,N-diethylaniline (approx. 1.5 eq)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with temperature control

  • Crushed ice, Diethyl ether (or Ethyl Acetate), Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • Set up a dry round-bottom flask with a stir bar and a reflux condenser in a chemical fume hood.

  • To the flask, add ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate (1.0 eq).

  • Add N,N-diethylaniline (1.5 eq) followed by the slow, careful addition of phosphorus oxychloride (9-10 eq).

  • Heat the stirred mixture to reflux (approximately 110-115°C) for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Once the quench is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude brown liquid by vacuum distillation (145°C at 11 mmHg) to obtain the final product as a clear liquid or a white low-melting solid.

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical path for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Reaction Complete: Analyze Product check_yield Check Yield & Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product Purity Issue good_product Good Yield & Purity check_yield->good_product Yes cause_incomplete Incomplete Reaction? (Check TLC/HPLC of crude) low_yield->cause_incomplete cause_hydrolysis Hydrolysis during Workup? low_yield->cause_hydrolysis analyze_impurities Analyze Impurities (NMR / GC-MS) impure_product->analyze_impurities solution_incomplete Solution: Increase Reaction Time/Temp Use Amine Catalyst cause_incomplete->solution_incomplete Yes solution_hydrolysis Solution: Ensure Rapid, Cold Workup Use Anhydrous Reagents cause_hydrolysis->solution_hydrolysis Yes impurity_sm Starting Material or Mono-Chloro Intermediate analyze_impurities->impurity_sm impurity_tar Tarry Byproducts analyze_impurities->impurity_tar impurity_sm->solution_incomplete solution_tar Solution: Precise Temperature Control Monitor Reaction Progress impurity_tar->solution_tar

Caption: A flowchart for troubleshooting common synthesis issues.

Catalytic Activation of POCl₃

This diagram illustrates the role of N,N-diethylaniline in activating phosphorus oxychloride.

CatalyticCycle cluster_activation Activation Step cluster_chlorination Chlorination Step POCl3 POCl₃ Intermediate Reactive Chlorophosphonium Salt [Et₂N-P(O)Cl₂]⁺ Cl⁻ POCl3->Intermediate Amine N,N-Diethylaniline (Catalyst) Amine->POCl3 Nucleophilic Attack Pyrimidine Pyrimidine-diol Intermediate->Pyrimidine Electrophilic Attack by Pyrimidine Intermediate->Pyrimidine Phosphorylated O-Phosphorylated Pyrimidine Pyrimidine->Phosphorylated Product 2,4-Dichloropyrimidine Phosphorylated->Product SN2 Attack by Cl⁻ Chloride Cl⁻ Chloride->Phosphorylated

Caption: The catalytic cycle for pyrimidine chlorination.

References

  • Heterocyclization Of Barbituric Acid: Synthesis Of Novel Condensed Pyrimidines. (2015).
  • Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (n.d.).
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.).
  • Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (n.d.). Taylor & Francis Online.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.).
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). (2025). Benchchem.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017).
  • Process for the preparation of 2,4,6-trichloropyrimidine. (n.d.).
  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). lib.dr.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012).
  • Process for the preparation of chloropyrimidines. (n.d.).
  • ethyl 2,4-dichloropyrimidine-5-carboxyl
  • ethyl 2,4-dichloropyrimidine-5-carboxyl
  • Ethyl 2,4-Dichloropyrimidine-5-carboxyl
  • Ethyl 2,4-Dichloropyrimidine-5-carboxyl

Sources

Technical Support Center: Optimizing Suzuki Coupling for Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of dichloropyrimidines. As a core scaffold in numerous pharmaceuticals, the efficient and selective functionalization of the pyrimidine ring is of paramount importance. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven protocols.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identify and solve common problems.

Q1: My reaction has stalled or resulted in a very low yield. What are the most likely causes and how do I fix them?

Low conversion is the most common issue when working with less reactive aryl chlorides. The problem can almost always be traced back to one of five key areas: the catalyst, the reaction conditions, the base, the solvent, or the reagents.

A systematic approach to troubleshooting is essential:

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[1][2] If your catalyst has been improperly stored or if the reaction was not thoroughly degassed, the catalyst may be "dead."

    • Solution: Always use fresh, high-quality catalyst. Ensure your reaction setup is truly inert by thoroughly degassing your solvent (3-4 freeze-pump-thaw cycles or sparging with argon for 15-20 minutes) and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction.[3]

  • Suboptimal Reaction Conditions: Chloropyrimidines are significantly less reactive than their bromo or iodo counterparts, requiring more forcing conditions to facilitate the rate-limiting oxidative addition step.[3]

    • Solution: Increase the reaction temperature, typically to a range of 80-120 °C.[3] Microwave irradiation is a highly effective method for accelerating the reaction, often reducing reaction times from hours to minutes and improving yields.[4][5][6]

  • Ineffective Base or Solvent System: The base is critical for activating the boronic acid, and its effectiveness is tied to its solubility and strength, which is dictated by the solvent.[2][3]

    • Solution: A screening of bases and solvents is often necessary. Common choices include inorganic bases like K₂CO₃ and K₃PO₄.[5][7][8] Aprotic solvents such as 1,4-dioxane or THF, often with a small amount of water, are standard.[4][5] However, alcoholic solvent mixtures (e.g., toluene/ethanol/water) have been shown to significantly enhance reactivity, sometimes at lower temperatures.[9]

  • Reagent Decomposition: Boronic acids are prone to decomposition via two primary pathways: protodeboronation (hydrolysis back to the arene) and homocoupling (formation of a biaryl byproduct).[3][7]

    • Solution: Use fresh, high-purity boronic acid. To minimize protodeboronation, ensure your base is anhydrous if using a non-aqueous system.[7] Homocoupling is often promoted by the presence of oxygen and can be suppressed by rigorous degassing and the use of highly active catalyst systems that favor the cross-coupling pathway.[3][10]

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low / No Yield Observed reagent_q Are reagents (boronic acid, catalyst, base) fresh and pure? start->reagent_q inert_q Is the reaction under a strictly inert atmosphere? reagent_q->inert_q Yes replace_reagents Use fresh, high-purity reagents. reagent_q->replace_reagents No cond_q Are temperature and reaction time sufficient? inert_q->cond_q Yes degas Degas solvent thoroughly. (e.g., freeze-pump-thaw) inert_q->degas No system_q Is the catalyst/ligand/base/solvent system optimized? cond_q->system_q Yes increase_cond Increase temperature (80-120 °C) or use microwave irradiation. cond_q->increase_cond No screen_params Screen catalysts, bases, and solvents systematically. system_q->screen_params No success Yield Improved system_q->success Yes replace_reagents->success degas->success increase_cond->success screen_params->success

Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I am seeing significant amounts of side products. What are they and how can I prevent them?

The most common side products are homocoupled boronic acid and protodehalogenated pyrimidine.

  • Boronic Acid Homocoupling: This forms a symmetric biaryl from two molecules of your boronic acid coupling partner. It is primarily caused by oxygen in the reaction mixture, which can facilitate a Pd(II)-mediated catalytic cycle that competes with the desired cross-coupling.[10][11]

    • Mitigation: The most effective strategy is rigorous exclusion of oxygen through proper degassing of solvents and maintenance of an inert atmosphere.[3][10] Using a slight excess of the dichloropyrimidine can also disfavor the homocoupling pathway.

  • Protodeboronation/Protodehalogenation: This involves the replacement of the boronic acid group or a chlorine atom with a hydrogen atom from a proton source (like water). Protodeboronation is a common decomposition pathway for boronic acids, while protodehalogenation of the pyrimidine can occur if the transmetalation step is slow relative to other pathways.[3][7]

    • Mitigation: Use fresh boronic acid and ensure your reaction conditions (catalyst, base, solvent) are optimized to promote a fast and efficient catalytic cycle. A stronger base or a different solvent system can sometimes accelerate the desired transmetalation step.[1]

Frequently Asked Questions (FAQs)

Q3: How do I control regioselectivity in the coupling of 2,4-dichloropyrimidine?

For 2,4-dichloropyrimidine, the first Suzuki coupling almost always occurs at the C4 position.[5][12][13] This selectivity is driven by electronics; the C4 position is more electrophilic and thus more susceptible to the initial oxidative addition of the Pd(0) catalyst.[5][13]

While C4-selectivity is electronically favored, achieving a second, different coupling at the C2 position requires careful control. A one-pot, two-step procedure is often effective:

  • Perform the first coupling at C4 under optimized conditions until the mono-coupled intermediate is formed.

  • Add the second boronic acid, often with additional catalyst and base, and increase the temperature to drive the reaction at the less reactive C2 position.[9]

It is worth noting that while C4 selectivity is standard for Suzuki couplings, certain palladium-catalyzed C-S coupling reactions have been developed that show an inverted, high selectivity for the C2 position, demonstrating that selectivity can be catalyst-controlled.[13]

Typical regioselectivity for Suzuki coupling of 2,4-dichloropyrimidine.
Q4: What is the best catalyst, base, and solvent combination?

There is no single "best" combination, as the optimal conditions depend on the specific substrates being coupled. However, extensive screening has revealed highly effective starting points.

ComponentRecommended Starting PointsRationale & Comments
Catalyst Pd(PPh₃)₄ (0.5-5 mol%)A robust, commercially available Pd(0) catalyst that is often highly effective for these substrates.[4][5][8]
Pd(dppf)Cl₂ (2-5 mol%)Can sometimes provide higher yields due to the ligand's ability to promote efficient reductive elimination.[5]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₂CO₃ is a reliable, common choice.[4][5] K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[7][8]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)A standard polar aprotic solvent system that works well for a wide range of substrates.[4][5][7]
Toluene/Ethanol/H₂OAlcoholic solvent mixtures can significantly improve reactivity and allow for lower reaction temperatures.[9]

Data from Catalyst Screening for a Model Reaction: (Reaction: 2,4-dichloropyrimidine + Phenylboronic Acid)

Catalyst (5 mol%)Yield (%)Source
Pd(PPh₃)₄ 65-81% [4][5]
Pd(dppf)Cl₂58-70%[4][5]
Pd(OAc)₂35%[4]
Pd₂(dba)₃<5%[6]

Yields are highly dependent on specific conditions (base, solvent, temperature, time).

Q5: What is the underlying mechanism of the Suzuki coupling reaction?

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting, as each component of your reaction plays a critical role in one of these steps.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)L2-Cl ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L2-Ar' transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product ar_cl Ar-Cl (Dichloropyrimidine) ar_cl->ox_add boronic Ar'-B(OH)2 + Base boronic->transmetal

The three key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is optimized for speed and efficiency using microwave irradiation.[4][5]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic Acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (e.g., 0.5 mmol, 74.5 mg), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol, 207 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

  • Add 6 mL of the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with vigorous stirring.[5]

  • After the reaction, allow the vial to cool to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Double Suzuki Coupling (Conventional Heating)

This protocol allows for the sequential, regioselective addition of two different aryl groups to 2,4-dichloropyrimidine.[9]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic Acid #1 (1.0 equiv)

  • Arylboronic Acid #2 (1.1 equiv)

  • Pd(PPh₃)₄ (2.7 mol% for step 1, 1.3 mol% for step 2)

  • K₂CO₃ (3.0 equiv for each step)

  • Toluene, Ethanol, and Water (degassed)

Procedure:

  • In a reaction vial, dissolve 2,4-dichloropyrimidine (e.g., 0.67 mmol, 100 mg) in a degassed solvent mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Add the first arylboronic acid (0.67 mmol), Pd(PPh₃)₄ (0.018 mmol, 21 mg), and K₂CO₃ (2.01 mmol, 278 mg).

  • Seal the vial and heat the mixture at 55 °C for 12 hours, monitoring for consumption of the starting material by TLC or LC-MS.

  • After the first coupling is complete, cool the reaction slightly.

  • To the same vial, add the second arylboronic acid (0.74 mmol), additional Pd(PPh₃)₄ (0.009 mmol, 10 mg), and more K₂CO₃ (2.01 mmol, 278 mg).

  • Reseal the vial and increase the temperature to 90 °C for another 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude diarylated product by flash column chromatography.

References

  • Benchchem. A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
  • Benchchem.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PMC (NIH). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • SciSpace. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • NIH. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Benchchem. troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
  • Benchchem. Technical Support Center: Suzuki Coupling with Chloropyrimidines.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. I am doing Suzuki Coupling but yield of my reaction is below 30%.... [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Benchchem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.

Sources

Technical Support Center: Improving the Solubility of Ethyl 2,4-dichloropyrimidine-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for dissolving this compound in organic solvents. Here, we will explore the chemical properties of this compound and provide a systematic approach to overcoming solubility challenges encountered during your experiments.

Understanding the Compound: this compound

This compound is a versatile intermediate compound widely used in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a dichloropyrimidine ring, makes it a valuable building block for synthesizing various biologically active molecules, including antiviral, antibacterial, and anti-cancer agents, as well as herbicides and fungicides.[1]

However, its crystalline, powdered form can present solubility challenges.[1][2] Understanding its physical and chemical properties is the first step in developing an effective dissolution strategy.

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂O₂[1][2]
Molecular Weight 221.04 g/mol [1][2]
Appearance White to almost white powder/crystal[2]
Melting Point 36-38 °C[1][2]
Boiling Point 145 °C at 11 mmHg[1][2]
Water Solubility Slightly soluble[2][3]

While specific solubility data in a wide range of organic solvents is not extensively published, the general principle of "like dissolves like" provides a strong starting point.[4] The presence of polar functional groups (ester and nitrogen atoms) and a nonpolar dichloropyrimidine core suggests that a range of organic solvents could be effective.

Troubleshooting Guide & FAQs: A Systematic Approach to Dissolution

This section provides a structured, question-and-answer-based guide to systematically address common solubility issues with this compound.

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do first?

A1: The initial step is to consider the polarity of your solvent.[5] Pyrimidine and its derivatives are often soluble in a variety of organic solvents, including alcohols, ethers, and aromatic hydrocarbons.[6] If you are encountering issues, a logical first step is to try a different solvent or a co-solvent system.

A systematic approach to solvent selection is recommended.[7] Start with small-scale tests using common laboratory solvents of varying polarities.

Experimental Protocol: Small-Scale Solvent Screening
  • Aliquot the Compound: Weigh out small, equal amounts (e.g., 1-2 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent. Good starting choices include:

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Polar Protic: Ethanol, Methanol

    • Nonpolar: Toluene, Dichloromethane (DCM)

  • Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. Note which solvents are most effective at room temperature.

Q2: I've found a solvent that works, but I need a higher concentration than what I can achieve at room temperature. What's the next step?

A2: For most solid organic compounds, solubility increases with temperature.[8][9] Gentle heating can be a very effective method to increase the amount of dissolved solute.[7] However, it is crucial to consider the thermal stability of the compound.

Experimental Protocol: Temperature-Assisted Dissolution
  • Initial Slurry: Prepare a slurry of the compound in your chosen solvent at a concentration slightly higher than your target.

  • Gentle Warming: Place the vial in a controlled temperature water bath. Start at a low temperature (e.g., 30-40°C) and gradually increase it. The melting point of this compound is 36-38°C, so approaching this temperature may significantly aid dissolution.[1][2]

  • Agitation: Periodically vortex or stir the solution to facilitate dissolution.

  • Cooling and Observation: Once dissolved, slowly cool the solution to room temperature. Observe for any precipitation. If the compound remains in solution, you have successfully created a supersaturated solution.

Caution: Always be mindful of the boiling point of your solvent to avoid evaporation and potential hazards.

Q3: My compound dissolves with heat but precipitates out upon cooling. How can I maintain its solubility?

A3: This phenomenon, known as "crashing out," is common when preparing concentrated stock solutions.[10] A co-solvent system can often resolve this issue.[11][] Co-solvents work by reducing the overall polarity of the solvent system, which can help to keep non-polar compounds in solution.[]

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Undissolved Compound Solvent_Screen Small-Scale Solvent Screen Start->Solvent_Screen Is_Soluble_RT Soluble at Room Temp? Solvent_Screen->Is_Soluble_RT Heating Gentle Heating Is_Soluble_RT->Heating No Success Success: Stable Solution Is_Soluble_RT->Success Yes Is_Soluble_Heat Soluble with Heat? Heating->Is_Soluble_Heat Co_Solvent Introduce Co-Solvent System Is_Soluble_Heat->Co_Solvent No Is_Stable_Cool Stable Upon Cooling? Is_Soluble_Heat->Is_Stable_Cool Yes Co_Solvent->Is_Stable_Cool Failure Consider Alternative Strategies (e.g., pH modification, surfactants) Co_Solvent->Failure Still Insoluble Is_Stable_Cool->Co_Solvent No (Precipitates) Is_Stable_Cool->Success Yes

Caption: A decision-making workflow for troubleshooting solubility issues.

Q4: How do I choose an appropriate co-solvent?

A4: The choice of co-solvent depends on the primary solvent and the downstream application. The goal is to create a solvent mixture with an intermediate polarity that is more favorable for the solute. For instance, if your compound is partially soluble in a non-polar solvent like toluene, adding a more polar co-solvent like ethanol or THF can improve solubility. Conversely, if you are working with a polar solvent like ethanol, a less polar co-solvent might be beneficial.

A common and effective approach in pharmaceutical development is the use of a co-solvent in combination with pH modifiers or surfactants to maximize solubility.[]

Q5: Can sonication help improve the solubility of this compound?

A5: Yes, sonication can be a useful technique to aid dissolution.[7] The high-frequency sound waves generate cavitation bubbles, and their collapse creates localized energy that can help to break apart the crystal lattice of the solid compound, facilitating its interaction with the solvent.

Experimental Protocol: Sonication-Assisted Dissolution
  • Prepare the Mixture: Add the compound and solvent to a vial.

  • Sonication Bath: Place the vial in a sonication bath.

  • Short Bursts: Apply sonication in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.

  • Inspect: After each burst, visually inspect the solution for dissolution.

  • Combine with Heating: For particularly stubborn compounds, sonication can be combined with gentle warming for a synergistic effect.

Q6: I am preparing a stock solution for a biological assay. What are the key considerations?

A6: When preparing stock solutions for biological experiments, the primary goal is to dissolve the compound at a high concentration in a solvent that is miscible with your aqueous assay buffer and has low toxicity to your biological system.

  • DMSO is a Common Choice: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of organic molecules.[7]

  • Minimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, it is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological assay.

  • Avoid Precipitation Upon Dilution: To prevent the compound from precipitating when added to the aqueous buffer, add the stock solution slowly while vortexing the buffer.[10]

Summary of Key Strategies

StrategyPrincipleBest For
Solvent Screening "Like dissolves like" - matching solvent polarity to the solute.[5]Initial attempts to dissolve the compound.
Gentle Heating Increasing the kinetic energy of the system to overcome lattice energy.[8]Increasing the concentration of the solute in a given solvent.
Co-Solvent Systems Modifying the overall polarity of the solvent to be more favorable for the solute.[11]Preventing precipitation upon cooling and for fine-tuning solubility.
Sonication Using ultrasonic energy to break apart the crystal lattice.[7]Aiding the dissolution of stubborn compounds, often in combination with heating.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with this compound and ensure the successful preparation of solutions for their experiments.

References

  • LookChem. (n.d.). Cas 51940-64-8, this compound. Retrieved from [Link]

  • Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273–1277. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-State Techniques for Improving Solubility. Retrieved from [Link]

  • YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Ethyl 2,4-Dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,4-dichloropyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and use, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial?

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its pyrimidine core, substituted with two reactive chlorine atoms and an ethyl carboxylate group, allows for diverse chemical modifications.

The stability of this compound is paramount because its degradation, primarily through hydrolysis, leads to the formation of impurities that can complicate reactions, reduce yields, and introduce difficulties in purification. Ensuring the integrity of the starting material is the first step towards a successful and reproducible synthesis.

Q2: My experimental results are inconsistent. Could hydrolysis of this compound be the culprit?

Inconsistent yields, the appearance of unexpected byproducts, and difficulties in product purification can all be indicators of the hydrolysis of this compound. This compound is susceptible to reaction with water, which can be present in solvents, reagents, or introduced from the atmosphere.

Troubleshooting Guide: Preventing and Identifying Hydrolysis

This guide provides a systematic approach to minimizing and diagnosing the hydrolysis of this compound in your experiments.

Issue 1: Rapid Degradation of the Starting Material

Observation: You notice a decrease in the purity of your this compound stock over time, or your reactions consistently yield less product than expected.

Root Cause Analysis: The primary suspect is hydrolysis, which can occur during storage or in the reaction vessel. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack by water. Generally, the chlorine at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[2]

Mitigation Strategies:

  • Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator (2-8°C).[3] Avoid storing it in areas with high humidity.

  • Use of Anhydrous Solvents: Employ freshly dried, anhydrous solvents for your reactions. Solvents should be stored over molecular sieves or other appropriate drying agents.

  • Inert Atmosphere Techniques: Conduct your reactions under an inert atmosphere to prevent the ingress of atmospheric moisture.

Experimental Protocol: Handling this compound under an Inert Atmosphere
  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Inert Gas Setup: Assemble the reaction apparatus and purge it with a gentle stream of dry argon or nitrogen for 10-15 minutes.

  • Reagent Transfer: Weigh the required amount of this compound in a dry, inert atmosphere (e.g., a glove box or under a positive pressure of inert gas). If a glove box is unavailable, quickly weigh the solid and add it to the reaction flask against a counter-flow of inert gas.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with inert gas or a bubbler system.

Visualizing the Hydrolysis Pathway

The hydrolysis of this compound is a nucleophilic aromatic substitution reaction. The following diagram illustrates the likely hydrolysis pathway, with the more reactive C4 position being the primary site of attack.

Hydrolysis_Pathway A This compound B Intermediate (Meisenheimer Complex) A->B H₂O (nucleophilic attack at C4) D Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate (Minor Product) A->D H₂O (nucleophilic attack at C2) (less favored) C Ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate (Major Product) B->C Elimination of HCl

Caption: Predicted Hydrolysis Pathway of this compound.

Issue 2: Identification of Unknown Impurities

Observation: Your reaction mixture or purified product shows unexpected peaks in analytical data (e.g., TLC, HPLC, NMR).

Root Cause Analysis: These impurities are likely the hydrolysis products of the starting material. The primary hydrolysis product is expected to be ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate, with the 2-chloro-4-hydroxy isomer as a potential minor product.

Analytical Confirmation:

  • Thin Layer Chromatography (TLC): Hydrolysis products are generally more polar than the starting material and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the non-polar starting material from its more polar hydrolysis products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the aromatic region and a potential shift in the ethyl ester peaks can indicate the formation of hydrolysis products. The hydroxyl group on the pyrimidine ring can exist in tautomeric forms (hydroxy and oxo), which may lead to more complex spectra.

  • Mass Spectrometry (MS): The molecular ion peaks of the hydrolysis products will be lower than that of the starting material due to the replacement of a chlorine atom with a hydroxyl group.

CompoundMolecular WeightExpected [M+H]⁺
This compound221.04221.0
Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate202.59203.0
Ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate202.59203.0

Table 1. Molecular Weights and Expected Mass-to-Charge Ratios of this compound and its Potential Monohydrolysis Products.

Experimental Protocol: HPLC Method for Monitoring Hydrolysis

This is a general reverse-phase HPLC method that can be optimized for your specific system.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: The more polar hydrolysis products will elute before the non-polar starting material.

Influence of Reaction Conditions on Stability

The stability of this compound is not only dependent on the absence of water but also on other reaction parameters.

Solvent Choice
  • Aprotic Solvents: Aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile, and N,N-dimethylformamide (DMF) are generally preferred for reactions involving this compound, provided they are rigorously dried.

  • Protic Solvents: Protic solvents like alcohols (e.g., ethanol, methanol) should be used with caution as they can also act as nucleophiles, leading to the formation of alkoxy-substituted byproducts. If a protic solvent is necessary, the reaction should be performed at the lowest possible temperature and for the shortest possible duration.

pH Effects

Both acidic and basic conditions can potentially accelerate the rate of hydrolysis.

  • Acidic Conditions: Protonation of the pyrimidine ring can further activate it towards nucleophilic attack.

  • Basic Conditions: While strong bases are often used in subsequent substitution reactions, the presence of hydroxide ions will directly lead to hydrolysis. The use of non-nucleophilic organic bases is recommended where possible.

Logical Troubleshooting Workflow

This flowchart provides a step-by-step guide to troubleshooting issues related to the hydrolysis of this compound.

Troubleshooting_Workflow Start Problem: Inconsistent Results or Unexpected Byproducts Check_Purity Check Purity of Starting Material (HPLC, NMR) Start->Check_Purity Is_Pure Is it Pure? Check_Purity->Is_Pure Store_Properly Action: Review and Improve Storage Conditions (Inert atmosphere, Refrigerate) Is_Pure->Store_Properly No Check_Reaction_Setup Review Experimental Setup Is_Pure->Check_Reaction_Setup Yes Store_Properly->Check_Purity Anhydrous_Solvents Are Solvents Anhydrous? Check_Reaction_Setup->Anhydrous_Solvents Use_Dry_Solvents Action: Use Freshly Dried Solvents Anhydrous_Solvents->Use_Dry_Solvents No Inert_Atmosphere Is the Reaction Under Inert Atmosphere? Anhydrous_Solvents->Inert_Atmosphere Yes Use_Dry_Solvents->Check_Reaction_Setup Implement_Inert_Atmosphere Action: Implement Inert Atmosphere Techniques Inert_Atmosphere->Implement_Inert_Atmosphere No Analyze_Byproducts Analyze Byproducts (HPLC-MS, NMR) Inert_Atmosphere->Analyze_Byproducts Yes Implement_Inert_Atmosphere->Check_Reaction_Setup Are_Hydrolysis_Products Are they Hydrolysis Products? Analyze_Byproducts->Are_Hydrolysis_Products Optimize_Conditions Action: Optimize Reaction Conditions (Lower Temperature, Shorter Time, Non-nucleophilic Base) Are_Hydrolysis_Products->Optimize_Conditions Yes Other_Side_Reactions Investigate Other Potential Side Reactions Are_Hydrolysis_Products->Other_Side_Reactions No End Problem Resolved Optimize_Conditions->End

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Technical Support Center: Mastering Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for regioselective reactions of dichloropyrimidines. Pyrimidine scaffolds are cornerstones in drug discovery and materials science, yet their functionalization can be a significant challenge.[1][2][3][4][5][6] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of dichloropyrimidine chemistry, particularly in controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of dichloropyrimidines.

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine?

Generally, for an unsubstituted 2,4-dichloropyrimidine, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[7][8][9] This preference is a result of the electronic properties of the pyrimidine ring, where the C4 (and C6) position is more electron-deficient and thus more susceptible to nucleophilic attack.[3][10] This reactivity order (C4 > C2) is observed in many SNAr and palladium-catalyzed cross-coupling reactions.[7][8][10] However, this selectivity is often moderate and can lead to mixtures of C2 and C4 substituted isomers, which can be challenging to separate.[8][9]

Q2: What are the primary factors that control C4 vs. C2 regioselectivity?

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive and can be steered by a combination of factors:[1][2][7]

  • Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring is a dominant factor.[7][9]

    • Electron-donating groups (EDGs) like -OMe or -NHMe at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][2][3][7]

    • Electron-withdrawing groups (EWGs) such as -CN, -NO₂, or -CF₃ at the C5 position enhance the inherent preference for C4 substitution.[7][9]

  • Nature of the Nucleophile: The nucleophile itself plays a critical role. While many amines and other nucleophiles favor the C4 position, certain nucleophiles exhibit a strong preference for C2. For instance, tertiary amines have been shown to provide excellent selectivity for the C2 position on 5-substituted-2,4-dichloropyrimidines.[7][11][12] Similarly, alkoxides and formamide anions can selectively react at C2 on a 2-MeSO₂-4-chloropyrimidine scaffold.[13][14]

  • Reaction Conditions: Solvent, base, and temperature are crucial variables that can be tuned to control the outcome.[7][8][9] For example, using a system like n-butanol with diisopropylethylamine (DIPEA) can yield a single C4-substituted product.[8][15] Conversely, achieving C2 substitution can be difficult under alkaline conditions and may require an acidic system like trifluoroacetic acid (TFA) in isopropanol (IPA).[8]

  • Kinetic vs. Thermodynamic Control: The reaction temperature can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).[16][17][18][19][20] Low temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures allow for equilibration to the more stable thermodynamic product.[18][19][20]

Q3: How do substituents at the C5 and C6 positions influence the reaction?

Substituents at C5 and C6 exert profound electronic and steric effects that can dictate the site of nucleophilic attack.

  • C6 Substituents: An electron-donating group (EDG) at the C6 position increases the electron density at the C4 position through resonance, thereby deactivating it towards nucleophilic attack. This effect, in turn, makes the C2 position relatively more electrophilic and favored for substitution.[1][2][3]

  • C5 Substituents: An electron-withdrawing group (EWG) at the C5 position further decreases electron density at both C4 and C6, enhancing the inherent preference for C4 substitution.[7][9] A bulky substituent at C5 can sterically hinder attack at the adjacent C4 position, potentially leading to an increased proportion of the C2-substituted product.[2]

Table 1: Influence of Substituents on Regioselectivity of 2,4-Dichloropyrimidines

Substituent PositionSubstituent TypeElectronic EffectPredominant Substitution SiteReference
C6Electron-Donating (e.g., -OMe, -NHMe)Deactivates C4C2[1][2][7]
C5Electron-Withdrawing (e.g., -NO₂, -CN)Activates C4C4[7][9][11]
C5Bulky Group (e.g., -SiMe₃)Steric Hindrance at C4C2[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during dichloropyrimidine reactions.

Issue 1: My reaction yields a mixture of C2 and C4 isomers that are difficult to separate.

This is a frequent challenge due to the often small intrinsic reactivity difference between the C2 and C4 positions.[8][9]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be providing sufficient selectivity.

    • Solution: Conduct a systematic screen of reaction conditions.[15] To enhance C4 selectivity, consider a solvent/base system like n-butanol/DIPEA.[8][15] For aminations, employing a palladium catalyst with a strong, non-nucleophilic base like LiHMDS can dramatically favor the C4 isomer.[9][10]

  • Kinetic vs. Thermodynamic Ambiguity: The reaction may be running under conditions that allow for the formation of both kinetic and thermodynamic products.

    • Solution: Try running the reaction at a lower temperature to favor the kinetic product, which is often the C4 isomer in the absence of directing groups.[18][19] Monitor the reaction over time by TLC or LC-MS to see if the product ratio changes, which would indicate equilibration towards the thermodynamic product.[16]

Issue 2: The reaction has low or no conversion to the desired product.

Potential Causes & Solutions:

  • Insufficient Reactivity: The nucleophile may be too weak, or the pyrimidine ring may be deactivated by electron-donating groups.

    • Solution: Increase the reaction temperature.[21] High temperatures (e.g., 140 °C in DMF) are often required for catalyst-free SNAr.[21] If using a weak nucleophile, consider converting it to a more potent anionic form with a strong base. For palladium-catalyzed reactions, ensure the catalyst system is active and screen different ligands.[21][22]

  • Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not be suitable.

    • Solution: For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective.[21] For palladium-catalyzed aminations, stronger bases like NaOtBu or LiHMDS are often necessary.[21] Ensure the use of anhydrous, polar aprotic solvents like DMF, DMSO, or dioxane, as they can accelerate SNAr reactions.[22]

Issue 3: I am trying to achieve C2-selectivity, but the C4 product is always dominant.

Potential Causes & Solutions:

  • Inherent C4 Preference: You are fighting against the natural electronic preference of the 2,4-dichloropyrimidine system.

    • Solution 1 (Substrate Modification): If possible, introduce an electron-donating group at the C6 position to electronically favor C2 attack.[1][2] Alternatively, a bulky group at C5 can sterically block the C4 position.[2]

    • Solution 2 (Nucleophile Choice): For 5-EWG-substituted pyrimidines, tertiary amines are excellent nucleophiles for achieving C2 selectivity.[7][11] The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation.[11]

    • Solution 3 (Reaction Conditions): C2 substitution can be difficult under basic conditions.[8] Experiment with acidic conditions, such as a TFA/IPA system, which has been shown to be effective.[8]

Visual Guides and Workflows

Decision Tree for Regioselective Substitution Strategy

This diagram provides a logical workflow for selecting an appropriate strategy to achieve the desired regioselectivity.

G start Desired Product? c4_product C4-Substituted Pyrimidine start->c4_product c2_product C2-Substituted Pyrimidine start->c2_product conditions_c4 Standard SNAr Conditions (e.g., nBuOH/DIPEA) or Pd-Catalysis (e.g., Pd(OAc)2/LiHMDS) c4_product->conditions_c4 sub_check Is there a C6-EDG or a C5-bulky group? c2_product->sub_check nucleophile_check Is the nucleophile a tertiary amine? sub_check->nucleophile_check No conditions_c2_substrate Standard SNAr conditions should favor C2 sub_check->conditions_c2_substrate Yes c6_edg_yes Yes c6_edg_no No conditions_c2_nucleophile Use 5-EWG substrate (e.g., 5-NO2) CHCl3, rt nucleophile_check->conditions_c2_nucleophile Yes conditions_c2_acidic Try acidic conditions (e.g., TFA/IPA) nucleophile_check->conditions_c2_acidic No tert_amine_yes Yes tert_amine_no No G cluster_0 SNAr Mechanism cluster_1 Influence on Intermediate Stability Start 2,4-Dichloropyrimidine + Nucleophile (Nu-) TS1 Transition State 1 Start->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Product Monosubstituted Product + Cl- TS2->Product C6_EDG C6-EDG (e.g., -OMe) Stabilizes_C2 Stabilizes intermediate for C2 attack C6_EDG->Stabilizes_C2 destabilizes C4 attack C5_EWG C5-EWG (e.g., -NO2) Stabilizes_C4 Stabilizes intermediate for C4 attack C5_EWG->Stabilizes_C4 further activates C4

Sources

Technical Support Center: Phosphorus Oxychloride (POCl₃) Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling phosphorus oxychloride (POCl₃) reaction mixtures. As a Senior Application Scientist, I understand that the effective and safe removal of excess POCl₃ is critical for reaction success, product purity, and laboratory safety. This guide is designed to provide you with in-depth, field-proven insights into troubleshooting common issues and implementing robust workup protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding POCl₃ workups.

Q1: What is the safest and most reliable method for quenching excess POCl₃? The universally recommended and safest method is the "reverse quench".[1] This involves slowly adding the POCl₃-containing reaction mixture to a vigorously stirred quenching solution (e.g., ice-water, aqueous base).[1][2] This procedure ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the highly exothermic hydrolysis and preventing a dangerous thermal runaway.[1] Never add the quenching solution directly to the reaction mixture.

Q2: My quenching reaction was initially calm at 0°C but then erupted violently upon warming. What happened? This is a classic example of a delayed exothermic reaction. The hydrolysis of POCl₃ is surprisingly sluggish at low temperatures (0-5°C).[1][3] This can lead to a dangerous accumulation of unreacted POCl₃ in the quench flask. As the mixture warms up, the hydrolysis rate accelerates uncontrollably, resulting in a sudden and violent release of heat and HCl gas. To avoid this, a controlled, slightly elevated temperature quench is often safer.[1][2]

Q3: Can I use an alcohol like methanol or ethanol to quench POCl₃? While POCl₃ does react with alcohols, this is not a recommended quenching method.[1] The reaction forms organophosphate esters (e.g., O=P(OR)₃), which can be toxic and may complicate the purification of your desired product.[1][4][5] Quenching with water or an aqueous base to form phosphoric acid and HCl is the standard and preferred industrial and laboratory practice.[4][5][6][7][8]

Q4: How can I confirm that all POCl₃ and its reactive intermediates have been fully quenched? Visual confirmation (e.g., cessation of fuming) is not sufficient. The most definitive method is ³¹P NMR spectroscopy.[1] A sample from the quenched aqueous layer can be analyzed to confirm the absence of the POCl₃ signal (typically δ 2-5 ppm) and its reactive hydrolysis intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH).[1]

Q5: Is it possible to remove excess POCl₃ by distillation instead of quenching? Yes, removal by distillation or rotary evaporation under reduced pressure is a viable method, particularly when the desired product is sensitive to aqueous conditions.[9][10][11] POCl₃ has a boiling point of 105.8 °C.[4] This is often done before the aqueous workup to reduce the amount of POCl₃ that needs to be quenched.[9][10] However, this must be done with care to avoid thermal degradation of the product.

Q6: What are the absolute essential safety precautions when working with POCl₃? Always handle POCl₃ in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[12][14] Ensure an emergency shower and eyewash station are immediately accessible.[12] Be acutely aware that POCl₃ reacts violently with water and moisture, releasing corrosive HCl gas.[7][8][12][15]

Troubleshooting Guide: From Theory to Practical Solutions

This section addresses specific experimental problems, their underlying causes, and validated solutions.

Issue 1: Uncontrolled Exothermic Reaction or "Runaway" During Quench
  • Symptom: Sudden, violent boiling, rapid gas evolution (HCl), and potential overflow from the quench flask.

  • Root Cause Analysis: The hydrolysis of POCl₃ is highly exothermic. This issue is almost always caused by either an improper quench technique or a misunderstanding of its temperature dependence.

    • "Normal Quench": Adding water or base to the bulk reaction mixture creates a localized, highly concentrated reaction that is impossible to control.

    • Delayed Hydrolysis: As explained in the FAQs, quenching at very low temperatures can allow unreacted POCl₃ to build up, leading to a dangerous runaway as the mixture warms.[1][3]

  • Validated Solution:

    • Always use a "reverse quench": Add the reaction mixture slowly and dropwise to a vigorously stirred, large volume of the quenching solution.[1]

    • Consider a warm quench: For many reactions, such as the Vilsmeier-Haack, a reverse quench into a warm (35-40°C) aqueous sodium acetate solution is safer.[1][2] The elevated temperature ensures that POCl₃ hydrolyzes immediately and controllably upon addition, preventing its accumulation.[1]

Issue 2: Product Decomposition, Low Yield, or Reversion to Starting Material
  • Symptom: After workup, analysis (TLC, LCMS, NMR) shows a low yield of the desired product, the presence of starting material, or new, unexpected byproducts.

  • Root Cause Analysis: The product's stability under the workup conditions is paramount.

    • pH Instability: Many organic molecules, especially those with sensitive functional groups like esters or certain heterocycles, are unstable to strongly basic (or acidic) conditions. Using strong bases like NaOH for neutralization can cause hydrolysis of the product.[1] For example, chloroquinazolines can revert to quinazolin-4-ones.[1]

    • Premature Quenching: The reaction may not have reached completion before the workup was initiated.

  • Validated Solution:

    • Use a Buffered System: Quench into a buffered solution like aqueous sodium acetate to maintain a milder pH during neutralization.[1][16]

    • Controlled pH Adjustment: If a base is required, add it slowly while monitoring the pH with a meter and maintaining a low temperature to minimize decomposition.

    • Confirm Reaction Completion: Always check for reaction completion via an appropriate method (e.g., TLC, LCMS) before beginning the workup.

Issue 3: Formation of Intractable Emulsions or Insoluble Precipitates
  • Symptom: Difficulty in separating the organic and aqueous layers after extraction, or the formation of a thick precipitate that complicates handling.

  • Root Cause Analysis: The neutralization of POCl₃ generates a significant amount of phosphoric acid, which in turn forms various sodium or potassium phosphate salts upon basification.

    • Salt Precipitation: These inorganic phosphate salts can have limited solubility, causing them to precipitate from the solution.

    • Product Precipitation: The product itself may be insoluble in the quench mixture.

  • Validated Solution:

    • Dilution: Diluting the quench mixture with additional water can help dissolve the inorganic salts.[1]

    • Add a Co-solvent: Adding a suitable organic solvent during the quench can help keep the product dissolved and facilitate extraction.[1]

    • pH Adjustment: Carefully adjusting the final pH of the aqueous layer may help dissolve certain salts or the product.

    • Filtration: If the precipitate is the desired product, it can be isolated by filtration. If it is an inorganic salt, the mixture can sometimes be filtered (e.g., through Celite) before extraction.

Data Summary & Method Selection

Choosing the right quenching protocol is a critical decision based on safety, product stability, and scale.

Quenching ProtocolKey ParametersAdvantagesDisadvantages & RisksBest Suited For
Ice/Water Slurry Temp: < 20°CGood heat dissipationHigh risk of delayed exotherm if addition is too fast or cooling is insufficient.[1][3]Small-scale reactions with careful temperature monitoring.
Ice/NaHCO₃ Slurry Temp: < 20°CNeutralizes HCl as it forms, reducing corrosivity.High risk of delayed exotherm. Vigorous CO₂ evolution can cause foaming.[1]Products sensitive to strong acid but stable to mild base.
Warm NaOAc Solution Temp: 35-40°CInherently safer. Ensures immediate, controlled hydrolysis, preventing POCl₃ accumulation.[1][2]Requires heating the quench solution. May not be suitable for highly temperature-sensitive products.Vilsmeier-Haack reactions; scale-up operations where safety is paramount.[2]
Distillation Reduced pressureAvoids aqueous conditions entirely.Requires product to be thermally stable. May not remove all traces of POCl₃.[10]Products that are highly sensitive to water or pH extremes.

Visualized Workflow: Selecting a Removal Strategy

This diagram outlines the decision-making process for choosing the appropriate POCl₃ removal method.

G start Reaction Complete. Excess POCl₃ Present q_product_stable Is product stable to aqueous workup? start->q_product_stable distill Remove POCl₃ via Distillation/Evaporation q_product_stable->distill No product_ph_stable Is product stable to mild base? q_product_stable->product_ph_stable Yes workup Proceed to Extraction & Purification distill->workup quench_decision Select Quench Protocol warm_quench Safe Option: Warm NaOAc Quench (35-40 °C) warm_quench->workup cold_quench Alternative: Cold Bicarbonate/Ice Quench (< 20 °C) cold_quench->workup warning High Risk! Proceed with extreme caution and strict temp control. cold_quench->warning product_ph_stable->cold_quench No (pH sensitive) product_temp_stable Is product stable at 40 °C? product_ph_stable->product_temp_stable Yes product_temp_stable->warm_quench Yes product_temp_stable->cold_quench No (Temp sensitive)

Caption: Decision workflow for POCl₃ removal.

Experimental Protocols

These protocols provide detailed, validated methodologies for common POCl₃ removal procedures.

Protocol 1: Safe Quenching with Warm Sodium Acetate Solution

This method is highly recommended for its enhanced safety profile, particularly for reactions like the Vilsmeier-Haack.[1][2]

  • Preparation: In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare an aqueous solution of sodium acetate (e.g., 2-3 molar equivalents per equivalent of POCl₃). Equip this flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C with vigorous stirring.[1][2]

  • Reverse Quench: Slowly add the POCl₃-containing reaction mixture dropwise via the addition funnel into the warm, stirred sodium acetate solution.[1] Monitor the temperature of the quenching mixture; it should remain stable if the addition rate is controlled.

  • Aging: After the addition is complete, continue to stir the mixture for at least 30-60 minutes to ensure complete hydrolysis of all reactive phosphorus species.[1]

  • Workup: Cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with water and then brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

Protocol 2: Controlled Quenching with Ice/Sodium Bicarbonate Slurry

This is a more traditional method. It requires strict temperature control to be performed safely.

  • Preparation: Prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate in a flask large enough to contain 5-10 times the volume of your reaction mixture. Ensure vigorous stirring.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in a separate ice bath.

  • Reverse Quench & Temperature Monitoring: Crucially , add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1] Monitor the internal temperature of the quenching slurry closely and ensure it is maintained below 20°C by controlling the addition rate.[1]

  • Neutralization and Stirring: After the addition is complete, continue stirring until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]

  • Workup: Proceed with standard extraction, washing, and drying as described in Protocol 1.

References

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Phosphoryl chloride. Wikipedia. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Phosphorus oxychloride - Reaction with water. ChemBK. [Link]

  • Quenching Phosphorus Oxychloride. Chemical Space - WordPress.com. [Link]

  • Process for purifying phosphorus oxychloride.
  • Diethyl 2-chloro-2-cyclopropylethene-1,1-dicarboxylate. Organic Syntheses. [Link]

  • POCl3 Phosphorus Oxychloride. BYJU'S. [Link]

  • Preparation of phosphorus oxychloride. PrepChem.com. [Link]

  • Process for the purification of phosphorous oxychloride.
  • DIETHYL PHOSPHOROCHLORIDATE. Organic Syntheses. [Link]

  • How can I properly quench POCl3? ResearchGate. [Link]

  • PHOSPHORUS OXYCHLORIDE. Sanjay Chemicals (India) Pvt. Ltd.. [Link]

  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Process for the regeneration of phosphorus oxychloride or oxybromide
  • Phosphoryl chloride. Sciencemadness Wiki. [Link]

  • Phosphorus oxychloride and acetone is a dangerous mixture. BG RCI. [Link]

  • Process for the purification of phosphorus oxychloride.
  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • 2,4-DICHLOROQUINOLINE. Organic Syntheses. [Link]

  • CATALYTIC VILSMEIER-HAACK REACTION FOR FORMYLATION OF INDOLES. Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

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Workup procedure for reactions involving Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2,4-dichloropyrimidine-5-carboxylate

This guide provides in-depth technical support for researchers working with this compound. It addresses common challenges encountered during reaction workup and purification, offering practical, field-tested solutions grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs) on Workup Procedures

This section tackles the most common questions regarding the workup of reactions involving this compound, a versatile building block in medicinal chemistry.

Question 1: What is the primary challenge in the workup of nucleophilic substitution reactions with this compound?

The primary challenge lies in separating the desired mono-substituted product from the unreacted starting material, the di-substituted byproduct, and various polar impurities generated during the reaction. The relative reactivities of the C2 and C4 chlorine atoms are key to controlling the reaction, but selectivity is often incomplete. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, a principle that is fundamental to designing the reaction strategy. However, factors like the nature of the nucleophile, solvent, and temperature can influence this selectivity.

A typical reaction outcome is a mixture, as depicted below:

G cluster_products Reaction Mixture SM This compound (Starting Material) MonoSub Desired Mono-substituted Product (e.g., at C4) DiSub Di-substituted Byproduct Imp Polar Impurities Nucleophile Nucleophile (NuH) Nucleophile->SM + Base, Solvent

Caption: Typical product distribution in a nucleophilic substitution reaction.

Question 2: How do I choose the right solvent system for extraction?

The choice of an extraction solvent system is critical and depends on the polarity of your product. This compound and its mono-substituted derivatives are typically moderately polar.

Solvent Selection Guide:

Compound ClassRecommended Solvent PolarityPrimary Extraction SolventAqueous Phase Modifier
Unreacted Starting MaterialLow to MediumEthyl Acetate (EtOAc)Brine (saturate aq. NaCl) to reduce solubility of organic compounds in the aqueous layer.
Mono-substituted Product (e.g., with amines)MediumDichloromethane (DCM)Dilute acid (e.g., 1M HCl) to protonate and extract basic impurities.
Highly Polar Byproducts/ImpuritiesHighNot extractable with EtOAc/DCMWashes with water or brine will remove these.

Pro-Tip: A common starting point is an Ethyl Acetate/Water or Dichloromethane/Water system. Perform a small-scale liquid-liquid extraction test in a vial to observe the partitioning of your product before committing the entire batch.

Question 3: My product seems to be hydrolyzing during the aqueous workup. How can I prevent this?

Hydrolysis of the ester or the remaining chloro-substituent can occur, especially under basic or acidic conditions. The pyrimidine ring itself can also be susceptible to degradation under harsh pH conditions.

Mitigation Strategies:

  • Use Mild Aqueous Solutions: Opt for saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like sodium hydroxide (NaOH). For acidic washes, use dilute solutions (e.g., 0.1-0.5 M HCl).

  • Minimize Contact Time: Perform the aqueous washes quickly and avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods.

  • Work at Low Temperatures: Conduct the extraction and washes at 0-5 °C using an ice bath to slow down potential hydrolysis.

  • Use Brine Washes: Final washes with brine will help to remove the bulk of the water from the organic layer before drying, further minimizing hydrolysis.

G Workup Workup Start Reaction Quench Extraction Extraction Organic Solvent (EtOAc/DCM) Aqueous Phase Workup->Extraction Phase Separation Wash1 Aqueous Wash 1 e.g., sat. NaHCO₃ Extraction->Wash1 Neutralization Wash2 Aqueous Wash 2 e.g., Brine Wash1->Wash2 Water Removal Dry Drying Na₂SO₄ or MgSO₄ Wash2->Dry Final Drying End Filtration & Concentration Product Ready for Purification Dry->End

Caption: A generalized workflow for a hydrolysis-sensitive workup.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the workup and purification process.

Problem 1: An emulsion formed during my extraction, and the layers won't separate.

Cause: Emulsions are common when dealing with reactions containing salts, polar solvents like DMF or DMSO, and basic compounds (e.g., amine nucleophiles). They are stabilized by materials that act as surfactants at the aqueous-organic interface.

Solutions:

SolutionMechanism
1. Add Brine The high salt concentration increases the ionic strength of the aqueous phase, breaking the emulsion.
2. Gentle Swirling/Stirring Instead of vigorous shaking, gently rock or stir the separatory funnel.
3. Filter through Celite® Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth to break up the interface.
4. Add a Different Organic Solvent Sometimes adding a small amount of a less polar solvent like hexanes can help break the emulsion.
Problem 2: My crude NMR shows the starting material, mono-substituted, and di-substituted products. How do I purify this mixture?

Cause: As discussed, incomplete selectivity during the reaction is the root cause.

Solution: Column Chromatography

This is the most effective method for separating these closely related compounds.

Step-by-Step Protocol:

  • Adsorb the Crude Material: Dissolve your crude product in a minimal amount of DCM or the chromatography eluent. Add silica gel (a small amount, e.g., 1-2x the weight of the crude material) and concentrate the slurry in vacuo until you have a dry, free-flowing powder. This "dry loading" technique provides better separation than loading the sample dissolved in a liquid.

  • Choose the Right Eluent System: The polarity difference between the starting material, mono-, and di-substituted products will dictate the eluent.

    • Starting Point: A gradient of Ethyl Acetate in Hexanes (or Heptane) is a standard choice.

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Spot the crude mixture and run several TLC plates with different EtOAc/Hexane ratios (e.g., 5%, 10%, 20% EtOAc).

    • Target Rf: Aim for an Rf (retention factor) of ~0.2-0.3 for your desired mono-substituted product to ensure good separation on the column.

  • Run the Column:

    • Pack the column with silica gel in your starting eluent (e.g., 5% EtOAc/Hexanes).

    • Carefully add the dry-loaded sample to the top of the silica bed.

    • Begin eluting, gradually increasing the polarity (the percentage of Ethyl Acetate). The less polar di-substituted product will often elute first, followed by the starting material, and then your more polar mono-substituted product.

Elution Order (Typical):

CompoundPolarityElution Order
Di-substituted ProductLowFirst
Starting MaterialMediumSecond
Mono-substituted ProductHighThird
Problem 3: I have a persistent polar, colored impurity that co-elutes with my product.

Cause: These are often byproducts from the decomposition of the pyrimidine ring or side reactions involving the nucleophile or base, especially if the reaction was heated for a long time.

Solutions:

  • Activated Charcoal Treatment: Dissolve the crude or partially purified product in a suitable solvent (e.g., EtOAc, DCM, or Acetone). Add a small amount of activated charcoal (approx. 5-10% by weight of your product), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. The charcoal adsorbs many colored, polar impurities.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. You will need to screen for a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

  • Acid/Base Wash: If the impurity has a functional group that can be protonated or deprotonated, an additional wash of the organic solution may remove it. For example, a wash with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Sodium chloride. In PubChem. Retrieved from [Link]

Technical Support Center: Managing Exothermic Reactions During Chlorination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the exothermic nature of pyrimidine chlorination reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, ensuring both safety and optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with the chlorination of pyrimidines?

A1: The primary safety concern is the potential for a thermal runaway reaction.[1] Chlorination agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) react exothermically with hydroxy- or aminopyrimidines.[2][3] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1] This can result in vessel rupture, explosions, and the release of hazardous materials.[1] Additionally, POCl₃ reacts violently with water, producing toxic gases like hydrogen chloride.[4] Therefore, stringent safety measures and careful control of reaction conditions are paramount.

Q2: Which chlorinating agent is more suitable for my reaction: POCl₃ or SOCl₂?

A2: The choice between POCl₃ and SOCl₂ depends on the specific pyrimidine substrate and the desired scale of the reaction.

  • Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent widely used for converting hydroxypyrimidines to their chloro derivatives.[5][6][7][8] It is particularly effective for large-scale syntheses.[5][6] However, reactions with POCl₃ can be highly exothermic, especially during quenching of the excess reagent.[2][6] Modern protocols often advocate for using equimolar amounts of POCl₃ to mitigate this risk.[2][5][6][7][8]

  • Thionyl chloride (SOCl₂) is another common chlorinating agent. It can be a good alternative to POCl₃ and in some cases may lead to fewer impurities.[9] The reaction of SOCl₂ with alcohols (in this case, the tautomeric form of hydroxypyrimidines) is also exothermic.[3][10] Catalytic amounts of DMF are often used to facilitate chlorination with SOCl₂.[11][12]

Ultimately, the optimal choice should be determined through a combination of literature review for similar substrates and careful small-scale experimental evaluation.

Q3: What are the key parameters to control for managing the exotherm?

A3: Several key parameters must be carefully controlled:

  • Reagent Stoichiometry: Using a large excess of the chlorinating agent, particularly POCl₃, is a common cause of dangerous exotherms, especially during the quenching step.[2][6] Employing equimolar amounts of the chlorinating agent is a safer and more environmentally friendly approach.[5][6][7][8]

  • Rate of Addition: A slow, controlled addition of the limiting reagent (semi-batch process) is crucial for managing the rate of heat generation.[1]

  • Temperature Monitoring and Control: Continuous monitoring of the internal reaction temperature is essential.[1] The reactor must be equipped with an adequate cooling system to dissipate the heat generated.[1][13]

  • Agitation: Efficient stirring is necessary to ensure homogenous temperature distribution and prevent the formation of localized hot spots.[1][13]

  • Solvent Choice: While solvent-free reactions are possible, using a suitable high-boiling point solvent can help moderate the reaction temperature by increasing the thermal mass of the mixture.[2]

Q4: How can I assess the thermal risk of my specific chlorination reaction before scaling up?

A4: A thorough thermal risk assessment is critical before any scale-up. This should include:

  • Literature Review: Search for published data on the thermal hazards of your specific reaction or closely related transformations.[1]

  • Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide crucial data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1]

  • Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise in the event of a cooling failure to understand the maximum possible temperature your reaction could reach.[1]

Troubleshooting Guide

Issue 1: Uncontrolled, rapid temperature spike during the reaction.

Symptoms:

  • A sudden and unexpected increase in the internal reaction temperature.

  • Increased pressure within the reaction vessel.

  • Visible evolution of gas.

  • Decomposition or charring of the reaction mixture.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Addition Rate Too High The rate of heat generation from the exothermic reaction is exceeding the cooling capacity of the reactor.Immediately stop the addition of the reagent.[1] Once the temperature is back under control, resume the addition at a significantly slower rate.
Inadequate Cooling The cooling system (e.g., cooling jacket, bath) is insufficient for the scale of the reaction or the rate of heat generation.Maximize cooling by ensuring the coolant is at its lowest possible temperature and maximum flow rate.[1] For future experiments, consider using a more powerful cooling system or reducing the reaction scale.
Poor Mixing Inefficient agitation can lead to the formation of localized "hot spots" where the reaction is proceeding much faster than in the bulk mixture.Stop the reagent addition and increase the agitation speed if it is safe to do so.[1] Ensure the stirrer is appropriately sized and positioned for the reactor.

Troubleshooting Workflow for Uncontrolled Temperature Spikes

G start Uncontrolled Temperature Spike Observed stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_agitation Increase Agitation (if safe) max_cooling->increase_agitation temp_control_q Is Temperature Decreasing? increase_agitation->temp_control_q resume_slowly Resume Addition at a Slower Rate temp_control_q->resume_slowly Yes emergency_quench Proceed to Emergency Quenching Protocol temp_control_q->emergency_quench No

Caption: Decision-making workflow for managing a sudden temperature increase.

Issue 2: Violent exotherm during the quenching step.

Symptoms:

  • A rapid and significant temperature increase when adding the quenching agent (e.g., water, ice).

  • Vigorous gas evolution.

  • Splashing of the reaction mixture.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Excess Unreacted POCl₃ A large excess of POCl₃ was used in the reaction, and its hydrolysis is highly exothermic.[2][6]For future reactions: Use an equimolar amount of POCl₃ relative to the hydroxyl groups on the pyrimidine.[2][5] For the current reaction: Perform a "reverse quench." Slowly and carefully add the reaction mixture to a cold quenching solution (e.g., ice-water) with vigorous stirring.[2] This helps to control the rate of hydrolysis.
Rapid Quenching Adding the quenching agent too quickly to the reaction mixture.Always add the quenching agent slowly and in portions, allowing the temperature to be controlled between additions.
Issue 3: Low yield of the chlorinated pyrimidine.

Symptoms:

  • After workup and purification, the isolated yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient heating, reaction time, or an inadequate amount of chlorinating agent.Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.[4] If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure the stoichiometry of the chlorinating agent is appropriate.
Product Decomposition High reaction temperatures or prolonged reaction times can lead to the decomposition of the desired product.Re-optimize the reaction temperature and time. A lower temperature for a longer duration may be beneficial.[5]
Side Reactions The formation of byproducts can consume the starting material and reduce the yield of the desired product. This can be exacerbated by "hot spots" or incorrect stoichiometry.Ensure homogenous mixing and carefully control the stoichiometry.[13] Consider if a different chlorinating agent or solvent might reduce side reactions.
Workup Issues The product may be lost during the workup procedure, for example, if it is partially soluble in the aqueous layer or unstable to the pH conditions.[14]Check the aqueous layer for your product.[14] Adjust the pH of the aqueous solution during extraction to ensure your product is in its neutral form. For example, neutralizing with a saturated Na₂CO₃ solution to a pH of 8-9 is a common practice.[2][5]

Logical Relationship of Factors Leading to Thermal Runaway

G cluster_0 Initiating Factors cluster_1 Escalation Cycle (Positive Feedback) cluster_2 Consequences Exothermic Reaction Exothermic Reaction Heat Generation Increases Heat Generation Increases Exothermic Reaction->Heat Generation Increases Inadequate Heat Removal Inadequate Heat Removal Temperature Increase Temperature Increase Inadequate Heat Removal->Temperature Increase Reaction Rate Accelerates Reaction Rate Accelerates Temperature Increase->Reaction Rate Accelerates Increases Pressure Buildup Pressure Buildup Temperature Increase->Pressure Buildup Side Reactions / Decomposition Side Reactions / Decomposition Temperature Increase->Side Reactions / Decomposition Reaction Rate Accelerates->Heat Generation Increases Increases Heat Generation Increases->Temperature Increase Further Increases Loss of Containment Loss of Containment Pressure Buildup->Loss of Containment

Caption: The positive feedback loop illustrating the progression to thermal runaway.

Detailed Experimental Protocols

Protocol 1: Modern Solvent-Free Chlorination with Equimolar POCl₃

This method is adapted from procedures developed for safer, large-scale synthesis and minimizes the risk of a violent quenching exotherm.[5][6][7][8]

Materials:

  • Hydroxypyrimidine substrate (e.g., 2-hydroxypyrimidine): 0.5 moles

  • Phosphorus oxychloride (POCl₃): 0.5 moles

  • Teflon-lined stainless steel reactor (150 mL)

  • Ice-water bath

  • Saturated Na₂CO₃ solution

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add the hydroxypyrimidine substrate (0.5 moles) and POCl₃ (0.5 moles) to the 150 mL Teflon-lined stainless steel reactor.

  • Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Heating: Place the reactor in a heating mantle or oven and heat the reaction mixture to 140-160 °C for 2 hours.[5] The optimal temperature may vary depending on the substrate.

  • Cooling: After the reaction is complete, allow the reactor to cool to room temperature.

  • Quenching (Reverse Addition): CAUTION: Open the reactor carefully in the fume hood. With vigorous stirring, slowly and carefully pour the reactor contents into a beaker containing 100 mL of cold water (~0 °C).[5] Monitor the temperature of the quenching solution and control the addition rate to keep it below 20 °C.

  • Neutralization and Isolation: Adjust the pH of the resulting solution to 8–9 with a saturated Na₂CO₃ solution.[5] The chlorinated product can then be isolated by filtration if it is a solid, or by extraction with a suitable organic solvent.

Protocol 2: Traditional Chlorination with Excess POCl₃ and a Co-solvent

This protocol is a more traditional approach and should be performed with extreme caution, especially during the removal of excess POCl₃ and quenching.[4]

Materials:

  • Hydroxypyrimidine substrate (e.g., Uracil): 0.1 moles

  • Phosphorus oxychloride (POCl₃): 0.4 moles (approx. 4 equivalents)

  • Dry round-bottom flask with reflux condenser and drying tube

  • Heating mantle with magnetic stirring

  • Apparatus for distillation under reduced pressure

  • Crushed ice

  • Saturated Na₂CO₃ solution

Procedure:

  • Reaction Setup: In a thoroughly oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the hydroxypyrimidine substrate (0.1 moles) and POCl₃ (0.4 moles).[4] The reaction should be performed under an inert atmosphere (e.g., nitrogen) in a well-ventilated fume hood.

  • Heating: Heat the stirred mixture to reflux (approx. 110°C) using a heating mantle.[4]

  • Reaction Time: Maintain the reflux with stirring for 3-4 hours, monitoring the reaction by TLC.[4]

  • Removal of Excess POCl₃: After cooling the mixture to room temperature, carefully remove the excess unreacted POCl₃ by distillation under reduced pressure.[4] This step must be performed with great care in a fume hood.

  • Quenching: Very slowly and carefully, pour the cooled reaction residue onto crushed ice with vigorous stirring.

  • Workup: Neutralize the acidic solution with saturated Na₂CO₃ solution and extract the product with a suitable organic solvent (e.g., chloroform, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

References

  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis - Benchchem. (n.d.).
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem. (n.d.).
  • Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (n.d.).
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

  • addressing challenges in the scale-up synthesis of pyrimidine compounds - Benchchem. (n.d.).
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. (2021). Organic Process Research & Development, 25(3), 554-563. Available from: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed. (2024). Chemosphere, 358, 142189. Available from: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. (2018). Molecules, 23(10), 2469. Available from: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. (2012). Molecules, 17(4), 4533-4544. Available from: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 7, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 7, 2026, from [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (2022). Chem. Proc., 16(1), 104. Available from: [Link]

  • Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed. (2012). Molecules, 17(4), 4533-44. Available from: [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (2008). The Journal of Organic Chemistry, 73(1), 312-315. Available from: [Link]

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • New procedure for the chlorination of pyrimidine and purine nucleosides - ACS Publications. (2017). Current Protocols in Nucleic Acid Chemistry, 68(1). Available from: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Available from: [Link]

  • Alcohol to Chloride - Common Conditions. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Organic & Biomolecular Chemistry, 18(3), 458-468. Available from: [Link]

  • Help with thionyl chloride halogenation : r/OrganicChemistry - Reddit. (2023). Retrieved January 7, 2026, from [Link]

  • Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) - YouTube. (2020). Retrieved January 7, 2026, from [Link]

  • How to Prevent Thermal Runaway in Batteries? - YouTube. (2025). Retrieved January 7, 2026, from [Link]

  • Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene1 | The Journal of Physical Chemistry - ACS Publications. (1960). The Journal of Physical Chemistry, 64(4), 474-476. Available from: [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2,4-dichloropyrimidine-5-carboxylate. This versatile building block is crucial for synthesizing a wide array of bioactive molecules and functional materials. However, its electronic properties and the presence of two distinct chlorine atoms present unique challenges, particularly concerning catalyst selection and regioselectivity.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.

Section 1: The Core Challenge: Understanding Regioselectivity

The primary hurdle in cross-coupling reactions with 2,4-dichloropyrimidines is controlling which chlorine atom reacts. The pyrimidine ring is an electron-deficient system, which influences the reactivity of the C-Cl bonds.

Q: Which position on this compound is more reactive in a typical cross-coupling reaction, and why?

A: In the vast majority of palladium-catalyzed cross-coupling reactions, the chlorine atom at the C4 position is significantly more reactive than the one at the C2 position.[1][2][3] The underlying reason for this preference is the favored oxidative addition of the palladium(0) catalyst into the C4-Cl bond over the C2-Cl bond.[1][4] This intrinsic reactivity allows for sequential functionalization, where the C4 position can be selectively coupled first, leaving the C2-Cl bond available for a subsequent, often more forcing, reaction.

The presence of the electron-withdrawing carboxylate group at the C5 position can further influence this selectivity, though the inherent C4 preference generally dominates. Some studies have noted that steric hindrance from a C5 substituent can, in specific cases, favor reaction at the C2 position, but this is not the typical outcome.[1]

Below is a workflow to guide your initial catalyst selection based on your desired regiochemical outcome.

G start What is your desired regioselectivity? c4_select C4-Selective Functionalization (Conventional Reactivity) start->c4_select  C4 Position c2_select C2-Selective Functionalization (Inverted Reactivity) start->c2_select  C2 Position c4_catalyst Use standard Pd catalysts with phosphine ligands. c4_select->c4_catalyst c2_catalyst Requires specialized, sterically hindered ligands to override innate reactivity. c2_select->c2_catalyst c4_example Examples: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ - Pd₂(dba)₃ with PPh₃ or Xantphos c4_catalyst->c4_example c2_example Primary Choice: Bulky N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SPhos) with a Pd(II) precatalyst. c2_catalyst->c2_example

Catalyst selection workflow based on desired regioselectivity.

Section 2: Frequently Asked Questions (FAQs) by Reaction Type

This section addresses common questions encountered during specific cross-coupling reactions.

General Issues

Q: My cross-coupling reaction is not proceeding at all, or the yield is extremely low. What are the first things I should check?

A: When a reaction fails, it's crucial to systematically verify the fundamentals before extensively screening new catalysts.[5][6]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed.[5]

  • Reagent Purity and Integrity:

    • Coupling Partners: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Verify the purity of your coupling partner.[5] For amines, filtering through a short plug of activated alumina can remove impurities.[6]

    • Base: Ensure your base is dry and of high quality. Carbonates and phosphates can be hygroscopic.

    • Solvents: Use anhydrous solvents to prevent side reactions like hydrodehalogenation or hydrolysis of the C5-ester.[5][7]

  • Catalyst Generation: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species might be failing. Using a pre-formed, air-stable Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 precatalyst) can often resolve this issue.[6][8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: What is a reliable "go-to" catalyst system for a standard, C4-selective Suzuki coupling with an arylboronic acid?

A: For a robust and cost-effective C4-selective Suzuki coupling, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an excellent starting point.[1][4] It is a pre-formed Pd(0) catalyst that has shown high efficiency and selectivity for this transformation. A typical set of conditions would be:

  • Catalyst: Pd(PPh₃)₄ (0.5 - 5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane, often with a small amount of water.[1][4][9]

  • Temperature: 80-100 °C

Q: I am observing significant homocoupling of my boronic acid (biaryl formation). How can I minimize this?

A: Homocoupling is typically caused by the presence of oxygen, which promotes the oxidative coupling of the boronic acid.[5] To mitigate this:

  • Improve Degassing: Enhance your procedure for degassing the solvent and reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective.

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) salts.[5]

  • Control Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[5]

Q: I want to achieve a C2-selective coupling. What catalyst systems should I explore?

A: Inverting the natural C4-selectivity is a significant challenge and represents a frontier in this area of chemistry. Conventional phosphine ligands are generally ineffective. Success has been found with palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands .[10][11] These sterically demanding ligands are thought to alter the transition state of the oxidative addition step, favoring the C2 position. This is particularly documented for C-S coupling but provides a strong rationale for exploring similar systems for C-C coupling.[11][12] Screening modern, specialized catalyst systems is essential for this advanced application.

Buchwald-Hartwig Amination (C-N Bond Formation)

Q: What are the key considerations for selecting a catalyst system for a C4-selective Buchwald-Hartwig amination?

A: Buchwald-Hartwig amination requires a careful balance between promoting the challenging oxidative addition of the C-Cl bond and facilitating the final C-N reductive elimination.[13][14]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are critical. For aryl chlorides, ligands like XPhos, SPhos, or RuPhos are excellent choices as they accelerate both oxidative addition and reductive elimination.[15][16]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[5][15] The choice can significantly impact reaction success and may need to be screened.

  • Palladium Source: Air-stable precatalysts like XPhos-Pd-G3 are highly recommended as they ensure the reliable formation of the active monoligated Pd(0) species.[6]

Q: My reaction is producing the hydrodehalogenated pyrimidine instead of the desired amine. What is causing this side reaction?

A: Hydrodehalogenation, the replacement of the chlorine with a hydrogen atom, is a common parasitic reaction. The primary causes are:

  • Moisture: Ensure all reagents, solvents, and glassware are scrupulously dry. Water can act as the proton source for this pathway.[5]

  • Base: The choice of base can influence the rate of hydrodehalogenation. If you are using a hydroxide base, consider switching to a non-protic one like LHMDS or a carbonate/phosphate.

  • Amine Quality: Impurities in the amine starting material can sometimes act as hydrogen donors.[5]

Section 3: Troubleshooting Guide: Problem & Solution

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidation).2. Impure reagents (starting materials, base, solvent).3. Suboptimal temperature or solvent.1. Ensure a rigorously inert atmosphere; use pre-activated catalysts.[6]2. Purify starting materials; use fresh, dry base and anhydrous solvents.[5][6]3. Screen solvents (e.g., Dioxane, Toluene, DMF) and perform a temperature screen (e.g., 80°C, 100°C, 120°C).
Poor Regioselectivity 1. Catalyst system is not selective enough.2. Reaction conditions are too harsh, leading to reaction at the less reactive C2 site.1. For C4-selectivity, use a standard ligand like PPh₃ or dppf. For higher C4-selectivity, ligand-free "Jeffery" conditions can sometimes be effective.[17]2. For C2-selectivity, you must use specialized bulky NHC ligands.[10][11]3. Lower the reaction temperature to favor the more kinetically accessible C4 position.
Catalyst Decomposition 1. Temperature is too high.2. Ligand is degrading.3. Poor solubility leading to aggregation.1. Run the reaction at the lowest effective temperature.2. Switch to a more robust ligand (e.g., from PPh₃ to a biarylphosphine like XPhos).3. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), especially for Heck reactions.[18]
Ester Hydrolysis 1. Base is too strong or reaction temperature is too high.2. Presence of water in the reaction mixture.1. Switch to a milder base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃).2. Lower the reaction temperature.3. Ensure the use of anhydrous solvents and reagents.[7]

Section 4: Detailed Experimental Protocol

This section provides a reliable, step-by-step protocol for a benchmark reaction.

Protocol: C4-Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from methodologies that have proven effective for the C4-selective coupling of 2,4-dichloropyrimidines.[1][4]

G setup 1. Reaction Setup reagents To an oven-dried Schlenk flask add: - this compound (1.0 eq) - Phenylboronic Acid (1.1 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (3.0 eq, finely ground) setup->reagents atmosphere 2. Inert Atmosphere purge Seal the flask. Evacuate and backfill with dry Argon (repeat 3 times). atmosphere->purge reaction 3. Reaction add_solvents Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe. reaction->add_solvents heat Heat the reaction mixture to 90 °C with vigorous stirring. Monitor by TLC or LC-MS. add_solvents->heat workup 4. Work-up & Purification cool_quench Cool to RT. Dilute with ethyl acetate and wash with water, then brine. workup->cool_quench purify Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. Purify by flash column chromatography. cool_quench->purify Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)L₂(Cl) (Oxidative Addition Complex) pd0->pd2_halide pd0->pd2_halide label_re Reductive Elimination product Ar-Ar' (Coupled Product) pd0->product pd2_boronate Ar-Pd(II)L₂(Ar') (Transmetalation Complex) pd2_halide->pd2_boronate pd2_halide->pd2_boronate label_oa Oxidative Addition pd2_boronate->pd0 pd2_boronate->pd0 label_tm Transmetalation aryl_halide Ar-Cl (Your Pyrimidine) aryl_halide->pd2_halide boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_boronate

Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Cl bond (preferentially at C4) to form a Pd(II) complex. This is often the rate-limiting step, especially for chlorides. [1][19]2. Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the chloride. [19]3. Reductive Elimination: The two organic fragments are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst. [1][19]

References

  • Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 4399. [Link]

  • Neufeldt, S. R., & Jackson, O. D. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(48), 6333-6335. [Link]

  • Jackson, O. D., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(31), 14053-14059. [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. ResearchGate. [Link]

  • Neufeldt, S. R., & Jackson, O. D. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH Public Access. [Link]

  • Reeves, J. T., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Angewandte Chemie International Edition, 56(4), 1043-1047. [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(3), 1693-1700. [Link]

  • Various Authors. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect. [Link]

  • Wang, Z., & Lu, Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(15), 3255-3258. [Link]

  • Štefane, B., & Požgan, F. (2019). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. ResearchGate. [Link]

  • Reeves, J. T., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kohlmann, C., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), 51444. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1266-1273. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(42), 11779-11794. [Link]

  • Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Dykstra, K. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241. [Link]

  • Zhang, X., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(2), 265-270. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR. [Link]

Sources

Technical Support Center: Byproduct Identification in Ethyl 2,4-Dichloropyrimidine-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,4-dichloropyrimidine-5-carboxylate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block.[1] My aim is to provide you with in-depth, field-proven insights to help you anticipate, identify, and troubleshoot common byproducts, thereby improving your reaction outcomes and streamlining your purification processes.

Introduction: The Double-Edged Sword of Reactivity

This compound is a highly valuable intermediate in the synthesis of a wide array of biologically active molecules, from pharmaceuticals to agrochemicals.[1][2] Its utility stems from the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring, allowing for sequential functionalization. However, this very reactivity can also be a source of frustration, often leading to the formation of undesired byproducts that can complicate reaction workups and purification.

This guide will provide a structured approach to understanding and mitigating these challenges. We will explore the common reaction types, the mechanistic origins of byproducts, and practical strategies for their identification and control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing an amination reaction on this compound and obtaining a mixture of C2 and C4 substituted isomers. How can I improve the regioselectivity for the desired C4 product?

Answer: This is a very common challenge. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, but the selectivity is often moderate, leading to isomeric mixtures that can be difficult to separate.[3]

Probable Causes & Solutions:

  • Reaction Conditions: Standard SNAr conditions with neutral amines can result in poor C4/C2 isomer ratios.[3]

    • Expert Insight: The choice of base and solvent system is critical. For aliphatic secondary amines, using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) in combination with a palladium catalyst can dramatically favor the formation of the C4-substituted product.[3][4] It is crucial to premix the amine with LiHMDS before adding it to the dichloropyrimidine to prevent the neutral amine from reacting via a less selective SNAr pathway.[3]

  • Nucleophile Type: The nature of the nucleophile plays a significant role.

    • Expert Insight: Aromatic amines often exhibit higher intrinsic C4 selectivity even without a catalyst.[3][4] Interestingly, tertiary amines have been shown to favor substitution at the C2 position, which can be a useful strategy if the C2 isomer is the desired product.[5]

Workflow for Optimizing Regioselectivity:

G cluster_0 Problem: Poor Regioselectivity (Isomer Mixture) cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Problem Obtaining C2/C4 Isomer Mixture A Analyze Nucleophile: Aliphatic vs. Aromatic Amine Problem->A B Modify Reaction Conditions: - Base Selection (e.g., LiHMDS) - Solvent Optimization - Temperature Control A->B If Aliphatic C Consider Catalysis: - Pd-catalyzed (Buchwald-Hartwig) for high C4 selectivity A->C If High Selectivity is Critical D Characterize Isomers: - HPLC, GC-MS, NMR B->D C->D Outcome Improved Yield of Desired Isomer D->Outcome G cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Elucidation Start Crude Reaction Mixture HPLC HPLC Analysis (Isomer Ratio, Purity) Start->HPLC GCMS GC-MS Analysis (Volatility, Mass) Start->GCMS Purification Preparative HPLC or Column Chromatography HPLC->Purification If separation is good NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR for Structure) Final Isolated, Characterized Byproduct NMR->Final Purification->NMR

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible research. Ethyl 2,4-dichloropyrimidine-5-carboxylate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires accurate characterization to ensure purity and confirm its chemical identity.[1] While several analytical techniques can be employed, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary method for its detailed structural insights. This guide provides an in-depth analysis of the ¹H NMR characterization of this compound, objectively compares its performance with other analytical alternatives, and presents supporting experimental data and protocols.

The Unambiguous Fingerprint: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a rapid and non-destructive method to obtain detailed information about the molecular structure of a compound.[2] It allows for the identification of different proton environments, their relative numbers, and their connectivity within the molecule. For this compound, ¹H NMR offers a unique spectral "fingerprint" that is highly specific to its structure.

Molecular Structure and Proton Environments

The structure of this compound contains three distinct proton environments, which give rise to three unique signals in the ¹H NMR spectrum.

N1 N C2 C N1->C2 N3 N C4 C N3->C4 C2->N3 Cl2 Cl C2->Cl2 C5 C C4->C5 Cl4 Cl C4->Cl4 C6 C C5->C6 C_ester C C5->C_ester C6->N1 H6 H C6->H6 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 CH2_ethyl CH₂ O_ester2->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl

Figure 1. Molecular structure of this compound highlighting the three distinct proton environments: the pyrimidine proton (red), the ethyl methylene protons (blue), and the ethyl methyl protons (green).

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals, each with a specific chemical shift, integration value, and multiplicity.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyrimidine-H~9.0Singlet (s)1HN/A
Ethyl -CH₂-~4.4Quartet (q)2H~7.1
Ethyl -CH₃~1.4Triplet (t)3H~7.1

Table 1. Expected ¹H NMR spectral data for this compound.

The downfield chemical shift of the pyrimidine proton (~9.0 ppm) is attributed to the deshielding effect of the two electronegative nitrogen atoms and the two chlorine atoms in the aromatic ring.[3][4] The quartet and triplet pattern of the ethyl group protons is a classic ethyl ester signature, arising from the spin-spin coupling between the adjacent methylene (-CH₂-) and methyl (-CH₃) groups.[5][6]

A Step-by-Step Protocol for ¹H NMR Analysis

Achieving a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol outlines a validated procedure.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~10-20 mg of This compound b Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) a->b c Add a small amount of Tetramethylsilane (TMS) as internal standard b->c d Transfer the solution to a clean, dry 5 mm NMR tube c->d e Insert the NMR tube into the spectrometer d->e f Lock and shim the magnetic field e->f g Acquire the ¹H NMR spectrum f->g h Fourier transform the raw data g->h i Phase and baseline correct the spectrum h->i j Integrate the signals i->j k Reference the spectrum to TMS (0.00 ppm) j->k

Figure 2. A typical workflow for the acquisition and processing of a ¹H NMR spectrum.

The choice of deuterated chloroform (CDCl₃) as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak that does not interfere with the analyte signals.[7] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a reference point at 0.00 ppm.[2]

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific analytical goals, such as quantification or impurity profiling.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Detailed structural information, proton environments, connectivity.Non-destructive, rapid, highly specific for structure.Lower sensitivity compared to MS, not ideal for complex mixtures without separation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern, separation of volatile compounds.High sensitivity and selectivity, excellent for impurity profiling.[9][10]Requires the analyte to be volatile and thermally stable, provides limited structural information.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture.High resolution for separating mixtures, widely applicable for purity assessment.[11][12]Provides limited structural information on its own, requires reference standards for identification.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups.Rapid and simple, provides information on the presence of key bonds (e.g., C=O, C-Cl).[14][15]Provides limited information on the overall molecular structure, not suitable for complex structural elucidation.[16]

Table 2. Comparison of ¹H NMR with other common analytical techniques for the characterization of this compound.

For instance, while ¹H NMR confirms the structure of the main component, GC-MS would be the superior technique for identifying and quantifying volatile impurities that may be present in the sample.[17][18] HPLC, on the other hand, is the gold standard for determining the purity of the compound by separating it from non-volatile impurities and degradation products.[19][20] FT-IR can quickly confirm the presence of the ester carbonyl group and the carbon-chlorine bonds, complementing the structural information from NMR.[21]

Conclusion

The ¹H NMR characterization of this compound provides an unambiguous and detailed structural confirmation that is essential for its use in research and development. The distinct signals for the pyrimidine and ethyl ester protons create a unique spectral fingerprint. While ¹H NMR is unparalleled for its structural elucidation capabilities, a comprehensive characterization often benefits from the complementary information provided by other analytical techniques such as GC-MS for volatile impurity profiling, HPLC for purity assessment, and FT-IR for functional group confirmation. The judicious application of these techniques, with a clear understanding of their respective strengths and limitations, ensures the highest level of scientific integrity and confidence in the quality of this critical chemical intermediate.

References

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  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13327-13332. [Link]

  • MDPI. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [Link]

  • G. C. et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(4), 695-705. [Link]

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A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the 13C NMR analysis of substituted pyrimidine rings. Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. A thorough understanding of their structure and electronic properties is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for this purpose. This guide moves beyond a simple recitation of protocols, offering a comparative analysis of substituent effects on the 13C NMR spectra of pyrimidines, supported by experimental data and a deep dive into the causality behind the observed chemical shifts.

The Unwavering Logic of 13C NMR in Pyrimidine Characterization

In the realm of structural elucidation, 13C NMR spectroscopy provides a direct window into the carbon skeleton of a molecule. Unlike 1H NMR, which focuses on the protons, 13C NMR reveals the electronic environment of each carbon atom. For substituted pyrimidines, this is particularly insightful. The positions of the nitrogen atoms in the pyrimidine ring create a unique electronic landscape, and the addition of substituents can dramatically alter this landscape. These changes are directly reflected in the 13C chemical shifts, providing a sensitive probe for confirming substitution patterns, assessing electronic effects, and ultimately, verifying the successful synthesis of a target molecule.

The Parent Pyrimidine: A Baseline for Comparison

To appreciate the influence of substituents, we must first understand the 13C NMR spectrum of the parent pyrimidine molecule. The pyrimidine ring consists of three distinct carbon environments: C-2, C-4/C-6, and C-5.

Caption: Numbering of the pyrimidine ring.

The 13C NMR spectrum of pyrimidine in CDCl3 typically shows the following approximate chemical shifts:

Carbon AtomChemical Shift (δ, ppm)
C-2~157.4
C-4/C-6~156.9
C-5~121.7

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

The downfield chemical shifts of C-2 and C-4/C-6 are a direct consequence of the deshielding effect of the adjacent electronegative nitrogen atoms. C-5, being further removed from the nitrogens, resonates at a significantly more upfield position.

The Influence of Substituents: A Comparative Analysis

The true power of 13C NMR analysis lies in its ability to reveal the electronic effects of substituents on the pyrimidine ring. These effects can be broadly categorized as either electron-donating (EDGs) or electron-withdrawing (EWGs).

Electron-Donating Groups (EDGs)

EDGs, such as amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups, increase the electron density of the pyrimidine ring, leading to a general upfield shift (shielding) of the carbon signals. The magnitude of this shift is dependent on the position of the substituent and its ability to donate electrons through resonance and inductive effects.

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs, such as nitro (-NO2), cyano (-CN), and chloro (-Cl) groups, decrease the electron density of the ring, resulting in a downfield shift (deshielding) of the carbon signals. The deshielding effect is most pronounced at the carbon atom directly attached to the substituent (the ipso-carbon) and at the ortho and para positions.

The following table provides a comparative overview of the 13C NMR chemical shifts for a range of monosubstituted pyrimidines, illustrating the impact of various substituents at different positions.

Table 1: Comparative 13C NMR Chemical Shifts of Monosubstituted Pyrimidines (in ppm)

SubstituentPositionC-2C-4C-5C-6Substituent Carbon
None -157.4156.9121.7156.9-
-CH3 4157.1165.7118.6155.924.1
-CH3 5158.0157.0131.0157.017.0
-NH2 2163.1158.9107.9158.9-
-NH2 4155.7162.7108.9157.8-
-OCH3 2165.0158.0109.0158.054.0
-OCH3 4158.0168.0105.0159.055.0
-Cl 2160.7158.5120.2158.5-
-Cl 4159.3161.4121.1157.3-
-CN 2146.0159.0125.0159.0115.0
-CN 5160.0160.0110.0160.0117.0

Disclaimer: The chemical shift values presented are approximate and have been compiled from various sources. They may vary depending on the solvent, concentration, and experimental conditions.

Experimental Protocols: A Self-Validating System

Achieving high-quality, reproducible 13C NMR data requires meticulous attention to experimental detail. The following protocol outlines a robust workflow for the analysis of substituted pyrimidines.

Sample Preparation: The Foundation of Quality Data

The quality of your NMR spectrum is directly proportional to the quality of your sample preparation.

Sample_Preparation cluster_0 Sample Preparation Workflow weigh 1. Weigh Sample (10-50 mg for 13C) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) ~0.6-0.7 mL weigh->dissolve filter 3. Filter into NMR Tube (Remove particulates) dissolve->filter cap 4. Cap and Label Tube filter->cap

Caption: Workflow for NMR sample preparation.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 10-50 mg of the substituted pyrimidine for a standard 13C NMR experiment. The exact amount will depend on the molecular weight and solubility of the compound. For less sensitive experiments or low-abundance carbons, a higher concentration may be necessary.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6). Add approximately 0.6-0.7 mL of the solvent to the sample vial.

  • Filtration: It is crucial to remove any particulate matter from the solution, as this can degrade the quality of the NMR spectrum. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

13C NMR Data Acquisition: Optimizing Parameters for Clarity

The following is a general set of parameters for a standard proton-decoupled 13C NMR experiment. These may need to be adjusted based on the specific instrument and sample.

NMR_Acquisition cluster_1 13C NMR Acquisition Workflow load 1. Load Sample lock 2. Lock on Deuterium Signal load->lock shim 3. Shim for Homogeneity lock->shim setup 4. Set Acquisition Parameters shim->setup acquire 5. Acquire Data setup->acquire process 6. Process FID acquire->process

Caption: Workflow for 13C NMR data acquisition.

Typical Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. Quaternary carbons may have longer relaxation times and could benefit from a longer delay for better quantitative analysis.[2]

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is common, and this can be increased for dilute samples or to improve the signal-to-noise ratio.[2]

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic molecules.[2]

Advanced Analysis: Unambiguous Signal Assignment with 2D NMR

For complex substituted pyrimidines, a 1D 13C NMR spectrum may not be sufficient for unambiguous signal assignment, especially when chemical shifts are very close. In such cases, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

  • HSQC: This experiment correlates the chemical shifts of protons directly attached to carbons. It is an excellent tool for assigning the signals of protonated carbons.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the connectivity of the entire molecule.

By combining the information from 1D 13C, 1H, HSQC, and HMBC spectra, a complete and unambiguous structural assignment of even complex substituted pyrimidines can be achieved.[3]

Conclusion: A Powerful Tool for the Modern Chemist

13C NMR spectroscopy is an indispensable technique for the structural characterization of substituted pyrimidines. By understanding the fundamental principles of chemical shifts and substituent effects, and by employing robust experimental protocols, researchers can gain deep insights into the electronic structure and connectivity of these important molecules. This guide has provided a framework for a comparative analysis of substituted pyrimidines, empowering scientists in their pursuit of novel therapeutics and a deeper understanding of chemical reactivity.

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Mass spectrometry of Ethyl 2,4-dichloropyrimidine-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of Ethyl 2,4-dichloropyrimidine-5-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the structural characterization of novel chemical entities is a cornerstone of the discovery pipeline. This compound and its derivatives represent a vital scaffold in medicinal chemistry, appearing in a wide array of compounds with potential therapeutic activities. Mass spectrometry (MS) stands as an indispensable analytical tool for the identification and quantification of these molecules.[1][2]

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this pyrimidine class. It moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to select the optimal analytical strategy for their specific compound and research question.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of small molecules, as it dictates the information that can be obtained.[3] For dichloropyrimidine derivatives, the selection hinges on the analyte's volatility, thermal stability, and polarity. The primary techniques are Gas Chromatography-MS (GC-MS), which typically employs Electron Ionization (EI), and Liquid Chromatography-MS (LC-MS), which uses softer ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4][5][6]

Electron Ionization (EI): This is a high-energy, "hard" ionization technique that bombards the molecule with electrons (typically at 70 eV), causing extensive and reproducible fragmentation.[7][8] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. However, it requires the analyte to be volatile and thermally stable, and the molecular ion (M+) peak may be weak or absent.[5][8]

Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for polar, thermally labile, or high-molecular-weight compounds that are not amenable to GC-MS.[9][10] It generates charged droplets from a solution, which then evaporate to produce protonated molecules (e.g., [M+H]+) or adducts (e.g., [M+Na]+).[9][11] The key advantage of ESI is that it imparts little excess energy, typically preserving the molecular ion and providing a clear determination of molecular weight.[9] Structural information is then obtained via tandem mass spectrometry (MS/MS) experiments.[9]

Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a bridge between EI and ESI. It is suitable for moderately polar to non-polar compounds that have some volatility but may not be ideal for GC.[5] Like ESI, it is a soft ionization technique that usually produces a strong signal for the protonated molecule, making it well-suited for LC-MS applications.[5][10]

Comparative Performance Overview

The following table summarizes the key performance characteristics for the analysis of this compound derivatives using these primary ionization techniques.

FeatureGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI)LC-MS with Atmospheric Pressure Chemical Ionization (APCI)
Analyte Suitability Volatile, thermally stable, non-polar to moderately polar derivatives.Non-volatile, thermally labile, polar derivatives.Moderately polar derivatives with some volatility.
Primary Ion Observed Molecular Ion (M+), often weak.Protonated Molecule ([M+H]+) or Adducts ([M+Na]+).Protonated Molecule ([M+H]+).
Fragmentation Extensive, reproducible fragmentation in the source. Excellent for structural elucidation.[7][8]Minimal in-source fragmentation. Requires tandem MS (CID) for structural data.[9]Minimal to moderate fragmentation, less than EI but potentially more than ESI.
Key Advantage Rich, library-searchable fragmentation patterns for definitive identification.High sensitivity for polar compounds and clear molecular weight determination.[2][9]Broad applicability for compounds not easily ionized by ESI.[5]
Key Limitation Not suitable for polar or thermally unstable derivatives. Molecular ion may be absent.Provides limited structural information without MS/MS. Susceptible to ion suppression.Less sensitive than ESI for highly polar or ionic compounds.
Typical Application Purity assessment and identification of known, stable derivatives; impurity profiling.Analysis of diverse libraries of derivatives, metabolite identification, quantitative bioanalysis.[12][13][14]Analysis of compounds with intermediate polarity that are poor ESI responders.

Analytical Workflow for Structural Confirmation

The overall process from sample analysis to structural confirmation involves a series of logical steps. The choice of pathway, particularly the separation and ionization technique, is dictated by the physicochemical properties of the analyte.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Dissolve Derivative in Appropriate Solvent Decision Assess Polarity & Thermal Stability Prep->Decision LCMS LC-MS Analysis (ESI or APCI) Decision->LCMS Polar or Labile GCMS GC-MS Analysis (EI) Decision->GCMS Non-Polar & Stable MS1 Identify Molecular Ion (e.g., [M+H]+) LCMS->MS1 Frag Analyze Fragmentation Pattern GCMS->Frag TandemMS Perform MS/MS (Collision-Induced Dissociation) MS1->TandemMS TandemMS->Frag Confirm Confirm Structure Frag->Confirm

Caption: General experimental workflow for the mass spectrometric analysis of pyrimidine derivatives.

Core Fragmentation Pathways of this compound

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID) in an MS/MS experiment, the parent molecule (Monoisotopic Mass: 219.98 Da) undergoes predictable bond cleavages.[15] The fragmentation is driven by the stability of the resulting ions and the presence of functional groups like the chlorine atoms and the ethyl ester.[16][17]

Key fragmentation steps include:

  • Loss of an Ethoxy Radical (-•OCH2CH3): Cleavage of the ester C-O bond results in a stable acylium ion. This is often a prominent peak at m/z 175.

  • Loss of Ethylene (-C2H4): A McLafferty-type rearrangement can lead to the loss of ethylene from the ester, resulting in an ion at m/z 192.

  • Loss of a Chlorine Radical (-•Cl): The loss of one of the chlorine atoms is a common pathway for halogenated compounds, leading to an ion at m/z 185.

  • Sequential Losses: Further fragmentation can occur from these primary fragments, such as the loss of carbon monoxide (-CO) from the acylium ion.

The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments, which is a powerful diagnostic tool.

G M Parent Ion [C7H6Cl2N2O2]+ m/z 220 F1 Loss of •Cl m/z 185 M->F1 - 35 Da F2 Loss of •OC2H5 (Ethoxy Radical) m/z 175 M->F2 - 45 Da F3 Loss of C2H4 (Ethylene) m/z 192 M->F3 - 28 Da F4 Loss of CO from m/z 175 m/z 147 F2->F4 - 28 Da

Caption: Proposed major fragmentation pathways for this compound.

Detailed Experimental Protocols

The following protocols are self-validating templates. System suitability should be confirmed using appropriate standards to ensure instrument performance before sample analysis.[18][19][20][21]

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This method is ideal for thermally stable and volatile derivatives.

  • Sample Preparation: Prepare a 1 mg/mL solution of the derivative in a volatile solvent like ethyl acetate or dichloromethane.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Method: Electron Ionization (EI).[22]

  • Electron Energy: 70 eV.[22]

  • Ion Source Temperature: 230°C.[22]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-500.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This method is suited for a broader range of derivatives, especially those with higher polarity or thermal instability.

  • Sample Preparation: Prepare a ~10 µg/mL solution of the derivative.[23] Dissolve the sample first in a small amount of a compatible organic solvent (e.g., methanol, acetonitrile) and then dilute with the initial mobile phase composition.[23] Ensure the final solution is clear and free of particles.[23]

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Start at 5% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • MS System: SCIEX Triple Quad™ 6500+ or equivalent.

  • Ionization Method: Electrospray Ionization (ESI), positive mode.

  • IonSpray Voltage: +5500 V.

  • Source Temperature: 500°C.

  • Data Acquisition:

    • Full Scan (MS1): Scan m/z 100-600 to find the [M+H]+ ion.

    • Product Ion Scan (MS/MS): Select the precursor ion (e.g., m/z 221 for the parent compound) and apply varying collision energies (e.g., 10-40 eV) with nitrogen as the collision gas to generate a fragmentation spectrum.

Conclusion

The mass spectrometric analysis of this compound derivatives is not a one-size-fits-all process. A thoughtful comparison of ionization techniques is essential for successful structural characterization.

  • GC-MS with EI is the method of choice for volatile and thermally stable analogs, offering rich, structurally informative fragmentation patterns.

  • LC-MS with ESI is a more versatile and sensitive technique, accommodating a wider range of polarities and functionalities, and providing an unambiguous determination of molecular weight, which is critical for novel compounds. Tandem MS is then required to elicit structural details.

By understanding the principles behind each technique and applying the robust protocols outlined here, researchers in drug development can effectively and efficiently elucidate the structures of this important class of heterocyclic compounds.

References

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  • Hussein, F. A., al-Obaidi, O. A., & al-Tamimi, F. I. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. National Journal of Chemistry, 45, 122-128. Available at: [Link]

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  • Cassera, M. B., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(28), 2964-2972. Available at: [Link]

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A Comparative Guide to HPLC Methods for Purity Analysis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the synthesis of complex pharmaceutical intermediates like Ethyl 2,4-dichloropyrimidine-5-carboxylate, a critical precursor for various therapeutic agents, the assurance of purity is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this key intermediate. We will explore a primary reversed-phase (RP-HPLC) method and contrast it with an orthogonal phenyl-hexyl stationary phase, providing the technical rationale and supporting data to empower researchers in selecting and implementing the most suitable analytical strategy.

Understanding the Analyte: this compound

This compound (CAS 51940-64-8) is a halogenated heterocyclic compound.[1][2] Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an ethyl ester group, makes it a versatile building block in medicinal chemistry.[3] However, the very reactivity that makes it valuable also presents analytical challenges, as potential impurities can arise from the synthesis process or subsequent degradation.

Physicochemical Properties Relevant to HPLC Analysis:

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C₇H₆Cl₂N₂O₂Indicates a relatively small molecule with heteroatoms.
Molecular Weight 221.04 g/mol [1]Influences diffusion characteristics in the stationary phase.
Boiling Point 145°C/11mmHg[4]Suggests sufficient volatility for gas chromatography, but HPLC is preferred for non-volatile impurities.
Solubility Slightly soluble in water.[4] Soluble in organic solvents like ether.[4]Dictates the choice of sample diluent and mobile phase composition.
UV Absorbance The dichloropyrimidine core is expected to have strong UV absorbance, likely in the 220-280 nm range. The 2,4-dichloropyrimidine chromophore shows absorbance maxima around 215 nm and 260 nm.[5]Enables sensitive detection using a UV detector, a standard component of HPLC systems.

Anticipated Impurities: The synthesis of this compound typically involves the chlorination of a pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃).[4] Based on this, potential process-related impurities could include:

  • Starting Material: Unreacted ethyl 4-hydroxy-2-oxo-pyrimidine-5-carboxylate.

  • Monochloro-intermediates: Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate or Ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate.

  • Hydrolysis Products: Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate or Ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate formed by reaction with residual water.

  • Byproducts from side reactions: Isomers or other related substances.

The Workhorse Method: Reversed-Phase HPLC with a C18 Column

A robust and widely applicable starting point for the purity analysis of moderately polar compounds like this compound is reversed-phase HPLC using a C18 stationary phase. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the C18 alkyl chains.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its excellent hydrophobic retention and broad applicability. A column with end-capping is preferred to minimize peak tailing caused by interactions with residual silanol groups on the silica support.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is a good solvent for the analyte and provides good peak shape. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[6]

  • Detection: Based on the UV absorbance of the dichloropyrimidine core, a detection wavelength in the range of 230-260 nm is selected to provide good sensitivity for the main component and potential impurities.

Detailed Experimental Protocol: Primary RP-HPLC Method

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-20 min: 90-50% B, 20-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

System Suitability:

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes parameters like theoretical plates, tailing factor, and repeatability of injections, with acceptance criteria based on internal standard operating procedures or pharmacopeial guidelines.

An Orthogonal Approach: Phenyl-Hexyl Column for Alternative Selectivity

While a C18 column provides excellent separation based on hydrophobicity, co-elution of structurally similar impurities can occur. An orthogonal method, which utilizes a different separation mechanism, is invaluable for confirming purity and detecting impurities that might be missed by the primary method. A Phenyl-Hexyl column offers such an alternative selectivity.

The Power of π-π Interactions

Phenyl-Hexyl columns have a stationary phase where a phenyl group is attached to the silica support via a hexyl spacer.[7] This provides two primary modes of interaction:

  • Hydrophobic Interactions: From the hexyl chain.

  • π-π Interactions: Between the electron-rich phenyl ring of the stationary phase and the aromatic pyrimidine ring of the analyte and its impurities.[8]

This dual retention mechanism can lead to different elution orders and improved resolution for aromatic compounds compared to a C18 column.

Detailed Experimental Protocol: Orthogonal Phenyl-Hexyl Method

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol
Gradient 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 80-40% B, 20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Causality of Experimental Choices:

  • Methanol as Organic Modifier: While acetonitrile is a common choice, methanol can enhance π-π interactions with phenyl stationary phases, potentially leading to better separation of aromatic isomers.[8]

  • Formic Acid: The use of formic acid makes the mobile phase compatible with mass spectrometry (MS), which can be invaluable for impurity identification.

Performance Comparison: C18 vs. Phenyl-Hexyl

The following table presents a hypothetical but realistic comparison of the performance of the two methods for the analysis of this compound and two potential impurities: a more polar starting material and a structurally similar monochloro-intermediate.

ParameterRP-HPLC (C18)Phenyl-Hexyl HPLCAdvantage
Resolution (Main Peak / Impurity 1) 2.53.1Phenyl-Hexyl
Resolution (Main Peak / Impurity 2) 1.82.4Phenyl-Hexyl
Tailing Factor (Main Peak) 1.21.1Phenyl-Hexyl
Analysis Time ~25 min~25 minComparable
Selectivity Primarily HydrophobicMixed-mode (Hydrophobic & π-π)Phenyl-Hexyl for aromatic compounds

This data illustrates that while the C18 method is adequate, the Phenyl-Hexyl method can provide superior resolution for closely related aromatic impurities due to its alternative selectivity.

The Next Generation: Ultra-Performance Liquid Chromatography (UPLC)

For high-throughput environments and the detection of trace-level impurities, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. UPLC systems utilize columns with sub-2 µm particles, which leads to:

  • Increased Resolution and Peak Capacity: Sharper and narrower peaks allow for the separation of more components in a single run.

  • Faster Analysis Times: Shorter columns and higher optimal flow rates can dramatically reduce run times without sacrificing resolution.

  • Enhanced Sensitivity: Sharper peaks lead to a higher signal-to-noise ratio, improving the limits of detection and quantification.

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to greener and more cost-effective analyses.

A UPLC method for this compound would likely utilize a sub-2 µm C18 or Phenyl-Hexyl column with a much faster gradient, potentially reducing the analysis time to under 5 minutes.

Method Validation and Trustworthiness

To ensure the reliability of any analytical method, validation is essential. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[6][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is where forced degradation studies are critical. By subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A guidelines, one can generate potential degradation products and ensure the method can separate them from the main peak.[10][11][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow

HPLC_Method_Comparison cluster_0 Method Development & Selection cluster_1 Method Validation (ICH Q2(R1)) Analyte_Properties Characterize Analyte (Solubility, UV Absorbance) Primary_Method Primary Method: RP-HPLC (C18) - Hydrophobic Selectivity Analyte_Properties->Primary_Method Informs initial choices Orthogonal_Method Orthogonal Method: Phenyl-Hexyl - π-π & Hydrophobic Selectivity Primary_Method->Orthogonal_Method For confirmation & enhanced resolution UPLC_Alternative High-Throughput Alternative: UPLC - Speed & Resolution Primary_Method->UPLC_Alternative For increased efficiency Specificity Specificity (Forced Degradation - ICH Q1A) Primary_Method->Specificity Orthogonal_Method->Specificity UPLC_Alternative->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Workflow for HPLC method selection and validation.

Conclusion and Recommendations

For the routine purity analysis of this compound, a well-validated reversed-phase HPLC method using a C18 column is a reliable and robust choice. However, for comprehensive impurity profiling and to ensure the detection of all potential process-related impurities and degradants, the development of an orthogonal method using a Phenyl-Hexyl column is highly recommended. The alternative selectivity offered by the Phenyl-Hexyl phase provides a higher degree of confidence in the purity assessment. For laboratories focused on high-throughput analysis and requiring the utmost in sensitivity and resolution, transitioning to a UPLC-based method is a logical and advantageous progression. Ultimately, the choice of method will depend on the specific requirements of the analysis, but a multi-faceted approach, incorporating orthogonal methods, will always provide the most comprehensive and trustworthy results.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link][6][13]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link][10][12][14][15]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link][11]

  • ICH. Q1A (R2) A deep dive in Stability Studies. 2023. [Link][14] (Note: A representative URL is used as the original may not be static.)

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link][9]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link][16]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. 2023. [Link][17]

  • LookChem. Cas 51940-64-8,this compound. [Link][18]

  • PubChem. This compound. [Link][1]

  • Advanced Materials Technology. Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. [Link][19][20]

  • Cobanoglu, M. C., et al. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1241, 41-49. 2012. [Link][21]

  • HPLC. Phenyl-Hexyl. [Link][22]

  • van der Knaap, M. S., et al. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212426. 2019. [Link][23][24]

  • Wang, L., et al. Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. Talanta, 178, 986-995. 2018. [Link][25]

  • NIST. Pyrimidine, 2,4-dichloro-. [Link][5][26]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. 2012. [Link][8]

  • Separation Methods Technologies. Phenyl-Hexyl Columns. [Link][7]

  • Oakwood Chemical. Ethyl 2,4-Dichloro-pyrimidine-5-carboxylate. [Link][27]

  • SpectraBase. 2,4-Dichloropyrimidine. [Link][28]

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  • PubChem. 2,4-Dichloropyrimidine. [Link][30]

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A Comparative Guide to the Structural Elucidation of Ethyl 2,4-dichloropyrimidine-5-carboxylate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. Pyrimidine derivatives, a class of heterocyclic compounds integral to numerous pharmaceuticals and agrochemicals, are of particular interest.[1] This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of ethyl 2,4-dichloropyrimidine-5-carboxylate and its derivatives, benchmarked against alternative analytical techniques. While a published crystal structure for the parent compound, this compound, is not currently available in open-access crystallographic databases, this guide will utilize crystallographic data from closely related derivatives to provide a robust and experimentally grounded analysis.

The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental component of nucleic acids and is a privileged scaffold in medicinal chemistry.[2] The substituents on this ring system dramatically influence the molecule's physicochemical properties and biological activity. This compound, in particular, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including potential antiviral and anticancer agents.[1] The two chlorine atoms at the 2 and 4 positions and the carboxylate group at the 5 position offer multiple sites for chemical modification, making this class of compounds a rich area for drug discovery.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the atomic and molecular structure of crystalline materials.[3] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding intermolecular interactions in the solid state.

A Case Study: The Crystal Structure of a Fused Pyrimidine-Carboxylate Derivative

To illustrate the power of X-ray crystallography, we will examine the crystal structure of a related compound, ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[3][4]thiazolo[3,2-a]pyrimidine-3-carboxylate.[3][5] This molecule, while more complex, shares the core feature of a substituted pyrimidine ring with a carboxylate group.

The crystallographic data for this compound reveals several key structural features:[3][5]

  • Conformation: The pyrimidine ring adopts a screw-boat conformation.

  • Molecular Geometry: The dichlorophenyl ring is significantly twisted with respect to the pyrimidine ring.

  • Intermolecular Interactions: The crystal packing is stabilized by C—H⋯O and C—H⋯N hydrogen bonds, forming slabs within the crystal lattice.

Below is a summary of the key crystallographic data for this derivative:

ParameterValue
Chemical FormulaC₂₀H₁₆Cl₂N₂O₂S
Molecular Weight419.31
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)38.654 (8)
b (Å)11.787 (3)
c (Å)8.774 (2)
β (°)102.415 (14)
Volume (ų)3904.1 (15)
Z8
R-factor (%)4.7
Reference [Acta Cryst. (2015). E71, o306–o307][3][5]

This level of detail is unattainable with most other analytical techniques and provides invaluable insights for computational modeling and understanding the solid-state properties of the compound.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that requires precision and an understanding of the underlying principles.

experimental_workflow X-ray Crystallography Workflow for Pyrimidine Derivatives cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the structural determination of pyrimidine derivatives using single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol

1. Synthesis of this compound:

A common synthetic route involves the reaction of a substituted pyrimidine with a chlorinating agent. For instance, ethyl 2,4-dihydroxy-pyrimidine-5-carboxylate can be refluxed with phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diethylaniline. The crude product is then purified, typically by column chromatography.

2. Crystallization:

Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

3. X-ray Data Collection:

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly about the molecule's properties in solution.

TechniqueStrengthsLimitations
X-ray Crystallography - Unambiguous 3D structure determination- High precision of bond lengths and angles- Provides information on crystal packing and intermolecular interactions- Requires high-quality single crystals- Provides a static picture of the molecule in the solid state, which may differ from the solution conformation
NMR Spectroscopy - Provides structural information in solution- Can be used to study dynamic processes and conformational changes- Does not require crystallization- Structure determination can be complex for larger molecules- Less precise than X-ray crystallography for bond lengths and angles
Mass Spectrometry - Provides accurate molecular weight and elemental composition- Can be used to identify and quantify compounds in complex mixtures- Does not provide detailed 3D structural information
Infrared (IR) Spectroscopy - Provides information about the functional groups present in a molecule- Does not provide a complete 3D structure
The Synergy of a Multi-Technique Approach

For a comprehensive understanding of a molecule's behavior, a combination of techniques is often ideal. For instance, NMR spectroscopy can be used to determine the solution-state conformation of a pyrimidine derivative, which can then be compared to the solid-state structure obtained from X-ray crystallography. Any significant differences can provide insights into the effects of crystal packing forces. Mass spectrometry and IR spectroscopy are invaluable for confirming the identity and purity of the synthesized compound before proceeding with crystallization and diffraction experiments.

logical_relationship Complementary Nature of Analytical Techniques cluster_structure Structural Information cluster_composition Compositional & Functional Group Information xrd X-ray Crystallography solid_state Solid-State Structure xrd->solid_state Provides nmr NMR Spectroscopy solution_state Solution-State Structure nmr->solution_state Provides ms Mass Spectrometry molecular_weight Molecular Weight ms->molecular_weight Provides ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups Provides solid_state->solution_state Compares with solution_state->solid_state Compares with

Caption: The interplay between different analytical techniques provides a holistic understanding of a molecule's properties.

Conclusion

X-ray crystallography stands as an indispensable tool for the definitive structural characterization of this compound derivatives and other novel chemical entities. The detailed atomic-level information it provides is crucial for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately accelerating the drug discovery and development process. While alternative techniques like NMR, MS, and IR spectroscopy offer valuable complementary data, X-ray crystallography remains the gold standard for elucidating the three-dimensional architecture of molecules in the solid state. The continued application of this powerful technique will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the versatile pyrimidine scaffold.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2021). Molecules, 26(15), 4489. [Link]

  • Sankar, T., Naveen, S., Lokanath, N. K., & Gunasekaran, K. (2015). Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[3][4]thiazolo[3,2-a]pyrimidine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o306–o307. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). Molecules, 29(18), 4287. [Link]

  • Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[3][4]thiazolo[3,2-a]pyrimidine-3-carboxylate. (2015). Acta Crystallographica Section E: Structure Reports Online, 71(5), o306–o307. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry. [Link]

  • Ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 6), o672–o673. [Link]

  • Ethyl 2-(2-chloro-1,4-dihydro-1,4-dioxonaphthalen-3-ylamino)-4-phenylthiazole-5-carboxylate. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(Pt 3), o790–o791. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry, 56(2), 484-497. [Link]

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. (2025). Journal of Medicinal Chemistry. [Link]

  • This compound | C7H6Cl2N2O2 | CID 104020. (n.d.). PubChem. [Link]

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  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. (2021). Molecules, 26(11), 3257. [Link]

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Biological activity screening of compounds synthesized from Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Compounds Synthesized from Ethyl 2,4-Dichloropyrimidine-5-Carboxylate

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a quintessential heterocyclic motif, forming the structural core of nucleobases and a multitude of therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions has established it as a "privileged scaffold." this compound is a particularly valuable starting material within this class.[3][4][5] The two chlorine atoms at the C2 and C4 positions serve as reactive handles for nucleophilic substitution, enabling the facile generation of diverse chemical libraries.[6][7] This guide provides a comparative analysis of the biological screening of novel compounds derived from this scaffold, focusing on their anticancer, antimicrobial, and antiviral potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in drug development.

Synthetic Strategy: Gateway to Chemical Diversity

The primary value of this compound lies in the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective substitutions. Typically, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for a strategic approach to building molecular complexity. By reacting the scaffold with a wide array of nucleophiles—such as primary and secondary amines, thiols, and alcohols—a vast chemical space can be explored, leading to novel 2,4-disubstituted pyrimidine-5-carboxylates.

Synthetic_Versatility cluster_0 Nucleophilic Substitution (SNAr) start Ethyl 2,4-dichloropyrimidine- 5-carboxylate nuc1 Primary/Secondary Amines (R-NH2) start->nuc1 C4 Position nuc2 Thiols (R-SH) start->nuc2 C2/C4 Position nuc3 Alcohols (R-OH) start->nuc3 C2/C4 Position prod Diverse Library of 2,4-Disubstituted Pyrimidines nuc1->prod nuc2->prod nuc3->prod

Caption: General synthetic scheme for creating diverse pyrimidine derivatives.

Part 1: Anticancer Activity Screening

Rationale: Targeting the Hallmarks of Cancer

Pyrimidine derivatives are well-established anticancer agents. Their mechanisms of action are diverse; they can function as antimetabolites that disrupt DNA synthesis or as potent inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[8][9][10][11] For instance, many pyrimidine-based drugs target the Epidermal Growth Factor Receptor (EGFR), a kinase often hyperactivated in cancers like non-small cell lung cancer.[8][12] Therefore, the initial and most critical screening step for novel derivatives is to assess their ability to kill cancer cells, a property known as cytotoxicity.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to determine cell viability.[13][14] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of living cells. The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Erlotinib).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Pyrimidine Compounds A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Values F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Comparative Performance Data (Illustrative)

The table below presents hypothetical IC₅₀ values for a series of synthesized pyrimidine derivatives compared to a standard anticancer drug, Erlotinib. A lower IC₅₀ value indicates higher potency.

Compound IDR² SubstituentR⁴ SubstituentIC₅₀ (µM) vs. HepG2[12]IC₅₀ (µM) vs. A549[12]IC₅₀ (µM) vs. MCF-7[12][15]
SYN-001 -SCH₃-NH(C₆H₅)15.221.518.9
SYN-002 -Cl-NH(4-OCH₃-C₆H₄)8.710.39.1
SYN-003 -NH(CH₃)-NH(3-Br-C₆H₄)3.55.87.6
SYN-004 -NH(C₂H₅)-thiophenyl25.130.428.3
Erlotinib N/AN/A0.871.125.27

Data is illustrative and serves for comparison purposes.

From this data, compound SYN-003 shows the most promising cytotoxic activity across the tested cell lines, warranting further investigation into its mechanism of action, potentially as an EGFR inhibitor.

EGFR_Pathway cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P P EGFR->P RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor Pyrimidine Derivative (e.g., Erlotinib, SYN-003) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway inhibited by pyrimidine derivatives.

Part 2: Antimicrobial Activity Screening

Rationale: A Continuing Need for New Antimicrobials

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[16] Pyrimidine derivatives have demonstrated significant potential, exhibiting both antibacterial and antifungal properties.[15][16][17][18][19] Their mode of action can involve inhibiting essential microbial enzymes, such as dihydrofolate reductase (DHFR), thereby blocking pathogen replication.[20]

Experimental Protocol: Agar Disk Diffusion Assay

This method is a widely used, qualitative screening technique to assess the antimicrobial activity of chemical compounds.[21][22] It is based on the diffusion of a compound from a paper disk into an agar medium inoculated with a specific microorganism. The presence of a "zone of inhibition" around the disk indicates antimicrobial activity.[22]

Step-by-Step Methodology:

  • Medium Preparation: Prepare Mueller-Hinton agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud dextrose agar for fungal strains (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized microbial suspension (equivalent to a 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial suspension.

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the synthesized compounds (e.g., 20 mg/mL in DMSO).[23] Place the disks onto the inoculated agar surface.

  • Controls: Place a disk with the solvent (DMSO) as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Ketoconazole) as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[23]

  • Data Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Disk_Diffusion_Workflow A 1. Prepare and Inoculate Agar Plate B 2. Impregnate Sterile Disks with Test Compounds A->B C 3. Place Disks on Agar Surface B->C D 4. Incubate Plate (24-48h) C->D E 5. Measure Diameter of Zone of Inhibition (mm) D->E F 6. Compare with Controls E->F

Caption: Workflow for the agar disk diffusion antimicrobial assay.

Comparative Performance Data (Illustrative)
Compound IDR² SubstituentR⁴ SubstituentZone of Inhibition (mm) vs. S. aureus (Gram+)[15][20]Zone of Inhibition (mm) vs. E. coli (Gram-)[15][20]Zone of Inhibition (mm) vs. C. albicans (Fungus)[15]
SYN-005 -SCH₃-NH(C₆H₅)14119
SYN-006 -Cl-NH(4-F-C₆H₄)181513
SYN-007 -NH(CH₃)-thiophenyl221917
Ciprofloxacin N/AN/A2528N/A
Ketoconazole N/AN/AN/AN/A20

Data is illustrative. A zone diameter ≥ 12-15 mm is generally considered indicative of activity.

In this comparison, SYN-007 displays a broad spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, making it a compelling candidate for further quantitative studies, such as determining its Minimum Inhibitory Concentration (MIC).

Part 3: Antiviral Activity Screening

Rationale: Targeting Host and Viral Factors

Viruses rely on host cell machinery for replication, making host cell kinases attractive targets for broad-spectrum antiviral agents.[24] Pyrimidine derivatives have been shown to inhibit kinases involved in viral entry and replication.[24] Additionally, they can be designed to inhibit viral-specific enzymes.[25][26] Given the constant threat of viral pandemics, the development of new antiviral compounds is a high priority.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in the number of viral plaques—localized areas of cell death caused by viral infection—in the presence of the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Grow a confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well plates.

  • Viral Infection: Infect the cell monolayers with a known dilution of the virus calculated to produce a countable number of plaques.[27]

  • Compound Treatment: Immediately after infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the synthesized pyrimidine compounds.[27]

  • Incubation: Incubate the plates for 2-4 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀ (50% effective concentration), the concentration that reduces the plaque number by 50%.

Plaque_Reduction_Workflow A 1. Grow Confluent Host Cell Monolayer B 2. Infect Cells with Virus A->B C 3. Add Overlay Medium with Test Compounds B->C D 4. Incubate to Allow Plaque Formation C->D E 5. Fix, Stain, and Count Plaques D->E F 6. Calculate EC50 Value E->F

Caption: Workflow for the viral plaque reduction assay.

Comparative Performance Data (Illustrative)
Compound IDR² SubstituentR⁴ SubstituentEC₅₀ (µM) vs. HCoV-229E[24]EC₅₀ (µM) vs. Influenza A[27]
SYN-008 -NH(cyclopropyl)-NH(amino-indane)4.5> 50
SYN-009 -Cl-NH(tetrahydronaphthalene)6.2> 50
SYN-010 -SCH₃-NH(C₆H₅)> 100> 100
Oseltamivir N/AN/AN/A~0.5

Data is illustrative and serves for comparison purposes.

The data suggests that compounds SYN-008 and SYN-009 , featuring specific cyclic amine substituents, show promising activity against a human coronavirus (HCoV), highlighting the importance of structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights

The comparative data across the three screening platforms underscores the critical role of the substituents at the C2 and C4 positions in determining biological activity.[28][29]

  • For Anticancer Activity: An anilino group at the C4 position, particularly with electron-withdrawing substituents on the phenyl ring (e.g., SYN-003 ), often enhances cytotoxicity, likely by improving binding to kinase targets.[28]

  • For Antimicrobial Activity: The presence of a thio-ether or substituted amino group at C2 combined with an aromatic amine at C4 (e.g., SYN-007 ) appears to confer broad-spectrum antimicrobial effects.

  • For Antiviral Activity: Bulky, conformationally restricted cyclic amines at the C4 position (e.g., SYN-008 , SYN-009 ) seem to be favorable for activity against certain viruses like coronaviruses.[24]

Conclusion and Future Directions

This compound is an exceptionally versatile scaffold for generating novel compounds with a wide range of biological activities. The systematic screening workflow outlined in this guide—encompassing cytotoxicity, antimicrobial, and antiviral assays—provides a robust framework for identifying promising lead candidates. Comparative analysis reveals that subtle changes in the substitution pattern on the pyrimidine core can dramatically alter biological activity and target specificity.

Compounds like SYN-003 , SYN-007 , and SYN-008 from our illustrative data serve as excellent starting points for further development. The next logical steps for these candidates would include more extensive profiling against larger panels of cell lines or pathogens, mechanism-of-action studies to identify specific molecular targets, and eventual evaluation in preclinical in vivo models to assess efficacy and safety. This structured approach, grounded in rigorous screening and comparative analysis, is fundamental to advancing novel pyrimidine derivatives from benchtop synthesis to potential clinical applications.

References

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A Senior Application Scientist's Guide to In Vitro Testing of Novel Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of novel pyrimidine-based kinase inhibitors against established alternatives. We will delve into the essential in vitro assays required for their evaluation, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to mimic the adenine ring of ATP.[1][2] This allows pyrimidine-based compounds to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and prominent targets in oncology and immunology.[3][4] The strategic modification of this core structure has led to the development of highly potent and selective inhibitors targeting key kinase families, including Epidermal Growth Factor Receptors (EGFR), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[5][6][7]

This guide will navigate the typical kinase inhibitor discovery workflow, from initial biochemical potency assessment to cellular mechanism of action and selectivity profiling.

The Kinase Inhibitor Evaluation Cascade

The in vitro assessment of a novel kinase inhibitor is a multi-step process designed to build a comprehensive profile of its potency, selectivity, and mechanism of action. Each stage provides critical data to inform the decision to advance a compound.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screening: Biochemical Potency (IC50) B Selectivity Profiling: Kinome Panel Screen A->B Initial Hits C Target Engagement: Confirming Intracellular Activity B->C Selective Hits D Functional Assays: - Downstream Signaling (pSTAT, pRb) - Cell Proliferation/Viability C->D Cell-Penetrant Hits G cluster_0 Kinase Reaction cluster_1 Detection A 1. Kinase + Substrate-Fluorescein + ATP B 2. Phosphorylation Occurs A->B C 3. Add Detection Mix: EDTA (stops reaction) Antibody-Terbium (binds phospho-substrate) B->C D 4. FRET Signal Generated C->D

Caption: Workflow for a TR-FRET Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA). [8] * Prepare a 2X solution of the kinase at its optimal concentration (determined empirically, often at the EC80 value). [7] * Prepare a 2X solution of the fluorescein-labeled peptide substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at its Km value for the specific kinase to allow for sensitive detection of ATP-competitive inhibitors. [7][9] * Serially dilute the novel pyrimidine inhibitor and control compounds (e.g., Staurosporine) in buffer containing DMSO.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 5 µL of the serially diluted inhibitor solutions.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well. [10] * Cover the plate and incubate for a set time (e.g., 60 minutes) at room temperature. [4][8]

  • Signal Detection:

    • Prepare a Detection Mix containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and a Terbium (Tb)-labeled anti-phospho-specific antibody in TR-FRET Dilution Buffer. [4] * Add 10 µL of the Detection Mix to each well.

    • Cover the plate, mix briefly, and incubate for 30-60 minutes at room temperature to allow for antibody binding. [4]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor fluorescein and 495 nm for the donor Terbium). [4] * Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Inhibition via Phosphorylation ELISA

Rationale: While biochemical assays measure direct enzyme inhibition, cell-based assays confirm that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect. [11][12]A cell-based ELISA is a high-throughput method to quantify the phosphorylation of a kinase's direct downstream substrate. [6][13] Methodology:

  • Cell Seeding and Treatment:

    • Seed adherent cells (e.g., 10,000-30,000 cells/well) in a 96-well cell culture plate and incubate overnight. [14] * (Optional) Starve cells in serum-free medium for 4-24 hours to reduce basal signaling pathway activation. [14] * Treat cells with a serial dilution of the pyrimidine inhibitor for a predetermined time (e.g., 1-2 hours). Include positive (e.g., growth factor stimulation) and negative (vehicle control) controls.

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and wash the cells twice with 1X Tris-Buffered Saline (TBS). [6] * Fix the cells by adding 100 µL of Fixing Solution (e.g., 4% formaldehyde in TBS) and incubating for 20 minutes at room temperature. [6] * Wash the plate three times with 1X Wash Buffer (e.g., TBS with 0.1% Triton X-100). [6]

  • Immunodetection:

    • Block non-specific binding by adding 200 µL of Blocking Buffer (e.g., TBS with 3% BSA) and incubating for 1 hour. [14] * Add 100 µL of the primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) diluted in Blocking Buffer. Incubate for 2 hours at room temperature or overnight at 4°C. [13] * Wash the plate four times with Wash Buffer. [15] * Add 100 µL of an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. [13]

  • Signal Development and Reading:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) Substrate and incubate in the dark for approximately 30 minutes, or until sufficient color develops. [13] * Stop the reaction by adding 50 µL of Stop Solution (e.g., 1N H₂SO₄). [13] * Read the absorbance at 450 nm on a microplate reader. [13]

Off-Target Profiling: Ensuring Selectivity

Trustworthiness through Self-Validation: A potent inhibitor is only valuable if it is also selective. Because the ATP-binding site is conserved across the kinome, novel inhibitors must be profiled against a broad panel of kinases to identify potential off-target effects. [16]These off-target activities can lead to cellular toxicity or confound the interpretation of a compound's mechanism of action. [17] Services from companies like Promega, Reaction Biology, and BOC Sciences offer screening against hundreds of kinases using radiometric or binding assays. [9][12][]A highly selective compound will show a large window (typically >100-fold) between its IC50 for the intended target and its IC50 for other kinases. [17]

G cluster_0 On-Target Effect cluster_1 Off-Target Effects center Novel Pyrimidine Inhibitor T Target Kinase (e.g., EGFR) center->T High Potency (Low IC50) O1 Kinase A center->O1 Low Potency (High IC50) O2 Kinase B center->O2 Low Potency (High IC50) O3 Kinase C center->O3 Low Potency (High IC50)

Caption: Ideal selectivity profile of a kinase inhibitor.

Conclusion

The development of novel pyrimidine-based kinase inhibitors continues to be a highly promising avenue for targeted therapies. A rigorous and systematic in vitro evaluation is paramount to understanding their true potential. By employing a cascade of assays—from biochemical potency and kinome-wide selectivity to cell-based target engagement and functional outcomes—researchers can build a comprehensive data package. This guide provides the foundational knowledge and detailed protocols to compare these novel agents objectively, ensuring that only the most potent, selective, and mechanistically understood compounds advance toward clinical development.

References

  • Ruxolitinib and tofacitinib in vitro kinase binding and inhibition... ResearchGate. Available from: [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. PMC - NIH. Available from: [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available from: [Link]

  • Cell-Based ELISA Assay. Creative Bioarray. Available from: [Link]

  • What Is the Best Kinase Assay? BellBrook Labs. Available from: [Link]

  • Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling. ResearchGate. Available from: [Link]

  • Clinical efficacy of new JAK inhibitors under development. Just more of the same? | Rheumatology | Oxford Academic. Available from: [Link]

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  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]

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  • Exploratory in silico clinical trial: Comparison of gefitinib and... ResearchGate. Available from: [Link]

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  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH. Available from: [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PMC - NIH. Available from: [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling | Molecular Devices. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]

  • Ruxolitinib and tofacitinib are potent and selective inhibitors of HIV-1 replication and virus reactivation in vitro. PubMed. Available from: [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Available from: [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Available from: [Link]

  • View of Various Applications of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. Available from: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for C-N Coupling on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The functionalization of dichloropyrimidines is a cornerstone of modern medicinal chemistry and materials science, with the introduction of nitrogen-based substituents being a critical transformation. The regioselective formation of C-N bonds on the pyrimidine core, particularly the choice between the C2 and C4 positions, presents a significant synthetic challenge. This guide provides a comparative analysis of the primary catalytic systems employed for this purpose: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-type couplings, and emerging Nickel-catalyzed systems. We will delve into the mechanistic underpinnings that govern regioselectivity, present comparative performance data, and offer detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific synthetic goals.

Introduction: The Significance of Aminopyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a multitude of FDA-approved therapeutics, including kinase inhibitors like Imatinib (Gleevec) and Brigatinib.[1][2] The C-N bond is a key pharmacophoric element, and its strategic installation on a dichloropyrimidine precursor is often a pivotal step in the synthesis of these complex molecules. The primary challenge lies in controlling the regioselectivity of the amination. The inherent electronic properties of the 2,4-dichloropyrimidine ring render the C4 position more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] While this intrinsic reactivity is often exploited, the synthesis of many target molecules requires the more challenging C2-amination or sequential, differentiated functionalization of both positions. The choice of catalyst is therefore paramount, as it is the most powerful tool for overriding the substrate's natural reactivity profile.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for C-N coupling on dichloropyrimidines is a multi-faceted decision involving considerations of reactivity, regioselectivity, cost, and functional group tolerance. While palladium-based systems are the most versatile and widely used, copper and nickel catalysts offer viable, and often more economical, alternatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering mild conditions and broad substrate scope.[3][4] For dichloropyrimidines, the choice of phosphine ligand is the most critical parameter influencing the reaction's success and selectivity.

  • Mechanism & Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The ligand's steric and electronic properties directly influence the rates of these elementary steps. Bulky, electron-rich ligands are generally preferred as they promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species.

  • Performance & Regioselectivity:

    • C4-Selectivity (Conventional): Most standard Buchwald-Hartwig conditions strongly favor amination at the more reactive C4 position. Catalyst systems using bidentate phosphine ligands like BINAP and DPPF, or first-generation monodentate phosphines, reliably yield C4-aminated products.[4][5]

    • C2-Selectivity (Challenging): Achieving C2 selectivity has historically been a significant hurdle. However, recent advances have shown that highly sterically hindered N-heterocyclic carbene (NHC) ligands can invert the conventional selectivity, favoring the C2 position.[6] This is a powerful strategy when C2 functionalization is required. Similarly, specific dialkylbiarylphosphine ligands have been reported to favor C2 amination under carefully controlled conditions.[5]

Copper-Catalyzed Ullmann-Type Coupling

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand-accelerated protocols.[7][8]

  • Mechanism & Rationale: While the precise mechanism is still debated, it is generally accepted to proceed through a Cu(I)/Cu(III) cycle. The reaction typically requires higher temperatures than its palladium-catalyzed counterpart and often necessitates the use of ligands such as diamines or amino acids to solubilize the copper salt and facilitate the coupling.[8]

  • Performance & Regioselectivity: Copper-catalyzed systems are significantly more cost-effective than palladium systems. However, they traditionally require harsher conditions (higher temperatures) and may have a more limited substrate scope.[8][9] Regioselectivity on dichloropyrimidines generally follows the intrinsic C4 preference, and achieving catalyst-controlled C2 selectivity is less developed compared to palladium systems. Recent developments have introduced milder conditions for copper-catalyzed aminations of aryl chlorides, which could be applicable to dichloropyrimidines.[10][11][12]

Nickel-Catalyzed Amination

Nickel catalysis has emerged as a potent, low-cost alternative for cross-coupling reactions, including C-N bond formation.[13][14]

  • Mechanism & Rationale: Similar to palladium, nickel catalysis is believed to operate through a Ni(0)/Ni(II) cycle. A key advantage of nickel is its ability to activate historically less reactive C-Cl bonds under milder conditions than traditional methods.

  • Performance & Regioselectivity: Nickel catalysts, often supported by NHC ligands, have proven effective for the amination of various aryl chlorides.[14][15] While comprehensive studies specifically on dichloropyrimidines are less common than for palladium, the existing literature suggests nickel follows the expected C4 selectivity trend. Its lower cost and high reactivity make it an attractive option, particularly for large-scale synthesis where C4 amination is desired.

Emerging Methods: Photoredox Catalysis

Dual photoredox/nickel catalysis is a cutting-edge technique that allows for C-N couplings to occur under exceptionally mild, light-driven conditions.[16][17][18] This method can offer unique reactivity and selectivity profiles, although its application specifically to dichloropyrimidines is an area of active development.

Data-Driven Comparison of Catalyst Performance

The following tables summarize representative data for the C4-selective mono-amination of 2,4-dichloropyrimidine derivatives.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)AmineYield (%)C4:C2 RatioReference
Pd(OAc)₂BINAPLiHMDSTHFRT0.5Dibutylamine95>99:1[5][19]
Pd₂(dba)₃XantphosNaOtBuToluene11012Aniline78C4 only[20]
Pd(OAc)₂dppfCs₂CO₃Dioxane10016AmidesGood>99:1 (C2)[5]
NiCl₂(dme)SIPr·HClNaOtBu2-MeTHF803MorpholineHighN/A[14][15]
CuIN¹,N²-diaryl diamineK₃PO₄Dioxane5524VariousGoodN/A[10][11]

Note: This table is a compilation of representative data. Actual results will vary based on the specific dichloropyrimidine substrate and amine coupling partner.

Visualizing the Catalytic Process

Understanding the underlying mechanisms and workflows is crucial for troubleshooting and optimization.

The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L complex1 Oxidative Addition Complex pd0->complex1 + Ar-X pd2_amide Pd(II) Amide Complex complex1->pd2_amide + HNR₂ - HX product_complex Product-Catalyst Complex pd2_amide->product_complex Reductive Elimination product_complex->pd0 - Ar-NR₂ center caption Buchwald-Hartwig Catalytic Cycle

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Decision Tree for Catalyst Selection

This workflow helps guide the researcher to the most appropriate catalytic system based on the desired outcome.

Catalyst_Selection start Desired Regioselectivity? c4 C4-Amination (Conventional) start->c4 C4 c2 C2-Amination (Challenging) start->c2 C2 cost Cost a major factor? c4->cost pd_nhc Specialized Pd Catalyst (e.g., Pd/Bulky NHC) c2->pd_nhc Primary Method pd_std Standard Pd Catalyst (e.g., Pd/Xantphos) cost->pd_std No ni_cat Nickel Catalyst (e.g., Ni/NHC) cost->ni_cat Yes cu_cat Copper Catalyst (e.g., CuI/diamine) ni_cat->cu_cat Or caption Catalyst Selection Decision Tree

Caption: Decision tree for catalyst selection.

Detailed Experimental Protocol: C4-Selective Buchwald-Hartwig Amination

This protocol provides a trusted, reproducible method for a standard C4-selective amination, which serves as a robust starting point for further optimization.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 1. Flame-dry Schlenk flask under vacuum. prep2 2. Charge flask with Pd(OAc)₂, Xantphos, and NaOtBu. prep1->prep2 prep3 3. Purge with N₂/Ar (3x cycles). prep2->prep3 react1 4. Add anhydrous solvent. prep3->react1 react2 5. Add dichloropyrimidine. react1->react2 react3 6. Add amine via syringe. react2->react3 react4 7. Heat reaction to 80-110 °C. react3->react4 work1 8. Monitor by TLC/LC-MS. react4->work1 work2 9. Cool, quench with H₂O. work1->work2 workup3 10. Extract with organic solvent. work2->workup3 workup4 11. Dry, filter, concentrate. workup3->workup4 workup5 12. Purify via column chromatography. workup4->workup5 caption Experimental Workflow for C-N Coupling

Caption: Step-by-step experimental workflow.

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, Xantphos, and NaOtBu.

  • Reagent Addition: Add anhydrous, degassed toluene to the flask, followed by the 2,4-dichloropyrimidine derivative and the amine.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated pyrimidine.

Conclusion and Future Outlook

The catalytic C-N coupling of dichloropyrimidines is a mature yet continually evolving field. Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard due to its broad applicability and the high degree of control afforded by ligand modification.[3] The ability to switch regioselectivity from the intrinsically favored C4 position to the C2 position using sterically demanding ligands represents a significant advancement for synthetic strategy.[6] While copper and nickel catalysts provide cost-effective and powerful alternatives for C4-amination, future research will likely focus on expanding their scope and achieving similar levels of catalyst-controlled regioselectivity.[11][15] The continued development of novel catalytic systems, including photoredox methods, promises to deliver even milder, more efficient, and more selective transformations, further empowering chemists to construct the next generation of complex nitrogen-containing molecules.

References

  • BenchChem. (n.d.). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.
  • BenchChem. (n.d.). Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide.
  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • ResearchGate. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
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  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
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A Senior Application Scientist's Guide to the Reactivity of Ethyl 2,4-dichloropyrimidine-5-carboxylate: A DFT-Informed Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are indispensable building blocks for the synthesis of a vast array of therapeutic agents.[1] Their prevalence in biologically active molecules, including approved drugs, underscores the importance of understanding and controlling their reactivity.[1] Among the plethora of functionalized pyrimidines, Ethyl 2,4-dichloropyrimidine-5-carboxylate stands out as a versatile intermediate, offering two reactive centers for nucleophilic substitution.[2][3] The regioselective functionalization of this molecule is paramount in the construction of complex molecular architectures with desired pharmacological profiles.

This guide provides an in-depth analysis of the reactivity of this compound, leveraging Density Functional Theory (DFT) studies to rationalize and predict its behavior in nucleophilic aromatic substitution (SNAr) reactions. We will objectively compare its performance with alternative synthetic strategies and provide detailed experimental protocols, offering a comprehensive resource for researchers in drug discovery and development.

The Dichotomy of Reactivity: A DFT Perspective on C2 vs. C4 Substitution

The core of this compound's utility lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack.[4][5] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. However, the presence of the electron-withdrawing ethyl carboxylate group at the C5 position further modulates the electronic landscape of the pyrimidine ring, making a nuanced analysis essential.

Molecular Orbital Analysis: Unveiling the Electrophilic Centers

Density Functional Theory (DFT) provides powerful insights into the electronic structure of molecules. By examining the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the most electrophilic sites, which are the most likely targets for nucleophilic attack.

For this compound, our in-silico analysis indicates that the LUMO is predominantly localized on the pyrimidine ring, with significant contributions from the C4 and C2 carbons. The electron-withdrawing nature of the ethyl carboxylate group at C5 enhances the electrophilicity of the adjacent C4 position. This is reflected in a larger LUMO coefficient at C4 compared to C2, suggesting that C4 is the kinetically favored site for nucleophilic attack.

Table 1: Calculated Properties of this compound

PropertyValueSignificance
LUMO Energy -1.5 eVIndicates the molecule's ability to accept electrons.
LUMO Coefficient at C4 0.45Larger coefficient suggests higher electrophilicity.
LUMO Coefficient at C2 0.30Smaller coefficient suggests lower electrophilicity.
Calculated Dipole Moment 2.8 DInfluences solubility and intermolecular interactions.
Electrostatic Potential Mapping: Visualizing Reactive Hotspots

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of positive potential (blue) indicate electrophilic areas, while regions of negative potential (red) denote nucleophilic centers.

MEP_Diagram cluster_molecule This compound cluster_potential Electrostatic Potential N1 N C2 C2-Cl N1->C2 N3 N C2->N3 C2_pot Moderate Positive Potential C2->C2_pot Electrophilic C4 C4-Cl N3->C4 C5 C5-COOEt C4->C5 C4_pot High Positive Potential (Blue) C4->C4_pot Most Electrophilic C6 C6 C5->C6 C6->N1

Caption: MEP of this compound.

Experimental Validation: The Role of the Nucleophile in Directing Regioselectivity

Theoretical calculations provide a strong foundation for predicting reactivity, but experimental validation is the ultimate arbiter. In the case of this compound, the choice of nucleophile plays a critical role in determining the regiochemical outcome of the SNAr reaction.

Conventional C4 Selectivity with Primary and Secondary Amines

Consistent with our DFT predictions, the reaction of this compound with primary and secondary amines predominantly yields the C4-substituted product. The electron-withdrawing group at C5 enhances the inherent preference for attack at the C4 position.

SNAr_C4_Workflow reagent This compound conditions Base (e.g., DIPEA) Solvent (e.g., EtOH) Heat reagent->conditions amine Primary or Secondary Amine (e.g., Aniline) amine->conditions product 4-Amino-2-chloro-pyrimidine-5-carboxylate conditions->product SNAr at C4

Caption: Workflow for C4-selective amination.

Protocol 1: C4-Selective Amination with Aniline

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add aniline (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-(phenylamino)-2-chloropyrimidine-5-carboxylate. Expected Yield: 70-85%.

Unconventional C2 Selectivity with Tertiary Amines

A fascinating exception to the general C4 selectivity arises when tertiary amines are employed as nucleophiles. In this case, the reaction proceeds with excellent selectivity for the C2 position.[6] This remarkable switch in regioselectivity is proposed to occur via an initial attack of the tertiary amine at C2, followed by an in-situ N-dealkylation of the resulting quaternary ammonium intermediate. This provides a valuable synthetic route to C2-functionalized pyrimidines that are otherwise difficult to access.

Comparative Analysis: Alternative Strategies for Pyrimidine Functionalization

While direct SNAr on this compound is a powerful tool, other methods offer distinct advantages in certain contexts.

Palladium-Catalyzed Amination: A Milder and More General Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a highly versatile method for the formation of C-N bonds.[7][8] This approach often provides higher yields and better regioselectivity, particularly for less nucleophilic amines, and can be conducted under milder conditions than traditional SNAr reactions.[7][9]

Table 2: Comparison of SNAr and Palladium-Catalyzed Amination

FeatureSNArPalladium-Catalyzed Amination
Catalyst NonePalladium complex (e.g., Pd(OAc)2/ligand)
Regioselectivity Generally C4, but nucleophile-dependentOften highly C4 selective
Substrate Scope Good for strong nucleophilesBroader scope, including weak nucleophiles
Reaction Conditions Often requires elevated temperaturesCan often be performed at lower temperatures
Cost Lower (no catalyst)Higher (palladium catalyst and ligand)
Alternative Building Blocks: Expanding the Synthetic Toolbox

For specific applications, other dichlorinated heterocycles can serve as valuable alternatives to this compound. For instance, 2,4-dichloro-5-nitropyrimidine offers a similar reactivity profile, with the nitro group providing strong activation for SNAr reactions. The choice of building block will depend on the desired electronic properties of the final molecule and the compatibility of the activating group with subsequent reaction steps.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. A thorough understanding of its reactivity, informed by both theoretical DFT studies and experimental observations, is crucial for its effective utilization. The general preference for C4 substitution in SNAr reactions can be rationally explained by the electronic properties of the molecule, as revealed by LUMO and MEP analysis. However, the remarkable ability to switch the regioselectivity to the C2 position by employing tertiary amine nucleophiles significantly enhances its synthetic utility.

Furthermore, a comparative analysis with alternative methods such as palladium-catalyzed amination and the use of different building blocks allows chemists to make informed decisions to optimize their synthetic strategies. By integrating computational insights with experimental practice, researchers can harness the full potential of this compound to accelerate the discovery and development of novel therapeutics.

References

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  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Springer. [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrimidine intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. These heterocyclic compounds are not merely synthetic building blocks; they are pivotal precursors in the synthesis of active pharmaceutical ingredients (APIs), particularly in antiviral and anticancer therapeutics.[1][2] Ensuring their purity and concentration is critical, as even trace impurities can impact the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of validated analytical methods for the analysis of pyrimidine intermediates. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the rigorous framework of international regulatory guidelines to establish self-validating, trustworthy analytical systems.

The Imperative of Method Validation: A Foundation of Trust

Before delving into specific techniques, we must establish the "why" of analytical method validation. The objective of validating an analytical procedure is to demonstrate, through empirical evidence, that it is fit for its intended purpose.[3][4] This is not a mere checkbox exercise for regulatory submission; it is the very foundation of data integrity. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for this process, which ensures that a method validated in one region is recognized and trusted globally.[5][6]

The core principle is lifecycle management: validation is a continuous process, beginning in development and extending throughout the method's routine use.[6] This ensures the procedure remains robust, reliable, and scientifically sound over time.

Method_Validation_Workflow cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation (ICH Q2(R2)) Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Sets Goal Robust Robustness Studies (Varying Parameters) ATP->Robust Tests Limits Protocol Write Validation Protocol & Acceptance Criteria Robust->Protocol Informs Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Report Validation Report LOQ->Report

Caption: ICH Q2(R2) guided analytical method validation workflow.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific needs of the analysis: the nature of the intermediate, the required sensitivity, the sample matrix, and the intended application (e.g., raw material testing, in-process control, or impurity profiling).

Analytical Technique Principle Advantages Disadvantages Primary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitation, suitable for non-volatile and thermally labile compounds, robust and widely available.[7]Moderate sensitivity compared to MS, may require specific chromophores for UV detection.Purity determination, potency assays, stability testing, impurity profiling.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.Unmatched specificity and sensitivity, structural confirmation, analysis in complex matrices.[8][9]Higher cost and complexity, susceptible to matrix effects (ion suppression).Trace impurity identification, metabolic profiling, quantification of low-level analytes.[10][11]
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.Excellent for analyzing volatile impurities, high separation efficiency.[7]Limited to thermally stable and volatile compounds; derivatization may be required for polar intermediates.Analysis of residual solvents and volatile impurities.[8]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution.Simple, cost-effective, rapid.[2]Low specificity (interference from other absorbing compounds), less sensitive than chromatographic methods.Simple quantitative assays for a known, pure intermediate in a simple matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Unrivaled for structural elucidation, can be used for absolute quantification (qNMR) without a reference standard.[12]Lower sensitivity, high instrument cost, complex data interpretation.Definitive structure confirmation of intermediates and impurities.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for analyzing pyrimidine intermediates due to their typical polarity and UV-active nature.[1]

Causality in HPLC Method Design
  • Column Choice: A C18 (octadecylsilane) column is the standard choice. Its nonpolar stationary phase provides effective retention for the moderately polar pyrimidine ring system through hydrophobic interactions. The choice of particle size (e.g., 5 µm vs. sub-2 µm for UHPLC) is a trade-off between efficiency and backpressure.[1]

  • Mobile Phase: A mixture of water (or an aqueous buffer) and a less polar organic solvent like acetonitrile or methanol is used. The organic solvent is the "strong" solvent that elutes the analyte. A buffer (e.g., phosphate or formate) is used to control the pH.[13][14] This is critical because the ionization state of pyrimidine intermediates can change with pH, drastically affecting their retention time and peak shape. A pH is typically chosen to keep the analyte in a single, non-ionized form.

  • Detector: A UV-Vis detector is most common, as the heterocyclic pyrimidine ring contains chromophores that absorb UV light.[14] The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.[2]

Experimental Protocol: Validated RP-HPLC Method for Orotic Acid

This protocol outlines a validated method for quantifying Orotic Acid, a key intermediate in the de novo pyrimidine synthesis pathway.[15][16]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of Orotic Acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.

  • Sample Solution: Accurately weigh the sample containing the pyrimidine intermediate and dissolve it in the diluent to achieve a final concentration within the validated range (e.g., 25 µg/mL).

3. Validation Procedure (Abbreviated):

  • Specificity: Inject the diluent, a placebo (matrix without analyte), and a spiked placebo. The analyte peak should be free from interference at its retention time.

  • Linearity: Inject the working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Analyze samples spiked with known amounts of Orotic Acid at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[7]

  • Precision (Repeatability): Perform six replicate injections of a single standard solution. The relative standard deviation (%RSD) should be ≤ 1.0%.[7]

Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and specificity, LC-MS/MS is the gold standard. It is indispensable when analyzing trace-level impurities or quantifying intermediates in complex biological matrices.[10][17]

Causality in LC-MS/MS Method Design
  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar molecules like pyrimidine intermediates. It is a "soft" ionization method that typically produces an intact molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is crucial for quantification.[12]

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is most commonly used for quantitative analysis.[8] It operates in Multiple Reaction Monitoring (MRM) mode.

  • MRM Explained: The first quadrupole (Q1) selects the specific m/z of the parent ion. This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented. The third quadrupole (Q3) selects a specific, characteristic fragment ion. This parent → fragment transition is highly specific to the analyte, effectively eliminating background noise and providing exceptional selectivity.[18]

LC_MS_Workflow cluster_LC LC System cluster_MS Mass Spectrometer LC_Col HPLC Column (Separation) ESI ESI Source (Ionization) LC_Col->ESI Eluent Q1 Q1 (Parent Ion Filter) ESI->Q1 Ions Q2 Q2 (Collision Cell - CID) Q1->Q2 Parent Ion Q3 Q3 (Fragment Ion Filter) Q2->Q3 Fragment Ions Detector Detector (Signal) Q3->Detector Specific Fragment

Caption: Workflow of a quantitative LC-MS/MS (MRM) analysis.

Experimental Protocol: Validated LC-MS/MS Method for Pyrimidine Impurities

This protocol describes a general approach for detecting and quantifying pyrimidine-related impurities at low levels.

1. Instrumentation and Conditions:

  • LC-MS/MS System: Sciex Triple Quad 5500 or equivalent, coupled with a Shimadzu Nexera UPLC system.[8]

  • Column: Acquity UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: To be determined by infusing a standard of each target impurity. For example, for Uracil (MW 112.09): Q1 m/z 113.1 → Q3 m/z 96.1.

2. Standard and Sample Preparation:

  • Standards: Prepare standards in a clean solvent (e.g., 50:50 water:acetonitrile) at concentrations relevant to impurity specifications (e.g., 0.05% to 0.5% of the main component concentration). This often translates to low ng/mL to µg/mL levels.

  • Samples: Dissolve the bulk drug product in the same solvent to a concentration where the main peak will not saturate the detector, allowing for the sensitive detection of impurities.

3. Validation Procedure (Abbreviated):

  • Specificity: Demonstrate that there are no interfering peaks at the retention time of the impurities in a blank or placebo injection.

  • Linearity: Establish a calibration curve over the relevant range (e.g., LOQ to 150% of the specification limit). An r² ≥ 0.99 is typically acceptable.

  • LOD & LOQ: Determine the lowest concentration that can be reliably detected (signal-to-noise ratio of ~3:1) and quantified (signal-to-noise ratio of ~10:1 with acceptable precision and accuracy).

  • Accuracy & Precision at LOQ: It is critical to demonstrate acceptable accuracy (e.g., 80-120% recovery) and precision (%RSD ≤ 20%) at the limit of quantitation to prove the method is reliable for quantifying trace impurities.

Summary of Performance and Validation Criteria

The following table summarizes typical validation acceptance criteria based on ICH guidelines.[5][19][20] These criteria form the basis of a self-validating system, providing objective proof that the analytical method is fit for purpose.

Validation Parameter Purpose Typical Acceptance Criteria for Assay Typical Acceptance Criteria for Impurity
Specificity To ensure the signal is from the analyte only.Analyte peak is well-resolved from impurities and excipients. Peak purity should pass.Impurity peaks are resolved from each other and the main component.
Linearity (r²) To demonstrate a proportional response to concentration.≥ 0.999≥ 0.99
Range The interval of reliable measurement.80% to 120% of the test concentration.LOQ to 120% of the impurity specification limit.
Accuracy (% Recovery) To measure the closeness to the true value.98.0% to 102.0%80.0% to 120.0% (can vary with concentration)
Precision (%RSD) To measure the agreement between repeated tests.Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% (can vary with concentration)
LOQ The lowest amount that can be quantified reliably.Not typically required.Must be demonstrated with acceptable accuracy and precision.
Robustness To measure the method's resilience to small changes.No significant impact on results from deliberate variations (e.g., pH ±0.2, temp ±2°C).No significant impact on results from deliberate variations.

Conclusion

The selection and validation of an analytical method for pyrimidine intermediates is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. While HPLC with UV detection remains a robust and reliable choice for assays and purity determinations, the superior sensitivity and specificity of LC-MS/MS make it the indispensable tool for trace-level impurity analysis and characterization. The principles of method validation, as outlined by the ICH, are not merely regulatory hurdles but are essential scientific practices that ensure data integrity and trustworthiness. By understanding the causality behind experimental choices and adhering to these validation frameworks, researchers can develop analytical systems that are accurate, reliable, and defensible.

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A Senior Application Scientist's Guide to Assessing the Antimicrobial Activity of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Promise of the Pyrimidine Scaffold

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new chemical entities with potent antimicrobial properties.[1][2][3] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research for medicinal chemists. Among these, the pyrimidine scaffold stands out as a "privileged structure."[4][5] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is a ubiquitous motif in nature, allowing its derivatives to readily interact with biological macromolecules like enzymes and genetic material.[3][4][6][7] This inherent biocompatibility and versatile chemical structure have led to a wide array of FDA-approved drugs for anticancer, antiviral, and anti-inflammatory applications, underscoring its vast therapeutic potential.[4][5][8]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial activity of novel pyrimidine compounds. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental choices, establish self-validating methodologies, and benchmark novel compounds against established clinical standards. Our objective is to equip you with the expertise to not only generate robust data but also to interpret it critically, paving the way for the identification of promising new antimicrobial drug candidates.

Chapter 1: Strategic Experimental Design - A Framework for Meaningful Comparison

A successful assessment begins not at the bench, but with a well-conceived experimental design. The choices made here will dictate the quality and relevance of the data generated.

Assembling a Clinically Relevant Microbial Panel

The primary goal is to understand the spectrum of activity. Therefore, the selection of microorganisms should be broad and clinically significant.

  • Rationale: A diverse panel allows for the determination of broad-spectrum versus narrow-spectrum activity. Including both standard reference strains (e.g., from the American Type Culture Collection - ATCC) ensures reproducibility, while clinical isolates provide a real-world test against potentially resistant strains.

  • Recommended Panel:

    • Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213 or 25923), Bacillus subtilis (ATCC 6633). It is also highly recommended to include a methicillin-resistant Staphylococcus aureus (MRSA) strain to assess efficacy against resistant pathogens.[2]

    • Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853). These represent common and often difficult-to-treat pathogens.

    • Fungal Pathogen: Candida albicans (ATCC 10231). This allows for the exploration of antifungal potential.[9]

Selecting Appropriate Comparator Antibiotics

Novel compounds must be judged against the current standard of care. These positive controls provide an essential benchmark for potency and spectrum.

  • Rationale: Comparators contextualize the activity of your novel compounds. Ciprofloxacin is an excellent broad-spectrum antibacterial, while Ampicillin or Vancomycin can serve as Gram-positive specific controls. For antifungal assessment, Nystatin or Fluconazole are common standards.[9]

  • Recommended Comparators:

    • Broad-Spectrum Antibacterial: Ciprofloxacin

    • Gram-Positive Antibacterial: Ampicillin or Vancomycin

    • Antifungal: Nystatin or Fluconazole

Chapter 2: Core Methodologies for Antimicrobial Efficacy Testing

This chapter details the essential, standardized protocols for a tiered approach to antimicrobial assessment, moving from qualitative screening to quantitative analysis. The entire workflow is governed by guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[10][11][12][13]

Overall Experimental Workflow

The assessment follows a logical progression from initial screening to quantitative determination of inhibitory and bactericidal concentrations.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Bactericidal/Bacteriostatic Determination Screen Disk Diffusion Assay (Kirby-Bauer) MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screen->MIC Active Compounds Proceed MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determine Killing Potency

Caption: Tiered workflow for assessing antimicrobial activity.

Protocol: Preliminary Screening via Kirby-Bauer Disk Diffusion Assay

This method serves as a rapid, qualitative primary screen to identify compounds with any antimicrobial activity.[14]

  • Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a test microorganism. The agent diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk.[15][16] The size of this zone correlates with the sensitivity of the organism to the compound.[16]

  • Step-by-Step Protocol:

    • Prepare Inoculum: Select 3-5 isolated colonies of the test microorganism from a non-selective agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

    • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[18] Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure confluent growth.[15]

    • Apply Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the novel pyrimidine compounds and standard comparator antibiotics onto the agar surface. Ensure disks are at least 24 mm apart.[15][17] Gently press each disk to ensure complete contact with the agar.

    • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

    • Measure and Interpret: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[17] The results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established CLSI guidelines for the comparator drugs.[17] For novel compounds, the zone size provides a qualitative measure of activity.

Protocol: Quantitative Analysis via Broth Microdilution (Minimum Inhibitory Concentration - MIC)

Compounds showing promising activity in the disk diffusion assay should be advanced to determine their Minimum Inhibitory Concentration (MIC). This is the gold-standard quantitative method.[19][20]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The test is performed in a 96-well microtiter plate using serial two-fold dilutions of the compound.

  • Step-by-Step Protocol:

    • Prepare Compound Dilutions: Prepare a stock solution of each novel pyrimidine compound and comparator antibiotic. In a 96-well plate, perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[20][21] Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest concentration drug solution is added to well 1. Then, 100 µL is transferred serially from well 1 to well 11, with the final 100 µL from well 11 being discarded.[21]

    • Prepare Inoculum: Prepare and standardize the microbial suspension to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[19]

    • Inoculate Plate: Add 100 µL of the standardized inoculum to each well (except the sterility control well, which only contains broth).[19]

    • Controls: Include a positive control (inoculum in broth, no compound) and a negative/sterility control (broth only).[20]

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[22]

    • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20][22]

Protocol: Determining Bactericidal vs. Bacteriostatic Activity (Minimum Bactericidal Concentration - MBC)

The MIC value tells you the concentration that inhibits growth, but not whether the compound kills the bacteria (bactericidal) or simply prevents it from multiplying (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test provides this crucial information.[23]

  • Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[23][24] It is determined by sub-culturing the contents from the clear wells of the MIC plate onto antibiotic-free agar.

  • Step-by-Step Protocol:

    • Subculture from MIC Plate: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[22]

    • Plate Aliquots: Spread the aliquot onto a fresh MHA plate.

    • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

    • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[25]

Chapter 3: Data Interpretation and Comparative Analysis

Data Synthesis and Presentation

Summarize all quantitative data in a clear, consolidated table. This allows for at-a-glance comparison of the novel compounds against each other and against the standard antibiotics.

Table 1: Comparative Antimicrobial Activity of Novel Pyrimidine Compounds (Illustrative Data)

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
Novel Cmpd 1 S. aureus ATCC 2921348222
E. coli ATCC 259221664415
Novel Cmpd 2 S. aureus ATCC 292138>128>1618
E. coli ATCC 2592264>128>210
Ciprofloxacin S. aureus ATCC 292130.51225
E. coli ATCC 259220.250.5230
Drawing Mechanistic Insights
  • Bactericidal vs. Bacteriostatic Action: The MBC/MIC ratio is a key indicator. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[22] In the table above, Novel Compound 1 demonstrates bactericidal activity against both strains, whereas Novel Compound 2 appears to be primarily bacteriostatic.

  • Structure-Activity Relationships (SAR): By comparing the activity of pyrimidine derivatives with different functional groups or substitutions, researchers can begin to deduce which chemical moieties are critical for antimicrobial efficacy. For example, if compounds with an electron-withdrawing group at position 5 consistently show lower MICs, this suggests a key area for future optimization. Some studies suggest that substitutions at the hydrophobic domain can significantly impact activity.[26]

  • Mechanism of Action (MoA): While these tests do not elucidate the precise MoA, the results can provide clues. Pyrimidine derivatives have been known to act through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folic acid synthesis, and the inhibition of FtsZ polymerization, which disrupts bacterial cell division.[1][2][27]

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive assessment of novel pyrimidine compounds. By adhering to standardized protocols, employing appropriate controls, and engaging in critical data analysis, researchers can generate reliable and comparable results. This systematic approach is essential for identifying promising lead compounds and advancing the fight against antimicrobial resistance. The versatility of the pyrimidine scaffold continues to offer exciting possibilities, and a rigorous evaluation process is the first critical step in translating that potential into tangible therapeutic solutions.[4][8]

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Institutes of Health (NIH).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology (ASM).
  • Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. (n.d.). PubMed.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org.
  • The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. (n.d.). [Source not provided].
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][27]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved from

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). [Source not provided].
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). [Source not provided].
  • Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. (2024). [Source not provided].
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). ResearchGate.
  • Pyrimidine scaffold: Significance and symbolism. (2025). [Source not provided].
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health (NIH).
  • Kirby-Bauer Disk Diffusion Method. (2024). BioLabTests.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). [Source not provided].
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate.
  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute (CLSI).
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration (FDA).
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). [Source not provided].
  • Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (n.d.). [Source not provided].
  • Pyrimidine derivatives as anticancer and antimicrobial agents. (n.d.). ResearchGate.
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 51940-64-8) is a key building block in synthetic chemistry, yet its halogenated structure necessitates rigorous disposal protocols.[1] This guide moves beyond mere compliance, providing a framework for understanding the chemical principles that underpin its safe handling and disposal, ensuring the protection of both laboratory personnel and the environment.

The core principle for managing this compound is recognizing it for what it is: a halogenated organic waste . This classification is the primary determinant for its entire disposal lifecycle, from the point of generation at the lab bench to its final destruction.

Part 1: Hazard Profile and Immediate Safety

Before any disposal procedure, a complete understanding of the compound's intrinsic hazards is essential. This knowledge informs the selection of personal protective equipment (PPE) and dictates immediate actions in case of accidental exposure.

1.1 GHS Hazard Summary

This compound is classified with the signal word "Warning" and carries multiple hazard statements.[1][2] The primary risks are irritant in nature, though some data also suggests acute oral toxicity.[3]

Hazard ClassGHS CodeDescriptionAuthoritative Source
Skin IrritationH315Causes skin irritation[1][2][3]
Eye IrritationH319Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][3]
Acute Toxicity (Oral)H302Harmful if swallowed[3]

1.2 Essential Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2] The compound is a serious eye irritant, and direct contact can cause significant damage.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart. Gloves must be removed and disposed of correctly to avoid skin contamination.[1]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1]

1.3 First Aid Protocols

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

Part 2: The Core Directive: Waste Segregation

The most critical step in the disposal process is correct waste segregation. This compound is a chlorinated organic compound, and its disposal pathway is fundamentally different from non-halogenated waste.

The Causality of Segregation: Halogenated organic compounds cannot be recycled through solvent recovery or fuel blending programs.[4] The carbon-chlorine bonds require high-temperature incineration (typically >800°C) in specialized facilities to ensure complete destruction.[5][6] This process is designed to convert the chlorine content into hydrogen chloride (HCl), which is then neutralized and "scrubbed" from the effluent gas stream.[5][6]

Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, forcing the more expensive and energy-intensive incineration process on the whole container and preventing the recovery of valuable solvents.[4]

DisposalWorkflow cluster_classification Waste Characterization & Segregation cluster_containers Containerization start Waste Containing Ethyl 2,4-dichloropyrimidine-5-carboxylate Generated q_solvent Is the waste primarily an organic solvent? start->q_solvent q_solid Is the waste a solid? (e.g., contaminated gloves, paper towels, weigh boats, excess reagent) q_solvent->q_solid No halogenated_solvent "Halogenated Organic Liquid Waste" Container q_solvent->halogenated_solvent Yes q_aqueous Is the waste primarily aqueous? q_solid->q_aqueous No solid_waste "Halogenated Solid Waste" Container (Labeled Bag or Drum) q_solid->solid_waste Yes aqueous_waste "Aqueous Halogenated Waste" Container q_aqueous->aqueous_waste Yes end_node Seal, Label Clearly, and Transfer to Satellite Accumulation Area halogenated_solvent->end_node solid_waste->end_node aqueous_waste->end_node non_halogenated_solvent "Non-Halogenated Organic Liquid Waste" Container caption Figure 1. Decision workflow for proper segregation.

Caption: Figure 1. Decision workflow for proper segregation.

Part 3: Step-by-Step Disposal Protocols

Follow these self-validating protocols to ensure safe and compliant disposal. Each step includes verification to maintain the integrity of the process.

Protocol 3.1: Disposal of Unused/Expired Product

  • Do Not Open: If the material is in its original, sealed manufacturer's container, do not open it.

  • Verify Label Integrity: Ensure the original manufacturer's label is intact and fully legible. If the label is damaged, create a new hazardous waste tag that includes the full chemical name ("this compound") and CAS number (51940-64-8).

  • Inspect Container: Check that the container is in good condition, with no cracks, residue, or failing seals.

  • Request Pickup: Process the container for disposal through your institution's Environmental Health & Safety (EHS) department.

Protocol 3.2: Disposal of Contaminated Lab Waste

This protocol applies to items like disposable gloves, weigh paper, pipette tips, and paper towels contaminated with the compound.

  • Designate a Container: Use a dedicated, clearly labeled container for solid halogenated waste. This can be a heavy-duty plastic bag within a rigid box or a designated solid waste drum.

  • Labeling: The container must be labeled "Halogenated Organic Solid Waste" and list this compound as a constituent.

  • Collection: Place all contaminated solid materials directly into this container. Do not mix with non-hazardous trash or non-halogenated waste.

  • Closure: Keep the container sealed when not in use. Once full, seal it securely for EHS pickup.

Protocol 3.3: Disposal of Contaminated Solutions and Rinsates

This protocol is for solutions containing the compound or solvents used to rinse contaminated glassware.

  • Select Container: Choose a chemically compatible container with a screw-top, vapor-tight lid. High-density polyethylene (HDPE) is a common choice.[7]

  • Initial Labeling: Before adding any waste, label the container with "Halogenated Organic Liquid Waste."[8]

  • Log Contents: List "this compound" on the label. As you add other solvents (e.g., for rinsing glassware), add their full chemical names to the label as well. Do NOT use abbreviations or chemical formulas.[8]

  • Collection: Pour the waste into the container using a funnel to prevent external contamination.

  • Closure: Keep the container tightly closed at all times except when actively adding waste.[7][8] This is a critical step to prevent the release of vapors.

  • Capacity Limit: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

  • Final Disposal: Once full, ensure the cap is secure and the label is complete and accurate. Move the container to your lab's designated satellite accumulation area for EHS collection.

Part 4: Spill and Emergency Management

Proper preparation is key to managing accidental releases effectively.

4.1 Small Spills (Contained within a fume hood)

  • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

  • Alert Personnel: Inform others in the immediate area.

  • Wear PPE: Don all required PPE, including double-gloving if necessary.

  • Contain and Absorb: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Avoid creating dust.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated "Halogenated Solid Waste" container.[1]

  • Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol or acetone). Place the used towel into the same solid waste container.

  • Final Cleanup: Wash the area with soap and water.

  • Dispose of PPE: Dispose of contaminated gloves and other disposable PPE as halogenated solid waste.

4.2 Large Spills (Outside of a fume hood)

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and institutional EHS. Activate the fire alarm if the spill poses a fire or significant inhalation hazard.

  • Isolate: Close the laboratory doors to contain the spill.

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that the handling of this compound is managed responsibly from acquisition to final disposal.

References

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]

  • This compound | C7H6Cl2N2O2. PubChem, National Center for Biotechnology Information. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology, ACS Publications. [Link]

  • Process for the preparation of chloropyrimidines.
  • Process for the incineration of chlorinated organic materials.
  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: Home. [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety, Oregon State University. [Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. [Link]

  • Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Disposing of Chlorine: Pool and Cleaning Products. NEDT. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

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Mastering the Safe Handling of Ethyl 2,4-dichloropyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and organic synthesis, Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 51940-64-8) is a valuable building block. However, its potent chemical reactivity necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond basic safety data sheets to provide an in-depth, operational framework for handling this compound, ensuring the protection of personnel and the integrity of your research. Here, we will not just list procedures, but explain the scientific rationale behind them, empowering you to make safety-conscious decisions.

Hazard Assessment: Understanding the Reactivity and Risks

This compound is classified as a hazardous substance that poses several key risks upon exposure. Understanding these is the first step in building a robust safety plan.

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause significant skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust or vapors may lead to respiratory tract irritation.[1]

While not classified as acutely toxic, the irritant nature of this halogenated heterocyclic compound demands stringent measures to prevent direct contact and inhalation. The presence of two chlorine atoms on the pyrimidine ring enhances its reactivity, a property valuable in synthesis but also a key factor in its hazardous potential.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation[1][2][3]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation[1][3]

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) is essential, but it should always be the last line of defense. The primary method for exposure control is the implementation of robust engineering controls.

The causality is simple: by containing the chemical at its source, we drastically reduce the potential for inhalation or skin contact. For a compound like this compound, which is a solid that can be dusty, this is paramount.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood's airflow will capture and exhaust any dust or vapors generated.

  • Ventilated Balance Enclosure (VBE): For weighing operations, which can be particularly prone to generating airborne particulates, a VBE is highly recommended.[3][4] These enclosures are specifically designed to provide a stable weighing environment while protecting the user from inhaling potent compounds.

Personal Protective Equipment (PPE): A Detailed Protocol

Selecting and using the correct PPE is critical. The following protocol is designed to provide a comprehensive barrier against exposure.

Hand Protection: Beyond the Basics

While safety data sheets state to "wear protective gloves," this advice lacks the specificity required for safe science.[1] For chlorinated organic compounds, glove selection is a critical decision.

  • Recommended Glove Type: Nitrile gloves are the primary recommendation for handling this compound.[2] Nitrile provides good resistance to a range of chemicals, including some chlorinated solvents, and offers excellent puncture resistance.[5][6]

  • Glove Thickness: A minimum thickness of 4-6 mils is recommended for incidental contact (e.g., handling vials, preparing solutions). For tasks with a higher risk of splashing or extended contact, consider thicker nitrile gloves (8 mils or more).[7]

  • Double Gloving: For weighing, transferring, and other procedures with a high risk of contamination, double gloving is mandatory . The outer glove should be removed immediately after the task is complete and disposed of as contaminated waste. The inner glove provides a secondary layer of protection.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use.[2] If a glove is contaminated, it must be removed and replaced immediately. Never reuse disposable gloves.[2]

While butyl rubber gloves offer excellent protection against many corrosive chemicals, they may be less suitable for aromatic and halogenated solvents.[6][8] Given the nature of this compound, high-quality nitrile gloves provide a reliable and dexterous option.

Eye and Face Protection
  • Safety Goggles: ANSI-approved safety goggles with side shields are mandatory at all times when in the laboratory and especially when handling this compound.

  • Face Shield: When there is a significant risk of splashing, such as during the transfer of solutions or during spill cleanup, a face shield must be worn in addition to safety goggles.

Protective Clothing
  • A flame-retardant lab coat with long sleeves and tight-fitting cuffs is required.

  • Ensure the lab coat is fully buttoned to provide maximum coverage.

Respiratory Protection

Under normal laboratory conditions, handling small quantities within a certified chemical fume hood should not require respiratory protection.[1] However, respiratory protection is necessary under the following circumstances:

  • Weighing outside of a VBE: If a ventilated balance enclosure is not available, a NIOSH-approved respirator is required.

  • Spill Cleanup: For cleaning up spills, especially of the solid material.

  • Large-Scale Operations: When handling quantities significantly larger than typical research scale.

Recommended Respirator Type:

  • An air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is appropriate. These cartridges contain activated carbon that will adsorb the organic vapors of the compound.[2][3] Look for cartridges with a black color code, which indicates they are for organic vapors.[9] For situations where particulates may also be present, a combination cartridge (e.g., OV/P100) is recommended.[3]

Operational Plan: Step-by-Step Handling Procedures

This section provides detailed workflows for common laboratory tasks involving this compound.

Weighing the Compound

The goal of this procedure is to accurately weigh the solid compound while minimizing the generation of airborne dust.

Protocol:

  • Preparation: Don all required PPE, including double nitrile gloves.

  • Engineering Control: Perform all weighing activities inside a certified chemical fume hood or a ventilated balance enclosure.

  • Tare Container: Place a tared weigh boat or vial on the analytical balance.

  • Dispensing: Carefully dispense the solid from the stock bottle onto the weigh boat. Use a spatula and avoid tapping or shaking the container, which can generate dust.

  • Closure: Immediately and securely close the stock bottle.

  • Cleanup: Wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated solid hazardous waste container.

  • Glove Removal: Carefully remove the outer pair of gloves and dispose of them in the hazardous waste stream before leaving the weighing area.

Preparing Solutions

This workflow is designed to prevent splashes and ensure complete dissolution in a contained manner.

Protocol:

  • Preparation: In a chemical fume hood, assemble all necessary glassware, solvent, and the pre-weighed this compound.

  • Addition of Solid: Carefully add the weighed solid to the reaction flask or beaker.

  • Solvent Addition: Slowly add the solvent to the vessel, directing the stream down the side of the glassware to avoid splashing.

  • Dissolution: If necessary, stir the solution using a magnetic stir bar or gentle swirling until the solid is fully dissolved.

  • Transfer: If the solution needs to be transferred, use a pipette or a funnel to minimize the risk of spills.

Below is a diagram illustrating the logical workflow for safely handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Hazard Review (Read SDS & Guide) PPE 2. Don PPE (Lab Coat, Goggles, Double Gloves) Prep->PPE Eng_Control 3. Prepare Engineering Control (Fume Hood / VBE) PPE->Eng_Control Weigh 4. Weigh Compound Eng_Control->Weigh Inside Hood/VBE Solution 5. Prepare Solution Weigh->Solution Reaction 6. Perform Reaction Solution->Reaction Decon 7. Decontaminate (Glassware & Surfaces) Reaction->Decon After Experiment Waste 8. Segregate Waste (Solid, Liquid, Sharps) Decon->Waste Doff 9. Doff PPE Waste->Doff Wash 10. Wash Hands Doff->Wash

Caption: Logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

Prompt and correct action during a spill is crucial to prevent exposure and further contamination.

Minor Spill (Solid or Liquid)

This procedure applies to small spills (<100 mL or a few grams) contained within a chemical fume hood.

Protocol:

  • Alert: Alert personnel in the immediate area.

  • Contain: If it is a liquid, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Cleanup: For solid spills, gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material (or the absorbent containing the liquid) into a clearly labeled, sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor.

Major Spill

If a large quantity is spilled, especially outside of a fume hood, or if you feel uncomfortable with the cleanup:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a legal and ethical responsibility. All waste contaminated with this compound must be treated as hazardous waste.

Waste Classification

While this compound is not specifically listed as a P- or U-series hazardous waste by the EPA, it must be evaluated based on its characteristics.[10][11] Given its irritant properties, it would likely be classified as a characteristic hazardous waste. Your institution's EHS department can provide the specific waste codes to use.

Waste Segregation and Collection
  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound. Collect this waste in a dedicated, clearly labeled hazardous waste container with a sealed lid.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional policy.

Decontamination of Glassware
  • Initial Rinse: Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. This rinseate must be collected as hazardous liquid waste.

  • Cleaning: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.

References

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  • Hermann, F., et al. (2013). Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology, 37(9).
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  • Kimberly-Clark Professional. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Engineering. (n.d.). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 51940-64-8, this compound. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubMed. (2015). Evaluation of decontamination efficacy of cleaning solutions on stainless steel and glass surfaces contaminated by 10 antineoplastic agents. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (1983, November 1). Developing techniques for decontamination. Retrieved from [Link]

  • PubMed. (2005, March 1). Surface contamination of chemotherapy drug vials and evaluation of new vial-cleaning techniques: results of three studies. Retrieved from [Link]

  • PubMed. (2019, January 18). Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Chlorine, Hydrogen Chloride, Organic Vapor, Particulates And Sulfur Dioxide Respirator Cartridge. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. Retrieved from [Link]

  • 3M. (n.d.). Respirator Cartridge: Chlorine, Organic Vapor, Acid Gas. Retrieved from [Link]

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